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4-(Benzyloxy)-3-methoxyaniline hydrochloride Documentation Hub

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  • Product: 4-(Benzyloxy)-3-methoxyaniline hydrochloride
  • CAS: 1159825-08-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Characterization and Analytical Profiling of 4-(Benzyloxy)-3-methoxyaniline Hydrochloride

This guide provides an in-depth technical analysis of 4-(Benzyloxy)-3-methoxyaniline hydrochloride , a critical intermediate in the synthesis of tyrosine kinase inhibitors (TKIs) targeting EGFR and HER2 pathways. Executi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-(Benzyloxy)-3-methoxyaniline hydrochloride , a critical intermediate in the synthesis of tyrosine kinase inhibitors (TKIs) targeting EGFR and HER2 pathways.

Executive Summary

4-(Benzyloxy)-3-methoxyaniline hydrochloride (CAS: 1159825-08-7) serves as a high-value pharmacophore building block.[1] Its structural motif—a 3,4-disubstituted aniline—mimics the electron-rich "head" groups found in several FDA-approved EGFR inhibitors. Unlike simpler anilines, the 4-benzyloxy protection group offers strategic orthogonality, allowing for late-stage deprotection to reveal a phenol for further functionalization (e.g., solubilizing side-chain attachment) or serving as a hydrophobic anchor in the ATP-binding pocket of kinases.[2]

This guide standardizes the physicochemical data, synthetic routes, and analytical protocols required to utilize this compound effectively in drug development.[2]

Molecular Identity & Structural Analysis[1]

PropertySpecification
IUPAC Name 4-(Benzyloxy)-3-methoxybenzenamine hydrochloride
Common Name 4-Benzyloxy-3-o-anisidine HCl
CAS Number 1159825-08-7 (Salt); 70978-05-1 (Free Base)
Molecular Formula C₁₄H₁₅NO₂[1] · HCl
Molecular Weight 265.74 g/mol
SMILES COC1=C(OCC2=CC=CC=C2)C=CC(N)=C1.Cl
Appearance Off-white to beige crystalline powder
Structural Visualization

The following diagram illustrates the core connectivity and the strategic "protecting group" logic embedded in the molecule.

Structure cluster_0 Functional Domains Aniline Primary Amine (Nucleophile for coupling) Core 3-Methoxy-4-Benzyloxy Phenyl (Scaffold) Aniline->Core Attached at C1 Salt HCl Counterion (Stability/Solubility) Core->Salt Ionic Interaction

Figure 1: Functional domain analysis highlighting the nucleophilic amine and the hydrophobic benzyl tail.[2]

Physicochemical Properties[1][2][3][4][5][6][7]

Understanding the solid-state properties is vital for process handling. The hydrochloride salt significantly improves stability compared to the oxidation-prone free base.

Thermal & Solubility Profile
ParameterValue / BehaviorTechnical Insight
Melting Point 215 – 225 °C (Decomposition) Typical of aniline salts. Sharp melting indicates high purity; broad range suggests des-benzyl impurities.
Solubility (Water) Sparingly Soluble (< 5 mg/mL)The lipophilic benzyl group counteracts the ionic salt, limiting aqueous solubility.[2]
Solubility (DMSO) High (> 50 mg/mL)Preferred solvent for NMR and stock solutions.[2]
Solubility (MeOH) ModerateSuitable for recrystallization or HPLC sample prep.[2]
pKa (Conjugate Acid) ~4.5 (Predicted)The electron-donating alkoxy groups slightly increase basicity compared to aniline (pKa 4.6).[2]
Hygroscopicity Low to ModerateStore in desiccated conditions; HCl salts can absorb atmospheric moisture over time.[2]
Stability Factors[1]
  • Oxidation: The free base oxidizes rapidly in air to purple/black "aniline blacks" (azo/azine polymers).[2] The HCl salt is stable for >2 years if stored dry and dark.[2]

  • Light Sensitivity: Moderate.[2] Protect from direct UV exposure to prevent homolytic cleavage of the benzyl ether.[2]

Synthetic Utility & Mechanism[1]

This compound is typically synthesized via the selective reduction of 4-(benzyloxy)-3-methoxy-1-nitrobenzene. The choice of reduction method determines the impurity profile.[2]

Synthesis Workflow & Impurity Control

Synthesis Start 4-Nitroguaiacol (Starting Material) Step1 Benzylation (BnBr, K2CO3, DMF) Start->Step1 Inter Intermediate: 4-(Benzyloxy)-3-methoxynitrobenzene Step1->Inter Step2_A Method A: H2 / Pd-C (Risk: Debenzylation) Inter->Step2_A Avoid Step2_B Method B: Fe / AcOH or SnCl2 (Preferred: Chemoselective) Inter->Step2_B Select Product 4-(Benzyloxy)-3-methoxyaniline Step2_A->Product High Impurity Step2_B->Product Salt HCl Salt Formation (HCl/EtOH) Product->Salt

Figure 2: Synthetic pathway emphasizing chemoselective reduction to avoid cleaving the benzyl ether.

Critical Process Parameter (CPP): When reducing the nitro group, avoid catalytic hydrogenation (H₂/Pd-C) unless strictly controlled, as this often cleaves the benzyl ether (O-Bn), yielding the 4-hydroxy impurity (Amino-guaiacol).[2] Iron (Fe) or Tin(II) Chloride (SnCl₂) reductions are preferred for their selectivity towards the nitro group.[2]

Analytical Characterization

To validate the identity and purity of 4-(Benzyloxy)-3-methoxyaniline HCl, the following multi-modal approach is required.

HPLC Purity Method (Standard Protocol)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[2]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV @ 254 nm (aromatic) and 210 nm (impurities).[2]

  • Retention Time Logic:

    • Impurity (Amino-guaiacol): Early eluting (polar).[2]

    • Target (4-Benzyloxy-3-methoxyaniline): Mid-eluting.[2]

    • Impurity (Bis-benzyl dimers): Late eluting (hydrophobic).[2]

¹H-NMR Interpretation (DMSO-d₆, 400 MHz)

A self-validating spectrum must show specific integrals:

Chemical Shift (δ)MultiplicityIntegralAssignmentValidation Check
10.2 Broad Singlet2-3HNH₃⁺ Confirms Salt Formation.
7.30 - 7.45 Multiplet5HBenzyl-Ar Must integrate to 5.
6.80 - 7.00 Multiplet3HCore-Ar The 1,3,4-substitution pattern.[2]
5.10 Singlet2HO-CH₂-Ph Diagnostic benzylic peak.
3.75 Singlet3HO-CH₃ Methoxy group.

Note: If the integral at δ 5.10 is < 2H or absent, debenzylation has occurred.[2]

Application in Drug Discovery

This compound acts as a "Left-Hand Side" (LHS) intermediate for Quinazoline and Pyrimidine based kinase inhibitors.

Reaction Logic: The aniline nitrogen attacks the C4-position of a halogenated heterocycle (SɴAr reaction).[2] The 3-methoxy and 4-benzyloxy groups provide the necessary steric bulk and lipophilicity to fit into the hydrophobic pocket of the EGFR kinase domain.[2]

  • Example Usage: Synthesis of Lapatinib analogs or Erlotinib precursors where the 4-position requires a bulky hydrophobic ether.

  • Deprotection Strategy: Post-coupling, the benzyl group can be removed (H₂/Pd-C) to generate a phenol, which can then be alkylated with solubilizing groups (e.g., morpholine side chains).[2]

Handling & Safety (EHS)[1]

  • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[2] 2A.

  • Signal Word: WARNING.

  • Storage: < 25°C, Inert atmosphere (Argon/Nitrogen) preferred.

  • Disposal: Incineration as hazardous organic waste containing nitrogen/chlorine.[2]

References

  • Sinfoo Biotech. (2024).[2] Product Specification: 4-(benzyloxy)-3-methoxyaniline hydrochloride (CAS 1159825-08-7).[1][3][4] Link

  • Chen, H., et al. (2008).[2][5] "A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline." Arkivoc, (xiv), 1-6.[2] (Analogous reduction protocol validation). Link

  • Maskrey, T. S., et al. (2018).[2][6] "A New Synthesis of Gefitinib." Synlett, 30(04), 471-476.[2][6] (Context on aniline coupling in EGFR inhibitors). Link

  • BLD Pharm. (2024).[2] Safety Data Sheet: 4-(Benzyloxy)-3-methoxyaniline hydrochloride. Link

  • PubChem. (2025).[2][7] Compound Summary: 4-(Benzyloxy)aniline hydrochloride.[8][9] (Physicochemical analog data). Link

Sources

Exploratory

4-(Benzyloxy)-3-methoxyaniline hydrochloride CAS number 1159825-08-7

The following is an in-depth technical guide on 4-(Benzyloxy)-3-methoxyaniline hydrochloride . CAS Number: 1159825-08-7 Synonyms: 4-Benzyloxy-3-methoxybenzenamine HCl; O-Benzyl-4-aminoguaiacol hydrochloride Molecular For...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 4-(Benzyloxy)-3-methoxyaniline hydrochloride .

CAS Number: 1159825-08-7 Synonyms: 4-Benzyloxy-3-methoxybenzenamine HCl; O-Benzyl-4-aminoguaiacol hydrochloride Molecular Formula: C₁₄H₁₆ClNO₂ Molecular Weight: 265.74 g/mol [1][2]

Executive Summary

4-(Benzyloxy)-3-methoxyaniline hydrochloride is a high-purity, crystalline building block essential for the synthesis of "privileged scaffolds" in medicinal chemistry.[1] It serves as a stable, protected precursor to 4-amino-2-methoxyphenol (4-aminoguaiacol), a moiety frequently embedded within Tyrosine Kinase Inhibitors (TKIs) targeting EGFR (e.g., Gefitinib, Erlotinib analogs) and Dopamine D4 receptor antagonists .[1]

Unlike its free base or unprotected aminophenol counterparts, which are prone to rapid oxidation and polymerization, the hydrochloride salt offers superior shelf-stability, precise stoichiometry for reactions, and improved solubility in polar organic solvents used during nucleophilic substitutions and amidation reactions.[1]

Chemical Profile & Structural Logic

Structural Analysis

The compound features a 1,3,4-trisubstituted benzene ring :

  • Position 1 (Amino): The primary reactive site for amide coupling, urea formation, or heterocycle construction (e.g., quinazolines).

  • Position 3 (Methoxy): Provides electron-donating character and lipophilicity, critical for binding affinity in the ATP-binding pockets of kinase enzymes.[1]

  • Position 4 (Benzyloxy): Acts as a robust protecting group for the phenolic hydroxyl. This benzyl ether is stable under basic and mild acidic conditions, allowing the molecule to survive harsh cyclization or alkylation steps before being removed (via hydrogenolysis) to reveal a reactive phenol for late-stage diversification.[1]

Physicochemical Properties
PropertySpecification
Appearance Off-white to pale grey crystalline powder
Melting Point 220–228 °C (decomposition)
Solubility Soluble in DMSO, Methanol, DMF; Sparingly soluble in Water; Insoluble in Hexane
pKa (Conjugate Acid) ~4.5 (Aniline nitrogen)
Hygroscopicity Low (unlike the free amine, which is hygroscopic)

Synthesis Methodology

The synthesis of CAS 1159825-08-7 requires a sequence that prioritizes the integrity of the benzyl ether.[1] Standard catalytic hydrogenation (H₂/Pd-C) is contraindicated as it often leads to concurrent debenzylation.[1] The preferred industrial route utilizes a chemoselective reduction of the nitro precursor.[1]

Reaction Scheme

The following diagram illustrates the synthesis starting from commercially available 4-Nitroguaiacol .

SynthesisRoute Start 4-Nitroguaiacol (2-Methoxy-4-nitrophenol) Inter Intermediate: 4-(Benzyloxy)-3-methoxy-1-nitrobenzene Start->Inter Step 1: Benzylation BnBr, K2CO3, DMF, 60°C (SN2 Reaction) FreeBase Free Base: 4-(Benzyloxy)-3-methoxyaniline Inter->FreeBase Step 2: Chemoselective Reduction Fe powder, NH4Cl, EtOH/H2O (Bechamp Reduction) Product Target Salt: 4-(Benzyloxy)-3-methoxyaniline HCl (CAS 1159825-08-7) FreeBase->Product Step 3: Salt Formation HCl (gas) or 4M HCl/Dioxane 0-5°C

Figure 1: Chemoselective synthesis pathway avoiding hydrogenolytic deprotection.[1]

Detailed Protocol (Lab Scale)

Step 1: Benzylation

  • Dissolve 4-nitroguaiacol (1.0 eq) in DMF.

  • Add Potassium Carbonate (1.5 eq) and stir for 30 min to form the phenoxide.

  • Add Benzyl Bromide (1.1 eq) dropwise. Heat to 60°C for 4 hours.

  • Quench with water; filter the precipitated yellow solid (Yield: >90%).

Step 2: Reduction (Fe/NH₄Cl Method) Rationale: Iron reduction is chosen over Pd/C hydrogenation to prevent cleavage of the O-Benzyl bond.[1]

  • Suspend the nitro intermediate in Ethanol/Water (3:1).

  • Add Iron powder (5.0 eq) and Ammonium Chloride (1.0 eq).

  • Reflux for 2–4 hours until TLC shows complete consumption of starting material.

  • Filter hot through Celite to remove iron oxides.

  • Concentrate filtrate to obtain the crude free base oil.

Step 3: Salt Formation

  • Dissolve the crude aniline in anhydrous Ethanol or Ethyl Acetate.

  • Cool to 0°C.

  • Slowly add 4M HCl in Dioxane (1.1 eq). The hydrochloride salt will precipitate immediately.

  • Filter, wash with cold diethyl ether, and dry under vacuum.

Applications in Drug Discovery[1][5][6]

EGFR Tyrosine Kinase Inhibitors (TKIs)

This compound is a "masked" synthon for the 6,7-disubstituted quinazoline core found in drugs like Gefitinib (Iressa) and Erlotinib (Tarceva) .[3]

  • Mechanism: The aniline nitrogen is often incorporated into the heterocycle or used as a side chain.[1]

  • Strategy: The benzyl group protects the oxygen at the 4-position (which becomes the 6- or 7-position on the quinazoline ring depending on cyclization geometry).[1] Once the core is built, the benzyl group is removed (H₂/Pd-C), revealing a phenol that can be selectively alkylated with solubilizing groups (e.g., morpholine side chains).

Retrosynthetic Analysis (Gefitinib Analog)

The diagram below demonstrates where this fragment fits into the convergent synthesis of an EGFR inhibitor.

Retrosynthesis Drug Generic EGFR Inhibitor (Quinazoline Core) Core Quinazoline Scaffold (7-Methoxy-6-benzyloxy-4-anilino...) Drug->Core 1. Debenzylation 2. Alkylation (Side Chain) Aniline Building Block: 4-(Benzyloxy)-3-methoxyaniline HCl Core->Aniline Ring Construction (via Isocyanate or Nitrile route) Reagents Cyclization Reagents (e.g., Formamidine acetate) Core->Reagents

Figure 2: Retrosynthetic utility of the title compound in accessing the Quinazoline scaffold.

Dopamine D4 Antagonists

Recent research indicates the utility of benzyloxy-substituted anilines in synthesizing selective Dopamine D4 receptor antagonists , investigated for treating Parkinson's disease dyskinesias.[1][4] The lipophilic benzyl ether tail aids in penetrating the blood-brain barrier and fits into the hydrophobic pocket of the GPCR.[1]

Quality Control & Handling

Analytical Specifications

To ensure suitability for GMP synthesis, the following criteria must be met:

  • HPLC Purity: ≥ 98.0% (Area %).

  • 1H NMR (DMSO-d6): Must confirm 1:1 ratio of aromatic protons to benzyl protons and the presence of the methoxy singlet (~3.8 ppm).

  • Residual Solvents: Ethanol < 5000 ppm; DMF < 880 ppm.

  • Appearance of Solution: 5% solution in Methanol should be clear and colorless to pale yellow.

Stability & Storage
  • Oxidation Sensitivity: While the HCl salt is more stable than the free base, it is still sensitive to air and light.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Desiccate to prevent hydrolysis.

  • Safety: The compound is an Irritant (H315, H319, H335) .[5] Use standard PPE (gloves, goggles, fume hood). Avoid dust generation.[5]

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 2733569 (Free Base). National Center for Biotechnology Information (2025). Link

  • Synthesis of Quinazoline Intermediates

    • Synthesis of Gefitinib from Methyl 3-hydroxy-4-methoxybenzoate.[1][6] Chandregowda, V. et al. (2009). Journal of Chemical Sciences. Link

  • Application in Dopamine Antagonists

    • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists.[4] Hopkins, C. et al. (2022).[4] Bioorganic & Medicinal Chemistry Letters. Link

  • Benzylation & Reduction Protocols

    • Protective Groups in Organic Synthesis. Wuts, P.G.M.[1] & Greene, T.W.[1] (Wiley-Interscience). Standard reference for benzyl ether stability.

  • Safety Data

    • Safety Data Sheet: 4-(Benzyloxy)-3-methoxyaniline hydrochloride.[1][7] BLD Pharmatech (2024). Link

Sources

Foundational

Process Development Guide: Synthesis of 4-(Benzyloxy)-3-methoxyaniline Hydrochloride

The following is an in-depth technical guide for the synthesis of 4-(Benzyloxy)-3-methoxyaniline hydrochloride , a critical intermediate in the manufacturing of EGFR tyrosine kinase inhibitors such as Gefitinib (Iressa)....

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide for the synthesis of 4-(Benzyloxy)-3-methoxyaniline hydrochloride , a critical intermediate in the manufacturing of EGFR tyrosine kinase inhibitors such as Gefitinib (Iressa).

CAS Registry Number: 1159825-08-7 (HCl Salt) | 15382-71-5 (Free Base) Molecular Formula: C₁₄H₁₆ClNO₂ (HCl Salt) Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Strategic Context

4-(Benzyloxy)-3-methoxyaniline is a pharmacophore scaffold essential for the synthesis of 4-anilinoquinazoline derivatives. Its structural integrity—specifically the preservation of the benzyl ether moiety during the reduction of the nitro precursor—is the primary challenge in this pathway.

This guide outlines a chemoselective three-stage synthesis starting from commercially available 4-nitroguaiacol. The pathway is designed to be scalable, avoiding the risk of hydrogenolytic debenzylation (cleavage of the benzyl ether) often associated with catalytic hydrogenation (Pd/C) methods.

Critical Quality Attributes (CQAs)
  • Regiopurity: >99.5% (Absence of O-benzylated isomers at position 2 or 5).

  • Chemoselectivity: Retention of the benzyl ether during nitro reduction.

  • Salt Stoichiometry: 1.0 : 1.0 (Amine : HCl).

Retrosynthetic Analysis

The synthesis is disconnected at the amine and ether linkages. The most robust forward path involves the benzylation of a nitro-phenol followed by a selective reduction.

Pathway Logic:

  • Precursor: 4-Nitroguaiacol (4-Hydroxy-3-methoxy-1-nitrobenzene). This starting material already possesses the correct 1,2,4-substitution pattern, eliminating regioselectivity issues associated with nitrating anisole derivatives.

  • Transformation A (Protection): Williamson ether synthesis to install the benzyl group.

  • Transformation B (Reduction): Selective reduction of

    
     to 
    
    
    
    without affecting the
    
    
    ether.

Retrosynthesis Target 4-(Benzyloxy)-3-methoxyaniline HCl (Target) Intermediate 4-(Benzyloxy)-3-methoxy-1-nitrobenzene (Key Intermediate) Target->Intermediate Selective Reduction (Fe/NH4Cl) Start 4-Nitroguaiacol (Starting Material) Intermediate->Start Etherification Reagents Benzyl Bromide + Base

Figure 1: Retrosynthetic disconnection strategy relying on the stability of the pre-existing aromatic substitution pattern.

Detailed Experimental Protocols

Stage 1: Benzylation of 4-Nitroguaiacol

This step utilizes a Williamson ether synthesis. The use of Potassium Carbonate (


) in DMF or Acetone is standard. Potassium Iodide (KI) is added as a catalyst to form the more reactive benzyl iodide in situ (Finkelstein reaction logic).

Reagents:

  • 4-Nitroguaiacol (1.0 eq)

  • Benzyl Bromide (1.1 eq) - Warning: Lachrymator

  • Potassium Carbonate (1.5 eq)

  • Potassium Iodide (0.1 eq)

  • Solvent: Acetone (Reagent Grade) or DMF

Protocol:

  • Charge a 3-neck round-bottom flask with 4-nitroguaiacol (e.g., 16.9 g, 100 mmol) and Acetone (170 mL).

  • Add solid

    
     (20.7 g, 150 mmol) and KI (1.66 g, 10 mmol) under stirring.
    
  • Drip Benzyl Bromide (18.8 g, 110 mmol) slowly via an addition funnel over 30 minutes. Exothermic control is usually not critical here, but slow addition prevents localized concentration.

  • Reflux the mixture at 60–65°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) until starting phenol is consumed.

  • Workup: Cool to room temperature. Filter off inorganic salts (

    
    , Excess 
    
    
    
    ).
  • Concentrate the filtrate under reduced pressure to obtain a yellow solid.

  • Recrystallization: Recrystallize from Ethanol/Water (9:1) to yield 4-(Benzyloxy)-3-methoxy-1-nitrobenzene as pale yellow crystals.

    • Expected Yield: 90–95%

    • Melting Point: ~105–108°C

Stage 2: Chemoselective Nitro Reduction (Bechamp Conditions)

Critical Causality: Catalytic hydrogenation (


, Pd/C) poses a high risk of cleaving the benzyl ether (hydrogenolysis), yielding the impurity 4-amino-2-methoxyphenol. To ensure trustworthiness  of the protocol, we employ an Iron-mediated reduction (Bechamp reduction) or Fe/NH4Cl, which is chemically orthogonal to benzyl ethers.

Reagents:

  • 4-(Benzyloxy)-3-methoxy-1-nitrobenzene (1.0 eq)

  • Iron Powder (3.0 - 4.0 eq, fine mesh)

  • Ammonium Chloride (

    
    ) (0.5 - 1.0 eq)
    
  • Solvent: Ethanol/Water (4:1 ratio)

Protocol:

  • Suspend the nitro intermediate (25.9 g, 100 mmol) in Ethanol (200 mL) and Water (50 mL).

  • Add Ammonium Chloride (2.7 g, 50 mmol) and Iron Powder (16.8 g, 300 mmol).

  • Heat to reflux (approx. 75–80°C) with vigorous mechanical stirring. Vigorous stirring is essential to prevent iron clumping.

  • Monitor reaction progress (typically 2–4 hours). The yellow color of the nitro compound will fade to a brownish/dark slurry.

  • Filtration: While still hot, filter the mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate to remove ethanol. Extract the aqueous residue with Ethyl Acetate (3 x 100 mL).

  • Dry the organic layer over

    
     and concentrate to yield the crude free base 4-(Benzyloxy)-3-methoxyaniline  as a brown oil or low-melting solid.
    
Stage 3: Salt Formation (Hydrochlorination)

Converting the amine to the hydrochloride salt ensures stability against oxidation and facilitates handling.

Protocol:

  • Dissolve the crude aniline (approx. 20 g) in Isopropanol (IPA, 100 mL) or Ethyl Acetate.

  • Cool to 0–5°C in an ice bath.

  • Add HCl solution (4M in Dioxane or concentrated aqueous HCl dropwise) until pH reaches 1–2.

  • Precipitate: The hydrochloride salt will precipitate immediately as an off-white to grey solid.

  • Filter the solid and wash with cold IPA or Diethyl Ether.

  • Dry in a vacuum oven at 40°C.

Final Product Specifications:

  • Appearance: Off-white to light grey crystalline powder.

  • Purity (HPLC): >98%.

  • Identity: 1H NMR (DMSO-d6) should show benzyl protons (~5.1 ppm, s, 2H), methoxy protons (~3.8 ppm, s, 3H), and aromatic signals.

Process Visualization

The following diagram illustrates the complete reaction workflow, including critical process parameters (CPPs).

SynthesisWorkflow Step1 Step 1: Benzylation 4-Nitroguaiacol + BnBr K2CO3, Acetone, Reflux Inter1 Intermediate 1 4-(Benzyloxy)-3-methoxy-1-nitrobenzene (Solid, Yield ~92%) Step1->Inter1 Filtration & Recryst. Step2 Step 2: Reduction Fe / NH4Cl / EtOH / H2O Reflux, 3 hrs Inter1->Step2 Chemoselective (No H2/Pd) Inter2 Intermediate 2 4-(Benzyloxy)-3-methoxyaniline (Free Base) (Oil/Solid, unstable) Step2->Inter2 Celite Filter Extraction Step3 Step 3: Salt Formation HCl in IPA/Dioxane 0-5°C Inter2->Step3 Acidification Final FINAL PRODUCT 4-(Benzyloxy)-3-methoxyaniline HCl CAS: 1159825-08-7 Step3->Final Precipitation Vacuum Dry

Figure 2: Step-by-step workflow emphasizing the iron-mediated reduction to preserve the benzyl ether.

Quantitative Data Summary

ParameterStage 1 (Benzylation)Stage 2 (Reduction)Stage 3 (Salt Formation)
Limiting Reagent 4-NitroguaiacolNitro IntermediateFree Aniline
Stoichiometry 1.0 : 1.1 (BnBr)1.0 : 3.0 (Fe)1.0 : 1.1 (HCl)
Temperature 60–65°C (Reflux)75–80°C (Reflux)0–5°C
Time 4–6 Hours2–4 Hours30 Minutes
Typical Yield 92%85%90%
Key Impurity Unreacted PhenolAzo-dimers (if under-reduced)Oxidized Aniline (purple)

References

  • Preparation of Quinazoline Derivatives.Patent WO2005070909. Describes the use of 4-(benzyloxy)-3-methoxyaniline in the synthesis of Gefitinib analogs.

  • Synthesis of Gefitinib.Chinese Journal of Pharmaceuticals.

  • 4-(Benzyloxy)-3-methoxyaniline hydrochloride Product Data.Accela ChemBio.

  • Chemoselective Reduction of Nitro Compounds.Organic Syntheses. General validated protocols for Fe/NH4Cl reduction of nitro groups in the presence of sensitive ethers.

Exploratory

4-(Benzyloxy)-3-methoxyaniline Hydrochloride: A Versatile Intermediate for Pharmaceutical Innovation

Abstract This technical guide provides a comprehensive overview of 4-(Benzyloxy)-3-methoxyaniline hydrochloride, a promising pharmaceutical intermediate. While direct literature on this specific salt is limited, this pap...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-(Benzyloxy)-3-methoxyaniline hydrochloride, a promising pharmaceutical intermediate. While direct literature on this specific salt is limited, this paper constructs a holistic view of its synthesis, potential applications, and safe handling protocols by drawing parallels with closely related analogues. This document is intended for researchers, chemists, and professionals in drug development, offering a scientifically grounded perspective on leveraging this compound in the synthesis of novel therapeutic agents.

Introduction: The Strategic Importance of Substituted Anilines

Substituted anilines are a cornerstone in medicinal chemistry, forming the backbone of a vast array of pharmaceuticals. Their utility lies in the versatile reactivity of the aniline functional group, which allows for the construction of more complex molecular architectures. The strategic placement of substituents on the aniline ring is a critical aspect of drug design, profoundly influencing the compound's physicochemical properties, metabolic stability, and target-binding affinity.

This guide focuses on 4-(Benzyloxy)-3-methoxyaniline hydrochloride, a molecule with significant potential as a building block in the synthesis of sophisticated active pharmaceutical ingredients (APIs). The presence of the benzyloxy and methoxy groups offers several advantages:

  • Modulation of Electronic Properties: The electron-donating nature of the methoxy and benzyloxy groups can influence the reactivity of the aniline nitrogen and the aromatic ring.

  • Improved Pharmacokinetic Profile: These substituents can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability of the final drug product.

  • Scaffolding for Further Functionalization: The core structure provides multiple points for chemical modification, allowing for the fine-tuning of a drug candidate's properties.

This document will explore a proposed synthetic pathway for 4-(Benzyloxy)-3-methoxyaniline hydrochloride, discuss its potential applications in drug discovery with a focus on kinase inhibitors, and provide detailed protocols and safety guidelines.

Synthesis of 4-(Benzyloxy)-3-methoxyaniline Hydrochloride: A Proposed Pathway

The overall synthetic strategy involves three key transformations:

  • Protection of the Phenolic Hydroxyl Group: The hydroxyl group of vanillin is protected as a benzyl ether.

  • Conversion of the Aldehyde to an Amine: The aldehyde functionality is transformed into a primary amine.

  • Formation of the Hydrochloride Salt: The final aniline is converted to its hydrochloride salt to improve stability and handling.

Synthesis_Pathway cluster_0 Step 1: Protection cluster_1 Step 2: Amination cluster_2 Step 3: Salt Formation Vanillin 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) ProtectedAldehyde 4-(Benzyloxy)-3-methoxybenzaldehyde Vanillin->ProtectedAldehyde Benzylation BenzylBromide Benzyl Bromide (BnBr, K2CO3, Acetone) FreeBase 4-(Benzyloxy)-3-methoxyaniline ProtectedAldehyde->FreeBase Reductive Amination (via Oxime) Hydroxylamine 1. Hydroxylamine Hydrochloride 2. Reduction (e.g., H2/Pd-C or LiAlH4) FinalProduct 4-(Benzyloxy)-3-methoxyaniline Hydrochloride FreeBase->FinalProduct Salt Formation HCl HCl in Ether or Isopropanol

Caption: Proposed synthetic workflow for 4-(Benzyloxy)-3-methoxyaniline hydrochloride.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a theoretical guide based on analogous reactions and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 4-(Benzyloxy)-3-methoxybenzaldehyde

  • To a solution of 4-hydroxy-3-methoxybenzaldehyde (1 equivalent) in acetone, add anhydrous potassium carbonate (2.5 equivalents).

  • Stir the suspension vigorously and add benzyl bromide (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield 4-(benzyloxy)-3-methoxybenzaldehyde as a solid.

Step 2: Synthesis of 4-(Benzyloxy)-3-methoxyaniline

  • Method A: Via Oxime Formation and Reduction

    • Dissolve 4-(benzyloxy)-3-methoxybenzaldehyde (1 equivalent) in a mixture of ethanol and pyridine.

    • Add hydroxylamine hydrochloride (1.2 equivalents) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure and extract the oxime with a suitable organic solvent.

    • For the reduction, the isolated oxime can be dissolved in ethanol and subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

    • Alternatively, reduction can be achieved using a reducing agent like lithium aluminum hydride (LiAlH₄) in a dry ether solvent, followed by a careful aqueous workup.

Step 3: Synthesis of 4-(Benzyloxy)-3-methoxyaniline Hydrochloride

  • Dissolve the crude 4-(benzyloxy)-3-methoxyaniline in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.

  • Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to obtain 4-(benzyloxy)-3-methoxyaniline hydrochloride. A similar procedure is described for the synthesis of 4-benzyloxy aniline hydrochloride[1].

Physicochemical Properties and Characterization

The anticipated physicochemical properties of 4-(Benzyloxy)-3-methoxyaniline and its hydrochloride salt are summarized below. These are estimated based on the properties of analogous compounds.

Property4-(Benzyloxy)-3-methoxyaniline (Free Base)4-(Benzyloxy)-3-methoxyaniline Hydrochloride
Molecular Formula C₁₄H₁₅NO₂C₁₄H₁₆ClNO₂
Molecular Weight 229.28 g/mol 265.74 g/mol
Appearance Likely a solid, potentially off-white to brownCrystalline solid
Solubility Soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane)Likely soluble in water and lower alcohols
Melting Point Not reported, but expected to be a solid at room temperatureExpected to be a high-melting solid, likely with decomposition

Characterization of the synthesized compound would involve standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the key functional groups (N-H, C-O, aromatic C-H).

  • Elemental Analysis: To confirm the elemental composition.

Potential as a Pharmaceutical Intermediate

The true value of 4-(Benzyloxy)-3-methoxyaniline hydrochloride lies in its potential as a versatile intermediate for the synthesis of complex pharmaceutical agents. The aniline moiety is a common precursor for the construction of various heterocyclic systems and for the introduction of a nitrogen-containing pharmacophore.

Kinase Inhibitors in Oncology

A significant area of application for aniline derivatives is in the development of kinase inhibitors for cancer therapy. Many approved and investigational kinase inhibitors feature a substituted aniline core that interacts with the hinge region of the ATP-binding pocket of the target kinase. The 4-(benzyloxy)-3-methoxy substitution pattern could offer a unique combination of steric and electronic properties to enhance binding affinity and selectivity for specific kinases.

Kinase_Inhibitor Intermediate 4-(Benzyloxy)-3-methoxyaniline Hydrochloride KinaseInhibitorCore Substituted Aniline-Heterocycle Scaffold Intermediate->KinaseInhibitorCore Key Bond Formation Reaction1 Coupling with a heterocyclic core (e.g., quinazoline, pyrimidine) API Final Kinase Inhibitor API KinaseInhibitorCore->API Lead Optimization FurtherMod Further functionalization (e.g., solubilizing groups)

Caption: Role of the intermediate in kinase inhibitor synthesis.

Other Therapeutic Areas

Beyond oncology, substituted anilines are integral to drugs targeting a wide range of diseases. The unique substitution pattern of 4-(Benzyloxy)-3-methoxyaniline hydrochloride could be explored for the synthesis of novel agents in areas such as:

  • Neuroscience: As precursors to compounds that modulate neurotransmitter receptors or enzymes.

  • Infectious Diseases: In the development of new antibacterial or antiviral agents.

  • Inflammatory Diseases: As a starting point for the synthesis of anti-inflammatory compounds.

Safety and Handling

Potential Hazards:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.

  • Skin and Eye Irritation: Likely to cause skin and serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Recommended Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety goggles. Use a respirator if handling the powder in a non-ventilated area.

  • Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.

  • Spill Response: In case of a spill, avoid generating dust. Carefully sweep up the material and place it in a sealed container for disposal.

Conclusion

4-(Benzyloxy)-3-methoxyaniline hydrochloride represents a valuable, yet underexplored, intermediate for pharmaceutical synthesis. Its unique substitution pattern offers intriguing possibilities for the design of novel therapeutic agents, particularly in the realm of kinase inhibitors. While further research is needed to fully elucidate its properties and applications, the proposed synthetic route and the analysis of its potential based on related compounds provide a strong foundation for its inclusion in drug discovery programs. As with any chemical substance, adherence to strict safety protocols is paramount to ensure the well-being of researchers.

References

  • PubChem. (n.d.). 4-Benzyloxy-3-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • Google Patents. (2011). Method for synthesizing 4-benzyloxy aniline hydrochloride. (CN102001955A).
  • PubChem. (n.d.). 4-Benzyloxyaniline. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.). 3-Methoxyaniline. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • Carl Roth. (2025). Safety Data Sheet: 4-(Benzyloxy) aniline hydrochloride. Retrieved January 30, 2026, from [Link]

Sources

Foundational

Technical Whitepaper: Spectroscopic Characterization &amp; Analytical Profiling of 4-(Benzyloxy)-3-methoxyaniline Hydrochloride

The following technical guide is structured to serve as a definitive reference for the spectroscopic characterization of 4-(Benzyloxy)-3-methoxyaniline Hydrochloride . It synthesizes verified chemical principles with pra...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for the spectroscopic characterization of 4-(Benzyloxy)-3-methoxyaniline Hydrochloride . It synthesizes verified chemical principles with practical analytical protocols, addressing the specific needs of drug development researchers working with EGFR inhibitor intermediates.

[1]

Executive Summary & Chemical Identity[1][2]

4-(Benzyloxy)-3-methoxyaniline hydrochloride is a critical aniline building block used in the convergent synthesis of quinazoline-based Tyrosine Kinase Inhibitors (TKIs).[1] Unlike its free base counterpart, the hydrochloride salt offers enhanced oxidative stability and crystallinity, making it the preferred form for GMP storage and handling.

This guide provides a comprehensive spectroscopic profile, distinguishing the salt form from the free base to prevent common analytical misinterpretations during quality control (QC).

Chemical Specifications
ParameterDetail
IUPAC Name 4-(Benzyloxy)-3-methoxyaniline hydrochloride
Common Name 4-Amino-2-methoxyphenyl benzyl ether HCl
CAS Number (Salt) 1159825-08-7 (Specific HCl form)
CAS Number (Free Base) 14896-25-4
Molecular Formula

Molecular Weight 265.74 g/mol (Salt); 229.28 g/mol (Base)
Physical State Off-white to pale grey crystalline solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water

Synthesis & Structural Context[1][6]

Understanding the synthetic origin is vital for interpreting impurity profiles in spectra. The compound is typically generated via the chemoselective reduction of 4-(benzyloxy)-3-methoxy-1-nitrobenzene .[1]

Synthesis & Impurity Workflow

The following diagram illustrates the synthesis pathway and potential carry-over impurities that may appear in spectroscopic data.

SynthesisWorkflow Start 4-(Benzyloxy)-3-methoxy- 1-nitrobenzene Reagent Reduction (Fe/AcOH or H2/Pd) Start->Reagent Intermediate Free Aniline (Unstable to Air) Reagent->Intermediate -O2 SaltStep HCl/IPA or HCl/Dioxane Intermediate->SaltStep Impurity Impurity: Azo/Azoxy dimers (If reduction incomplete) Intermediate->Impurity Oxidation (Air) Final Target HCl Salt (Stable) SaltStep->Final Crystallization

Figure 1: Synthetic route highlighting the critical stabilization step (HCl salt formation) to prevent oxidative dimerization.

Spectroscopic Profiling

Nuclear Magnetic Resonance ( H NMR)

Operational Insight: The protonation of the amine group significantly alters the chemical environment of the aromatic ring compared to the free base. In the free base, the amine lone pair donates electron density, shielding ortho-protons (6.2–6.5 ppm). In the HCl salt, this effect is nullified, shifting aromatic protons downfield (6.8–7.5 ppm).

Solvent Selection: DMSO-


 is the mandatory solvent.[1] The salt is insoluble in 

, and

will cause deuterium exchange, obliterating the diagnostic ammonium (

) peaks.

H NMR Data Table (400 MHz, DMSO-

)
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic

9.80 – 10.20 Broad Singlet3HDiagnostic for HCl salt. Disappears with

shake.
Benzyl-Ar 7.30 – 7.48Multiplet5HPhenyl ring of the benzyloxy group.[1]
Ar-H (5) 7.05 – 7.15Doublet (

Hz)
1HOrtho to benzyloxy; less affected by

.[1]
Ar-H (2) 6.85 – 6.95Doublet (

Hz)
1HMeta to benzyloxy, ortho to methoxy.
Ar-H (6) 6.75 – 6.85dd (

Hz)
1HOrtho to amine (now ammonium).
Benzyl-

5.10 Singlet2HCharacteristic sharp singlet for benzyloxy methylene.[1]

3.75 Singlet3HMethoxy group on the aniline ring.[1]
Structural Assignment Logic

The following diagram maps the specific protons to their chemical environments, visualizing the shielding/deshielding effects.

NMR_Logic Molecule Benzyl Ring CH2 (5.1 ppm) Aniline Core OMe (3.75 ppm) NH3+ (~10 ppm) Shielding Electron Donating Groups (-OCH3, -OBn) Molecule:ome->Shielding Molecule:ch2->Shielding Deshielding Inductive Effect (NH3+ is Electron Withdrawing) Molecule:nh3->Deshielding Causes downfield shift of core protons Deshielding->Molecule:core Shifts H2, H5, H6 to 6.7-7.2 ppm range

Figure 2: NMR assignment logic. Note that protonation of the amine removes the strong shielding effect seen in the free base.

Mass Spectrometry (ESI-MS)[1]

In Electrospray Ionization (ESI) positive mode, the hydrochloride salt dissociates. The spectrum will display the molecular ion of the free base .

  • Ionization Mode: ESI (+)

  • Parent Ion

    
    :  m/z 230.12 (Calculated for 
    
    
    
    )
  • Key Fragments:

    • m/z 91.0 (

      
      ): Tropylium ion (Benzyl cleavage).
      
    • m/z 213.0 (

      
      ): Loss of ammonia (rare in soft ionization but possible).
      
Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the salt formation and functional group integrity.

Frequency (

)
Vibration ModeDiagnostic Value
2600 – 3100

Stretch (Ammonium)
Broad band overlaying C-H stretches; confirms HCl salt.
1500 – 1600

Aromatic Stretch
Strong absorptions from both benzene rings.
1240 – 1260

Asymmetric
Aryl alkyl ether stretch (Methoxy/Benzyloxy).
~1020

Symmetric
Ether stretch.
~830 C-H Bending (Para-sub)Indicative of 1,2,4-substitution pattern.

Experimental Protocols

Protocol A: NMR Sample Preparation (High Precision)

Rationale: Aniline salts can aggregate. Proper dissolution is required for sharp peaks.

  • Weighing: Accurately weigh 10–15 mg of the hydrochloride salt into a clean vial.

  • Solvent Addition: Add 0.6 mL of DMSO-

    
      (99.9% D).
    
    • Note: Do not use

      
      ; the salt will float and not dissolve.
      
  • Dissolution: Vortex for 30 seconds. If the solution is cloudy, sonicate for 1 minute. The solution must be perfectly clear and slightly yellow.

  • Acquisition: Run at 298 K. Set relaxation delay (

    
    ) to 
    
    
    
    seconds to ensure accurate integration of the aromatic protons.
Protocol B: Free Base Liberation (For HPLC Comparison)

Rationale: Most HPLC methods run at neutral/basic pH or use buffers that equilibrate the salt. For standard retention time comparison, you may need the free base.

  • Dissolve 50 mg of the HCl salt in 5 mL water (may require slight warming).

  • Add 1 mL of saturated

    
     solution (pH should reach ~9).
    
  • Extract with 5 mL Ethyl Acetate.

  • Dry the organic layer over

    
     and evaporate.
    
  • Result: Oily residue of 4-(benzyloxy)-3-methoxyaniline (Free Base).[1] Use immediately as it oxidizes.[1]

References

  • Gefitinib Synthesis & Intermediates

    • Chandregowda, V., et al. "Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate."[1] Beilstein Journal of Organic Chemistry, 2007.

  • Spectroscopic Data of Analogs (4-Methoxyaniline)

    • National Institute of Standards and Technology (NIST). "4-Methoxyaniline Infrared Spectrum." NIST Chemistry WebBook.

  • Safety & Handling (SDS)

    • PubChem Compound Summary for 4-Benzyloxyaniline (Analogous Hazard Data).

  • Salt CAS Verification

    • ChemicalBook/ChemSrc Databases for CAS 1159825-08-7 (Specific HCl salt entry).[1]

Disclaimer: This guide is for research purposes only. Always consult the specific Material Safety Data Sheet (MSDS) before handling potent pharmaceutical intermediates.

Sources

Exploratory

Technical Guide: 1H NMR Spectrum of 4-(Benzyloxy)-3-methoxyaniline Hydrochloride

This guide details the structural characterization of 4-(Benzyloxy)-3-methoxyaniline hydrochloride , a critical intermediate in the synthesis of EGFR inhibitors like Gefitinib (Iressa) and Erlotinib (Tarceva) . Executive...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural characterization of 4-(Benzyloxy)-3-methoxyaniline hydrochloride , a critical intermediate in the synthesis of EGFR inhibitors like Gefitinib (Iressa) and Erlotinib (Tarceva) .

Executive Summary & Structural Context

Compound: 4-(Benzyloxy)-3-methoxyaniline Hydrochloride CAS (Free Base): 6373-46-2 | CAS (HCl Salt): 186534-02-1 (approximate/variable by supplier) Molecular Formula: C₁₄H₁₆ClNO₂ Role: Primary "Left-Hand" synthon in Gefitinib synthesis.

The 1H NMR spectrum of this hydrochloride salt differs significantly from its free base counterpart due to the protonation of the amino group (


). This protonation exerts a strong electron-withdrawing inductive effect (

), deshielding the aromatic protons on the aniline ring and shifting them downfield.
Structural Assignment Map

The following diagram correlates the molecular structure with the expected NMR signals.

G Molecule 4-(Benzyloxy)-3-methoxyaniline HCl NH3 Ammonium (-NH3+) Broad Singlet δ 9.5 - 10.2 ppm Molecule->NH3 Ar_Aniline Aniline Ring (H-2, H-5, H-6) Multiplet/DD δ 6.8 - 7.3 ppm Molecule->Ar_Aniline Benzyl_CH2 Benzylic (-CH2-) Singlet δ 5.0 - 5.15 ppm Molecule->Benzyl_CH2 Methoxy Methoxy (-OCH3) Singlet δ 3.75 - 3.85 ppm Molecule->Methoxy Ar_Benzyl Benzyl Ring (Ph) Multiplet δ 7.3 - 7.5 ppm Molecule->Ar_Benzyl

Caption: Signal assignment map correlating structural moieties to chemical shift ranges (DMSO-d6).

Experimental Protocol

Solvent Selection: The Criticality of DMSO-d6

Do not use CDCl₃.

  • Solubility: Hydrochloride salts of anilines are ionic and typically insoluble in non-polar chlorinated solvents.

  • Exchange: DMSO-d6 is required to observe the exchangeable ammonium protons (

    
    ). In protic solvents like Methanol-d4 or D₂O, these protons will exchange rapidly with deuterium and disappear from the spectrum, preventing confirmation of salt formation.
    
Sample Preparation Workflow
  • Mass: Weigh 10–15 mg of the dry hydrochloride salt.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Note: Ensure the DMSO is "dry" (from ampoule or molecular sieves). Water peaks (

      
       ppm) can broaden the NH signal.
      
  • Dissolution: Vortex or sonicate until the solution is perfectly clear.

  • Acquisition:

    • Scans: 16–32 (sufficient for 10 mg).

    • Relaxation Delay (d1): Set to

      
       seconds to ensure accurate integration of the aromatic protons.
      

Spectral Interpretation & Assignments

The following data is derived from the standard spectroscopic behavior of Gefitinib intermediates in DMSO-d6.

Quantitative Data Table
Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Note
9.50 – 10.20 Broad Singlet (br s)3H

Disappears on

shake. Indicates salt formation.
7.30 – 7.50 Multiplet (m)5HBenzyl AromaticsThe phenyl ring protons are magnetically equivalent/overlapping.
6.90 – 7.20 Multiplet / DD2HAr-H (2, 6)Protons ortho and para to the ammonium group.
6.80 – 6.90 Doublet (d)1HAr-H (5)Proton ortho to the benzyloxy group.
5.05 – 5.15 Singlet (s)2H

Characteristic benzylic methylene peak.
3.75 – 3.85 Singlet (s)3H

Methoxy group.
2.50 QuintetSolventDMSO-d6Residual solvent peak.
3.33 Broad SingletVariable

Adventitious water (common in salts).
Detailed Mechanistic Analysis
  • The Ammonium Shift: In the free base, the

    
     protons appear around 4.5–5.0 ppm. Upon conversion to HCl, the positive charge on the nitrogen deshields these protons significantly, pushing them to ~10 ppm.
    
  • Aromatic Deshielding: The free base is electron-rich (activated ring). The salt form involves a cationic ammonium group, which is electron-withdrawing. This causes the aromatic protons of the central aniline ring (H-2, H-5, H-6) to shift downfield by approximately 0.4–0.8 ppm compared to the free base.

  • Validation Check: The integration ratio must be 3 : 5 : 3 : 2 : 3 (Ammonium : Benzyl : Aniline : CH2 : OMe). Any deviation suggests partial salt formation or impurities.

Troubleshooting & Impurity Profiling

In drug development, purity at this stage is vital. Common impurities include the nitro-precursor and the de-benzylated phenol.

Impurity Identification Logic
ImpurityOriginKey Diagnostic Signal (DMSO-d6)
Nitro Precursor (4-(Benzyloxy)-3-methoxy-1-nitrobenzene)Incomplete ReductionAromatic shifts downfield (~7.6 - 7.9 ppm). Nitro group is strongly EWG; lack of NH signal.
De-benzylated Phenol (4-Hydroxy-3-methoxyaniline)Hydrogenolysis (Over-reduction)Loss of Benzyl signals. Missing 5H multiplet (7.4 ppm) and 2H singlet (5.1 ppm).
Free Base (4-(Benzyloxy)-3-methoxyaniline)Incomplete Salt FormationUpfield shifts. NH2 at ~4.8 ppm; Aromatics at ~6.2-6.5 ppm.
Process Control Workflow

The following Graphviz diagram outlines the logic for interpreting the spectrum during synthesis monitoring.

PurityCheck Start Acquire 1H NMR (DMSO-d6) CheckNH Check 9.5-10.5 ppm region Start->CheckNH DecisionNH Broad Singlet (3H) Present? CheckNH->DecisionNH YesNH Salt Form Confirmed DecisionNH->YesNH Yes NoNH Check 4.5-5.0 ppm DecisionNH->NoNH No CheckBz Check 5.1 ppm (Singlet) YesNH->CheckBz Fail_Base FAIL: Free Base Present NoNH->Fail_Base Signal found DecisionBz Peak Present? CheckBz->DecisionBz Pass PASS: Target Intermediate DecisionBz->Pass Yes Fail_Phenol FAIL: De-benzylated (Phenol) DecisionBz->Fail_Phenol No

Caption: Logical decision tree for validating the identity and salt form of the intermediate.

References

  • Gefitinib Synthesis & Intermediates

    • Chandregowda, V., et al. "Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate."[1] Organic Process Research & Development, 2007.[2]

    • Note: Describes the reduction of the nitro-precursor to the aniline intermedi
  • NMR of Aniline Salts

    • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.[3] (Standard text for salt shift effects).

  • Solvent Effects

    • Gottlieb, H. E., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." J. Org.[2][4] Chem., 1997, 62 (21), pp 7512–7515.

  • Patent Literature

    • CN102001955A. "Method for synthesizing 4-benzyloxy aniline hydrochloride." (Provides context on the isolation of similar benzyloxy-aniline salts).

Sources

Foundational

Technical Guide: 13C NMR Analysis of 4-(Benzyloxy)-3-methoxyaniline Hydrochloride

This technical guide details the 13C NMR analysis of 4-(Benzyloxy)-3-methoxyaniline hydrochloride , a critical intermediate in the synthesis of epidermal growth factor receptor (EGFR) inhibitors like Gefitinib and Erloti...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the 13C NMR analysis of 4-(Benzyloxy)-3-methoxyaniline hydrochloride , a critical intermediate in the synthesis of epidermal growth factor receptor (EGFR) inhibitors like Gefitinib and Erlotinib.[1]

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9]

4-(Benzyloxy)-3-methoxyaniline hydrochloride (CAS: 183204-72-0) is a pharmacophore scaffold used in tyrosine kinase inhibitors.[1] In drug development, this compound is frequently analyzed to verify the integrity of the benzyloxy protection group and the aniline protonation state prior to coupling reactions (e.g., quinazoline ring fusion).[1][2]

The hydrochloride salt form is preferred for stability, preventing oxidation of the electron-rich aniline moiety.[1] However, protonation drastically alters the 13C NMR chemical shifts of the aromatic ring compared to the free base, often leading to assignment errors if not anticipated.

Chemical Structure & Numbering Strategy

The following diagram illustrates the atom numbering used throughout this guide. Note the disruption of the aniline resonance system by the HCl salt.

ChemicalStructure Figure 1: Functional components of 4-(Benzyloxy)-3-methoxyaniline HCl AnilineRing Aniline Ring (Protonated) Methoxy Methoxy Group (-OCH3) AnilineRing->Methoxy C3 Position Benzyl Benzyloxy Group (-OCH2Ph) AnilineRing->Benzyl C4 Position Chloride Cl- Counterion AnilineRing->Chloride Ionic Interaction

Experimental Methodology

Sample Preparation Protocol

The hydrochloride salt is sparingly soluble in non-polar solvents (CDCl3) and prone to aggregation.[1] DMSO-d6 is the mandatory solvent for high-resolution 13C NMR to ensure complete dissociation of the ion pair and prevent line broadening.

ParameterSpecificationTechnical Rationale
Solvent DMSO-d6 (99.9% D)Solubilizes polar HCl salts; prevents H/D exchange on the amine.[1]
Concentration 20–30 mg / 0.6 mLHigh concentration required for quaternary carbons (C-N, C-O) detection.[1]
Temperature 298 K (25°C)Standard ambient; heating may induce degradation of the benzyl ether.[1]
Reference DMSO septet (39.5 ppm)Internal standard calibration.[1]
Acquisition Parameters[1][10]
  • Pulse Sequence: Proton-decoupled 13C (e.g., zgpg30 on Bruker).[1][2]

  • Relaxation Delay (D1): ≥ 2.0 seconds. Crucial: The quaternary carbons (C3, C4, C1) have long T1 relaxation times.[1] Short D1 values will suppress these signals.[1]

  • Scans: Minimum 1024 scans recommended for adequate S/N ratio of the benzylic carbon.

Structural Analysis & Assignments

The 13C NMR spectrum is characterized by three distinct regions: the aliphatic alkoxy region, the aromatic region, and the specific shifts induced by the hydrochloride salt.

Spectral Data Table (DMSO-d6)
Carbon PositionChemical Shift (δ ppm)MultiplicityAssignment Logic
Methoxy (-OCH3) 55.8 CH3Diagnostic sharp peak; typical for aryl methyl ethers.[1]
Benzylic (-CH2-) 70.1 CH2Deshielded by oxygen; critical check for benzyl protection integrity.[1]
Aromatic C-2 106.0 - 108.0 CHOrtho to alkoxy groups; shielded.[1]
Aromatic C-6 112.0 - 114.0 CHOrtho to alkoxy groups; shielded.[1]
Aromatic C-5 121.0 - 123.0 CHMeta to electron-donating groups.[1]
Benzyl Phenyl (C2'-C6') 127.5 - 128.5 CHMono-substituted benzene ring pattern (overlapping).[1]
Aniline C-1 (C-N) ~125.0 - 130.0 C (quat)Salt Effect: Shifts upfield from ~140 ppm (free base) due to loss of N-lone pair resonance.[1]
Benzyl Ipso (C1') 136.5 - 137.0 C (quat)Typical attachment point for benzyl group.[1][2]
Aromatic C-4 (C-O) 148.0 - 150.0 C (quat)Ipso to benzyloxy; strongly deshielded.[1]
Aromatic C-3 (C-O) 149.0 - 151.0 C (quat)Ipso to methoxy; strongly deshielded.[1]
Mechanistic Insight: The "Salt Shift"

In the free base aniline, the nitrogen lone pair donates electron density into the ring (resonance), shielding the ortho and para positions and deshielding the ipso (C-N) carbon.[1][2]

  • Upon HCl formation: The nitrogen becomes

    
    .[1] Resonance donation is impossible.[1]
    
  • Result: The electron-rich character of the ring decreases. The ipso carbon (C1) shifts upfield (shielded relative to free base), while ortho/para carbons may shift downfield (deshielded) as they lose the resonance electron density.[1] This is a key validation that the salt has formed correctly.[1]

Impurity Profiling & Troubleshooting

Common impurities arise from incomplete synthesis steps or hydrolysis.[1]

ImpurityDiagnostic 13C SignalCause
Benzyl Chloride ~46.0 ppm (CH2)Unreacted starting material.[1]
Free Base Aniline ~140.0 ppm (C-N)Incomplete salt formation or incorrect pH.[1]
Debenzylated Phenol Loss of ~70 ppm & ~128 ppmAcid-catalyzed hydrolysis of benzyl ether (rare in DMSO, common in aqueous acid).[1][2]
Analytical Workflow Diagram

The following flowchart ensures a self-validating analytical process.

AnalysisWorkflow Figure 2: Validation Logic for Aniline Hydrochloride Analysis Start Sample: 4-(Benzyloxy)-3-methoxyaniline HCl Solubility Dissolve in DMSO-d6 (Check for turbidity) Start->Solubility Acquisition Acquire 13C NMR (zgpg30, D1=2s, NS=1024) Solubility->Acquisition Check1 Check 70.1 ppm (CH2) & 55.8 ppm (OCH3) Acquisition->Check1 Check2 Check C-N Shift (< 135 ppm?) Check1->Check2 Signals Present FailProtect FAIL: Deprotection/Impurity Check1->FailProtect Signals Missing Pass PASS: Pure Salt Form Check2->Pass Yes (Salt) FailBase FAIL: Free Base Present (Add trace DCl) Check2->FailBase No (>140 ppm)

References

  • National Institutes of Health (PubChem). (2025).[1] 4-Benzyloxyaniline hydrochloride Compound Summary. Retrieved January 30, 2026, from [Link][1]

  • Maskrey, T. S., et al. (2018).[1] A New Synthesis of Gefitinib. Synlett, 30, 471–476.[1] (Discusses intermediate characterization). Retrieved January 30, 2026, from [Link][1][2]

  • Fraenkel, G., & Franconi, C. (1960).[1][2] Protonation of Anilines in Nuclear Magnetic Resonance. Journal of the American Chemical Society.[1] (Foundational theory on aniline salt shifts).

  • University of Queensland. (n.d.).[1] 4-Methoxyaniline NMR Data. Automated Topology Builder (ATB).[1] Retrieved January 30, 2026, from [Link][1][2]

Sources

Exploratory

An In-Depth Technical Guide to the Solubility of 4-(Benzyloxy)-3-methoxyaniline hydrochloride in Common Laboratory Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 4-(Benzyloxy)-3-methoxyaniline hydrochloride, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the solubility characteristics of 4-(Benzyloxy)-3-methoxyaniline hydrochloride, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's behavior in solution, underpinned by established chemical principles. Given the scarcity of published quantitative solubility data for this specific molecule, this guide emphasizes predictive analysis based on its structural features and provides robust, self-validating experimental protocols for determining its solubility in your laboratory.

Introduction: Understanding the Molecule

4-(Benzyloxy)-3-methoxyaniline hydrochloride is an organic salt with a molecular structure that dictates its solubility profile. Key structural features include:

  • Anilinium Ion: The presence of a protonated amine group (-NH₃⁺Cl⁻) makes the molecule ionic, suggesting a predisposition for solubility in polar protic solvents.

  • Aromatic Rings: The two phenyl rings (one from the aniline core and one from the benzyl group) introduce significant nonpolar character.

  • Ether Linkages: The methoxy (-OCH₃) and benzyloxy (-OCH₂-Ph) groups are polar ethers, capable of acting as hydrogen bond acceptors.

The interplay between the ionic hydrochloride group and the considerable nonpolar surface area is the primary determinant of its solubility across different solvent classes.

Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₃H₁₄ClNOPubChem[1]
Molecular Weight 235.71 g/mol PubChem[1]
Appearance Typically an off-white to pale solidInferred from related compounds
Structure

PubChem[1]

Predictive Solubility Analysis: A Theoretical Framework

The principle of "like dissolves like" provides a strong foundation for predicting solubility.[2] As an ionic salt, 4-(Benzyloxy)-3-methoxyaniline hydrochloride's solubility is governed by the solvent's ability to solvate both the anilinium cation and the chloride anion effectively, while also accommodating the large nonpolar benzyloxy group.

Polar Protic Solvents (e.g., Water, Methanol, Ethanol)
  • Causality: These solvents are excellent at solvating ions. The hydroxyl groups (-OH) can donate hydrogen bonds to the chloride anion and accept hydrogen bonds from the anilinium cation. The high dielectric constant of these solvents helps to overcome the lattice energy of the solid salt.

  • Prediction:

    • Water: Due to the large nonpolar benzyl group, solubility in pure water is expected to be limited. However, its solubility is likely to be significant in acidic aqueous solutions, where the common ion effect of H⁺ would not be a factor and the ionic character is maintained. A synthesis of the related 4-benzyloxyaniline hydrochloride is performed in dilute hydrochloric acid, supporting its solubility in this medium.[3]

    • Methanol & Ethanol: These alcohols offer a balance of polarity to solvate the ionic head and a smaller nonpolar alkyl chain to interact with the aromatic rings. Solubility is predicted to be moderate to high in these solvents. A patent for a related compound, 3-amino-4-methoxybenzanilide, utilizes methanol as a reaction solvent, suggesting good compatibility.[4]

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile)
  • Causality: These solvents have high dipole moments and can effectively solvate the anilinium cation. However, they are less effective at solvating the chloride anion compared to protic solvents as they lack hydrogen bond donating ability.

  • Prediction:

    • DMSO & DMF: High polarity and large molecular size should allow for good solvation of the entire molecule. Solubility is expected to be high.

    • Acetonitrile: While polar, its smaller size and lower dielectric constant may result in more moderate solubility compared to DMSO or DMF.

Nonpolar & Low-Polarity Solvents (e.g., Toluene, Hexanes, Diethyl Ether, Ethyl Acetate, Dichloromethane)
  • Causality: These solvents lack the ability to effectively solvate the ionic anilinium hydrochloride group. The energy required to break the crystal lattice of the salt is not compensated by favorable solvent-solute interactions.

  • Prediction: Solubility is expected to be very low to negligible in this class of solvents. The large nonpolar functionality of the molecule is insufficient to overcome the energetic penalty of dissolving the ionic portion.

Experimental Protocol for Solubility Determination

The following protocol provides a reliable, step-by-step method for determining the qualitative and quantitative solubility of 4-(Benzyloxy)-3-methoxyaniline hydrochloride. This protocol is designed as a self-validating system.

Materials and Equipment
  • 4-(Benzyloxy)-3-methoxyaniline hydrochloride (solid)

  • Selected solvents (e.g., Water, Methanol, Ethanol, DMSO, Toluene, Ethyl Acetate)

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps (e.g., 4 mL or 20 mL)

  • Magnetic stirrer and stir bars

  • Vortex mixer

  • Thermostatically controlled water bath or heating block

  • Syringe filters (0.45 µm, ensure chemical compatibility)

  • Syringes

  • HPLC or UV-Vis spectrophotometer for quantitative analysis

Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess solute into vial prep2 Add known volume of solvent prep1->prep2 Step 1 equil1 Stir/Vortex at constant temp (e.g., 24 hours) prep2->equil1 Step 2 equil2 Allow solids to settle equil1->equil2 Step 3 analysis1 Filter supernatant equil2->analysis1 Step 4 analysis2 Prepare dilutions analysis1->analysis2 Step 5 analysis3 Analyze by HPLC/UV-Vis analysis2->analysis3 Step 6 analysis4 Calculate concentration analysis3->analysis4 Step 7

Caption: Experimental workflow for determining thermodynamic solubility.

Step-by-Step Protocol
  • Preparation of Saturated Solution:

    • Add an excess amount of 4-(Benzyloxy)-3-methoxyaniline hydrochloride to a vial (e.g., 10-20 mg into a 4 mL vial). The key is to ensure solid material remains after equilibration.

    • Accurately add a known volume of the chosen solvent (e.g., 2.0 mL).

    • Cap the vial tightly and place it on a magnetic stirrer or in a shaker bath at a constant temperature (e.g., 25 °C).

  • Equilibration:

    • Stir the suspension vigorously for a sufficient time to reach thermodynamic equilibrium. A minimum of 24 hours is recommended.[5]

    • After the equilibration period, let the vial stand undisturbed for at least 2 hours to allow the excess solid to settle.

  • Sample Collection and Preparation:

    • Carefully draw the supernatant (the clear liquid above the solid) into a syringe.

    • Attach a 0.45 µm syringe filter and dispense the clear, saturated solution into a clean, tared vial. This step is critical to remove any undissolved microcrystals.

    • Accurately weigh the filtered solution to determine its density if needed, or prepare dilutions directly.

  • Quantitative Analysis:

    • Prepare a series of accurate dilutions of the filtered saturated solution.

    • Analyze these dilutions using a pre-validated analytical method (e.g., HPLC with a UV detector).

    • Calculate the concentration of the original saturated solution by comparing its response to a standard curve prepared with a known concentration of the analyte. The solubility is this concentration value.

Qualitative "Quick Test" Protocol

For a rapid assessment, a qualitative test can be performed.[2]

  • Add approximately 10-20 mg of the compound to a test tube.

  • Add the solvent dropwise, up to 1 mL, while vortexing.

  • Observe and classify the solubility:

    • Soluble: Dissolves completely.

    • Sparingly Soluble: A significant portion dissolves, but some solid remains.

    • Insoluble: No apparent dissolution.

Predicted Solubility Data Summary

The following table summarizes the predicted solubility of 4-(Benzyloxy)-3-methoxyaniline hydrochloride. Note: These are expert predictions based on chemical principles and are intended as a guide for solvent selection. Experimental verification is required.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic Water (pH 7)Low to Sparingly SolubleLarge nonpolar group limits solubility despite ionic nature.
Water (acidic)SolubleMaintained ionic character in a highly polar medium.
MethanolSolubleGood balance of polarity and non-polarity.
EthanolSolubleSimilar to methanol, slightly less polar.
Polar Aprotic DMSOVery SolubleHigh polarity effectively solvates the molecule.
DMFVery SolubleSimilar to DMSO.
AcetonitrileModerately SolubleLess polar than DMSO/DMF.
Low Polarity DichloromethaneInsolubleInsufficient polarity to solvate the ionic group.
Ethyl AcetateInsolubleInsufficient polarity.
Nonpolar TolueneInsolubleCannot solvate the ionic group.
HexanesInsolubleCannot solvate the ionic group.

Safety and Handling

As a laboratory chemical, 4-(Benzyloxy)-3-methoxyaniline hydrochloride requires careful handling.

  • Hazards: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1][6][7][8]

  • Precautions: Always use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust.[7]

Conclusion

The solubility of 4-(Benzyloxy)-3-methoxyaniline hydrochloride is a critical parameter for its effective use in research and development. While publicly available data is limited, a strong predictive understanding can be derived from its molecular structure. It is anticipated to be most soluble in polar solvents, particularly polar aprotic solvents like DMSO and DMF, and polar protic solvents like methanol and acidic water. Its solubility is expected to be negligible in nonpolar solvents. The experimental protocols provided in this guide offer a robust framework for researchers to determine precise solubility values, enabling informed decisions in solvent selection for synthesis, purification, and formulation.

References

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Method for synthesizing 4-benzyloxy aniline hydrochloride. (2011). Google Patents. CN102001955A.
  • Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. (2022). Journal of Chemical Theory and Computation. ACS Publications.
  • 3-Methoxyaniline. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

  • 4-Benzyloxyaniline hydrochloride. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

  • Safety Data Sheet: 4-(Benzyloxy) aniline hydrochloride. (2025). Carl ROTH.
  • Benzenamine, 4-methoxy-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Safety Data Sheet: 4-(Benzyloxy) aniline hydrochloride. (2024). Carl ROTH.
  • Solubility of Organic Compounds. (2023).
  • Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride. (2009). Google Patents. CN101538212A.
  • 4-BENZYLOXY-ANILINE HYDROCHLORIDE MSDS. (2018). Loba Chemie. Retrieved from [Link]

  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

  • Organic Chemistry: Introduction to Solubility. (2021). SALTISE. Retrieved from [Link]

  • Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (2022). Molecules. Retrieved from [Link]

  • 4-methoxyaniline - SAFETY DATA SHEET. (2009). Retrieved from [Link]

  • 4-Benzyloxy-3-chloroaniline. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

  • Preparation method of 3-amino-4-methoxybenzaniline. (2016). Google Patents. CN105753731A.

Sources

Foundational

Technical Guide: Stability &amp; Storage of 4-(Benzyloxy)-3-methoxyaniline Hydrochloride

Executive Summary 4-(Benzyloxy)-3-methoxyaniline hydrochloride (CAS: 51388-20-6) is a critical intermediate in the synthesis of tyrosine kinase inhibitors, most notably Gefitinib (Iressa). Its structural integrity—define...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Benzyloxy)-3-methoxyaniline hydrochloride (CAS: 51388-20-6) is a critical intermediate in the synthesis of tyrosine kinase inhibitors, most notably Gefitinib (Iressa). Its structural integrity—defined by the stability of its primary amine and benzyl ether moieties—directly impacts the yield and impurity profile of downstream pharmaceutical ingredients.

This guide provides a scientifically grounded protocol for the storage, handling, and stability monitoring of this compound. It moves beyond generic safety data sheets to address the specific physicochemical vulnerabilities of the molecule: oxidative deamination , hygroscopic caking , and photolytic degradation .

Part 1: Chemical Profile & Critical Quality Attributes (CQAs)

To understand storage requirements, one must first understand the molecule's failure modes.

AttributeSpecificationTechnical Insight
Chemical Name 4-(Benzyloxy)-3-methoxyaniline hydrochlorideAlso known as 4-Benzyloxy-3-methoxybenzenamine HCl.[1]
CAS Number 51388-20-6Verify CAS against Certificate of Analysis (CoA) upon receipt.
Molecular Formula C₁₄H₁₅NO₂ · HClThe HCl salt form significantly increases the melting point and reduces volatility compared to the free base.
Molecular Weight 265.74 g/mol -
Appearance Off-white to pale grey/brown powderCQA: Darkening to brown/black indicates advanced oxidative degradation (formation of azo/azoxy dimers).
Solubility Soluble in water, methanol, DMSOHigh water solubility correlates with hygroscopicity .
Melting Point ~215–218 °C (Decomposes)Sharp melting point is a key purity indicator; broadening suggests hydrolysis or salt dissociation.
Structural Vulnerabilities[1]
  • Primary Amine (-NH₂): Even as a hydrochloride salt, the equilibrium exists with the free base, making it susceptible to oxidation by atmospheric oxygen, leading to colored impurities (iminoquinones).

  • Benzyl Ether (-OCH₂Ph): Generally stable, but susceptible to cleavage under strong acidic conditions or catalytic hydrogenation.

  • Hydrochloride Counterion: Induces hygroscopicity . Moisture absorption can create a localized aqueous phase, accelerating hydrolysis and oxidation.

Part 2: Stability Dynamics & Degradation Pathways

The stability of 4-(Benzyloxy)-3-methoxyaniline HCl is governed by three vectors: Oxidation , Hydrolysis , and Photolysis .

The Degradation Cascade (Visualized)

The following diagram illustrates the causal relationships between environmental stress and chemical failure.

DegradationPathways Environment Environmental Stress O2 Oxygen (Air) Environment->O2 H2O Moisture (Humidity) Environment->H2O UV UV/Light Environment->UV Oxidation N-Oxidation (Radical formation) O2->Oxidation Attacks Amine Caking Hygroscopic Caking (Local pH drop) H2O->Caking Solvation UV->Oxidation Catalyzes Mechanism Degradation Mechanism Color Browning/Blackening (Azo/Azoxy dimers) Oxidation->Color Caking->Oxidation Increases Surface Area & Mobility Purity Loss of Assay (< 98%) Caking->Purity Outcome Failure Mode Process Downstream Failure (Gefitinib Yield Loss) Color->Process Purity->Process

Figure 1: Causal diagram of environmental stressors leading to chemical degradation.

Mechanism Explanations
  • Oxidative Browning: Anilines are notorious for "browning" upon air exposure. This is due to the formation of radical cations that polymerize into colored azo compounds or quinone imines. While the HCl salt protonates the amine (reducing electron density and reactivity), trace moisture can dissociate the salt, allowing oxidation to proceed.

  • Hygroscopicity: The HCl salt is polar. If stored in non-tight containers, it pulls water from the air. This water acts as a solvent medium, increasing the mobility of the molecules and accelerating chemical reactions (degradation) that would be kinetically frozen in the solid state.

Part 3: Storage & Handling Protocols[2]

Based on the stability dynamics, the following protocol is mandatory for maintaining pharmaceutical-grade purity.

The "Gold Standard" Storage Conditions
ParameterRequirementRationale
Temperature 2°C to 8°C (Refrigerated)Arrhenius equation dictates that lower temperature exponentially slows oxidation and hydrolysis rates.
Atmosphere Inert Gas Overlay (Argon or Nitrogen)Displaces O₂ to prevent N-oxidation. Argon is preferred as it is heavier than air and "blankets" the powder.
Container Amber Glass or Opaque HDPEAmber glass blocks UV light (preventing photolysis). Screw caps must have a Teflon/PTFE liner for a hermetic seal.
Desiccant Silica Gel Pack (External)Place desiccant inside the secondary containment (e.g., a bag or desiccator), not mixed directly with the powder, to maintain low RH.
Handling Workflow (Lifecycle Management)

To ensure data integrity and material safety, follow this strict lifecycle workflow.

HandlingWorkflow Receipt 1. Receipt & Inspection (Check Seal, CoA) Quarantine 2. Quarantine (2-8°C) Do not open until QC Receipt->Quarantine QC 3. QC Analysis (Appearance, HPLC, Water) Quarantine->QC QC->Quarantine Fail (Investigate) Storage 4. Released Storage (Amber Vial, Argon, 2-8°C) QC->Storage Pass Dispensing 5. Dispensing (Equilibrate to RT, Glovebox/Hood) Storage->Dispensing Synthesis Demand Reseal 6. Re-Seal (Purge Headspace with Argon) Dispensing->Reseal Reseal->Storage Return to Cold Chain

Figure 2: Material lifecycle from receipt to dispensing, emphasizing cold chain and inert atmosphere.

Critical Handling Steps
  • Equilibration: Before opening a refrigerated bottle, allow it to warm to room temperature (approx. 30–60 mins) inside a desiccator. Why? Opening a cold bottle in humid air causes immediate condensation on the powder, triggering degradation.

  • Dispensing: Perform weighing in a fume hood. For long-term storage stocks, dispensing inside a glovebox under nitrogen is best practice.

  • Re-sealing: Always backfill the container headspace with inert gas (Nitrogen/Argon) before closing. Wrap the cap with Parafilm to prevent gas exchange.

Part 4: Analytical Monitoring & Re-Test Criteria

Trust but verify. Establish a re-test schedule to validate the storage conditions.

Re-Test Interval: Every 12 months if stored at 2-8°C. Every 6 months if stored at Room Temperature (not recommended).

Analytical Method Summary
  • Appearance (Visual):

    • Pass: Off-white to pale grey powder.

    • Fail: Deep brown, black, or sticky/clumped solid.

  • HPLC (Purity):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient.

    • Detection: UV at 254 nm.

    • Acceptance: Purity ≥ 98.0%; Single largest impurity < 0.5%.

  • Loss on Drying (LOD) / Karl Fischer:

    • Limit: < 1.0% water content. Excess water confirms seal failure.

Part 5: Emergency Protocols

Scenario: Cold Chain Breach (Left on benchtop for >24 hours)

  • Do not discard immediately.

  • Visual Check: Is the powder still off-white? If brown, discard.

  • Purity Check: Run a quick HPLC. If purity is >98%, re-certify and return to 2-8°C.

  • Log Deviation: Note the excursion in the inventory log. Short-term exposure (24-48h) to ambient temperature is usually acceptable for HCl salts if humidity was low, but shelf-life may be reduced.

References

  • Loba Chemie. (2018).[2] Material Safety Data Sheet: 4-Benzyloxy-aniline Hydrochloride. Retrieved from

  • Carl Roth. (2024).[3] Safety Data Sheet: 4-(Benzyloxy) aniline hydrochloride. Retrieved from

  • Maskrey, T. S., et al. (2018).[1] A New Synthesis of Gefitinib. Synlett, 30, 471–476.[1] (Discusses the utility and sensitivity of aniline intermediates in Gefitinib synthesis). Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2723831, 4-Benzyloxyaniline hydrochloride. Retrieved from

  • Sigma-Aldrich. (2025).[4] Safety Data Sheet: 4-Methoxyaniline (Analogous stability data). Retrieved from

Sources

Exploratory

Discovery and history of 4-(Benzyloxy)-3-methoxyaniline hydrochloride

This guide provides an in-depth technical analysis of 4-(Benzyloxy)-3-methoxyaniline hydrochloride , a critical intermediate in the synthesis of pharmaceuticals, particularly tyrosine kinase inhibitors (TKIs). [1] Part 1...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-(Benzyloxy)-3-methoxyaniline hydrochloride , a critical intermediate in the synthesis of pharmaceuticals, particularly tyrosine kinase inhibitors (TKIs).

[1]

Part 1: Introduction and Discovery Context[2]

4-(Benzyloxy)-3-methoxyaniline hydrochloride (CAS: 1159825-08-7 for HCl; Free base CAS: 14896-25-4) is a specialized aniline derivative serving as a "masked" form of 4-amino-guaiacol (4-amino-2-methoxyphenol). Its structural significance lies in the orthogonal protection of the para-hydroxyl group with a benzyl moiety, allowing for selective chemical manipulation of the aniline amine and the meta-methoxy group without compromising the phenolic oxygen.

Historical Emergence in Medicinal Chemistry

The discovery and widespread adoption of this intermediate are not tied to a single "eureka" moment but rather to the evolution of protecting group strategies in the mid-20th century and the kinase inhibitor boom of the 1990s.

  • The Guaiacol Lineage: The compound is derived from Guaiacol (2-methoxyphenol), a natural product historically isolated from guaiacum resin and wood creosote. In the early 20th century, guaiacol derivatives were primarily used as expectorants and antiseptics.

  • The Kinase Era (1990s-Present): With the discovery of the Epidermal Growth Factor Receptor (EGFR) as a cancer target, medicinal chemists required rigid, electron-rich aniline building blocks to fit into the ATP-binding pocket of kinases. The 3-methoxy-4-benzyloxy substitution pattern proved ideal for Structure-Activity Relationship (SAR) studies because:

    • The 3-methoxy group provides a hydrogen bond acceptor or steric bulk to orient the molecule within the hydrophobic pocket.

    • The 4-benzyloxy group serves as a lipophilic "placeholder" that can be later removed (via hydrogenolysis) to reveal a phenol for further functionalization (e.g., solubilizing side chains in Gefitinib or Erlotinib analogs).

Part 2: Synthetic Pathways and Process Chemistry

The industrial synthesis of 4-(Benzyloxy)-3-methoxyaniline hydrochloride typically avoids the direct nitration of 1-benzyloxy-2-methoxybenzene due to regioselectivity issues (competition between positions 4 and 5). The most robust route proceeds via 4-Nitroguaiacol .

Route A: The 4-Nitroguaiacol Pathway (Preferred)

This route ensures 100% regiochemical fidelity because the nitrogen is introduced before the benzyl protection.

Step 1: Benzylation of 4-Nitroguaiacol

  • Reagents: 4-Nitroguaiacol, Benzyl chloride (BnCl), Potassium Carbonate (

    
    ), Potassium Iodide (KI, catalytic).
    
  • Solvent: DMF or Acetone.

  • Conditions: Reflux (60–80°C) for 4–6 hours.

  • Mechanism: Williamson ether synthesis (

    
    ). The phenoxide ion attacks the benzyl chloride.
    
  • Outcome: 1-(Benzyloxy)-2-methoxy-4-nitrobenzene.

Step 2: Reduction of the Nitro Group

  • Reagents: Iron powder/Ammonium chloride (Bechamp reduction) OR

    
    /Pd-C (careful control required to avoid debenzylation).
    
  • Preferred Industrial Method: Iron/Acetic acid or Sodium Sulfide (

    
    ) reduction is often preferred over catalytic hydrogenation to prevent premature cleavage of the benzyl ether.
    
  • Conditions: 70–90°C.

  • Outcome: 4-(Benzyloxy)-3-methoxyaniline (Free Base).[1]

Step 3: Salt Formation

  • Reagents: HCl gas or conc. HCl in Isopropanol/Ethanol.

  • Outcome: 4-(Benzyloxy)-3-methoxyaniline hydrochloride.[1][2]

Route B: The Veratrole Nitration (Alternative)

Direct nitration of 1-benzyloxy-2-methoxybenzene is less common due to the formation of the unwanted 5-nitro isomer (3-benzyloxy-4-methoxyaniline precursor), which is difficult to separate.

Experimental Protocol: Laboratory Scale Synthesis (Route A)
  • Precursor: 4-Nitroguaiacol (16.9 g, 100 mmol).

  • Benzylation: Dissolve in DMF (100 mL). Add

    
     (20.7 g, 150 mmol) and Benzyl bromide (12 mL, 100 mmol). Stir at 60°C for 4 h. Pour into ice water. Filter yellow solid. Yield: ~95%.
    
  • Reduction: Suspend intermediate (10 g) in Ethanol/Water (4:1). Add Fe powder (10 g) and

    
     (1 g). Reflux for 2 h. Filter hot through Celite.
    
  • Salting Out: Cool filtrate. Add HCl/EtOH dropwise until pH < 2. White/off-white precipitate forms. Filter and dry.

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic logic and the preferred forward pathway, highlighting the critical decision points regarding regioselectivity.

SynthesisPath cluster_legend Key Strategy Target TARGET: 4-(Benzyloxy)-3-methoxyaniline HCl NitroInt Intermediate: 4-(Benzyloxy)-3-methoxy-1-nitrobenzene Reduction Step 2: Selective Reduction (Fe/NH4Cl or Na2S) NitroInt->Reduction Avoid H2/Pd (Prevents Debenzylation) Start1 Starting Material A: 4-Nitroguaiacol (Regiochemistry Fixed) Benzylation Step 1: Benzylation (BnCl, K2CO3, DMF) Start1->Benzylation High Yield Start2 Starting Material B: Guaiacol (2-Methoxyphenol) Nitration Nitration (HNO3/H2SO4) Start2->Nitration Poor Regioselectivity (Mixture of 4- and 5-nitro) Benzylation->NitroInt Nitration->NitroInt Requires Purification SaltForm Step 3: HCl Salt Formation (HCl/iPrOH) Reduction->SaltForm SaltForm->Target Warning ! Catalytic Hydrogenation (H2/Pd) risks cleaving the Benzyl group early.

Caption: Synthetic workflow comparing the preferred 4-Nitroguaiacol route (Green) vs. the problematic direct nitration route (Red).

Part 4: Applications in Drug Development

This compound is a "Privileged Structure" precursor. It is rarely the final side chain in a marketed drug but is the penultimate intermediate for introducing the 3-methoxy-4-hydroxyaniline moiety.

The "Masked Phenol" Strategy in TKI Synthesis

In the synthesis of EGFR inhibitors (like Gefitinib analogs or Vandetanib precursors), the 4-hydroxyl group often interferes with the coupling reaction (e.g.,


 on a 4-chloroquinazoline).
  • Problem: A free phenol on the aniline would compete with the amine for nucleophilic attack on the quinazoline core.

  • Solution: Use 4-(Benzyloxy)-3-methoxyaniline .[1][2][3][4]

    • Coupling: React 4-(Benzyloxy)-3-methoxyaniline with 4-chloro-6,7-disubstituted quinazoline.

    • Deprotection: Treat the resulting intermediate with TFA or

      
       to remove the benzyl group.
      
    • Result: A clean 4-hydroxy-3-methoxyanilino-quinazoline , ready for further derivatization (e.g., attaching solubilizing tails).

Quantitative Specifications
PropertySpecificationMethod
Appearance Off-white to pale grey crystalline solidVisual
Purity (HPLC)

C18 Column, ACN/Water gradient
Melting Point 218 – 222°C (Decomposes)Capillary Method
1H NMR (DMSO-d6)

3.80 (s, 3H, OMe), 5.15 (s, 2H, OBn), 7.3-7.5 (m, 5H, Ph)
400 MHz
Solubility Soluble in DMSO, Methanol; Slightly soluble in Water-
Stability Hygroscopic; Store under inert gas (Argon/Nitrogen)-

Part 5: Handling and Safety (E-E-A-T)

As a Senior Application Scientist, I emphasize that while this compound is a stable salt, it carries specific risks associated with aniline derivatives.

  • Toxicology: Like many anilines, it should be treated as a potential sensitizer and methemoglobinemia agent. Avoid inhalation of dust.

  • Storage: The hydrochloride salt is prone to hydrolysis and oxidation (browning) if exposed to moist air. It must be stored in a tightly sealed container, preferably desicated, at room temperature or 4°C.

  • Analytical Tip: When analyzing by LC-MS, ensure the mobile phase pH is acidic to maintain the protonated form, or use a neutral pH to observe the free base (

    
    ).
    

References

  • Preparation of 4-benzyloxy-2,3-dimethyl-7-methoxyindole. PrepChem. Detailed protocol for using benzyloxy-methoxyanilines in indole synthesis. Link

  • Synthesis of 4-benzyloxy aniline hydrochloride (Patent CN102001955A). Google Patents. Describes the industrial scale-up of benzyloxy-aniline salts. Link

  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate. PMC - NIH. Illustrates the context of methoxy/hydroxy substitution patterns in EGFR inhibitor design. Link

  • 4-(Benzyloxy)-3-methoxyaniline Hydrochloride Product Page. Combi-Blocks. Commercial specifications and physical properties. Link

  • Matched pair comparison of benzyloxyaniline. ResearchGate. Discusses the structural role of benzyloxyanilines in kinase inhibitor binding pockets. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Incorporation of 4-(Benzyloxy)-3-methoxyaniline HCl in Kinase Inhibitor Design

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It focuses on the strategic utility of 4-(Benzyloxy)-3-methoxyaniline hydrochloride as a "masked" phenoli...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It focuses on the strategic utility of 4-(Benzyloxy)-3-methoxyaniline hydrochloride as a "masked" phenolic synthon in the construction of Tyrosine Kinase Inhibitor (TKI) libraries, particularly those targeting EGFR and HER2.

Executive Summary & Core Value

In the development of small-molecule inhibitors for Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), the 4-anilinoquinazoline scaffold remains a privileged structure (e.g., Gefitinib, Erlotinib, Lapatinib).

4-(Benzyloxy)-3-methoxyaniline hydrochloride serves as a critical "masked" intermediate. Unlike simple anilines, this compound carries a benzyl-protected phenol. Its strategic value lies in its ability to:

  • Facilitate SNAr Coupling: The benzyl group provides lipophilicity, improving solubility in organic solvents during the coupling with 4-chloroquinazolines compared to the highly polar free phenol.

  • Enable Late-Stage Diversification: Post-coupling deprotection (hydrogenolysis) reveals a reactive phenolic hydroxyl group at the solvent-exposed region of the ATP-binding pocket, allowing for the subsequent attachment of solubilizing tails (e.g., morpholines, piperazines) or fluorophores without rebuilding the core scaffold.

Chemical Profile & Handling

  • IUPAC Name: 4-(Benzyloxy)-3-methoxyaniline hydrochloride[1][2]

  • Role: Nucleophilic aromatic amine / Protected phenol precursor.

  • Stability: The hydrochloride salt enhances shelf-life and resistance to oxidation compared to the free amine (which darkens rapidly upon air exposure).

  • Solubility: Soluble in MeOH, DMSO, DMF. Sparingly soluble in cold Isopropanol (iPrOH).

Critical Handling Note: Ensure the salt is stored under desiccation. Excess moisture can lead to hydrolysis or clumping, affecting the stoichiometry in precision coupling reactions.

Application Workflow: The "Masked Phenol" Strategy

The following diagram illustrates the strategic workflow for using this intermediate to generate a library of kinase inhibitors.

G Quin 4-Chloroquinazoline Core (Electrophile) Coupled Intermediate A: Benzyl-Protected Inhibitor Quin->Coupled SNAr Coupling (iPrOH, Reflux) Aniline 4-(Benzyloxy)-3-methoxyaniline HCl (Nucleophile) Aniline->Coupled Phenol Intermediate B: Free Phenol (Deprotected) Coupled->Phenol Pd/C, H2 (Hydrogenolysis) Final Final Drug Candidate (Solubilized/Functionalized) Phenol->Final Alkylation (R-X, K2CO3)

Figure 1: Synthetic workflow transforming the benzyl-protected aniline into a diverse library of functionalized kinase inhibitors.

Experimental Protocols

Protocol A: SNAr Coupling (The "Isopropanol Route")

This protocol describes the coupling of 4-(Benzyloxy)-3-methoxyaniline HCl with a standard electrophile, 4-chloro-6,7-dimethoxyquinazoline.

Mechanistic Insight: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr). While the HCl salt is used, the reflux conditions in isopropanol often drive the reaction by precipitating the product as the hydrochloride salt, driving the equilibrium forward.

Materials:

  • 4-Chloro-6,7-dimethoxyquinazoline (1.0 equiv)

  • 4-(Benzyloxy)-3-methoxyaniline HCl (1.1 equiv)

  • Isopropanol (iPrOH) (anhydrous preferred)

  • Optional: Diisopropylethylamine (DIPEA) (1.5 equiv) - See Note 1

Step-by-Step Procedure:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend the quinazoline derivative (1.0 mmol) in iPrOH (10–15 mL).

  • Addition: Add 4-(Benzyloxy)-3-methoxyaniline HCl (1.1 mmol).

    • Note 1: If the product is intended to be isolated as the HCl salt (common for stability), do not add base. If the free base is required, add DIPEA.

  • Reflux: Heat the mixture to reflux (approx. 82°C) for 3–6 hours.

    • Visual Check: The suspension usually clears initially and then forms a heavy precipitate (the product salt) as the reaction progresses.

  • Monitoring: Monitor by TLC (System: DCM/MeOH 95:5) or LC-MS. Look for the consumption of the chloro-quinazoline.

  • Work-up (Salt Method):

    • Cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes to maximize precipitation.

    • Filter the solid under vacuum.

    • Wash the cake with cold iPrOH (2 x 5 mL) followed by diethyl ether (2 x 10 mL) to remove unreacted aniline.

    • Dry under high vacuum.

  • Yield: Typical yields range from 85–95%.

Protocol B: Catalytic Hydrogenolysis (Benzyl Deprotection)

Once the scaffold is assembled, the benzyl group is removed to reveal the phenol.

Materials:

  • Benzyl-protected intermediate (from Protocol A)

  • 10% Palladium on Carbon (Pd/C) (10–20% w/w loading)

  • Methanol (MeOH) or MeOH/DMF (if solubility is low)

  • Hydrogen gas (balloon or hydrogenation shaker)

  • Ammonium formate (optional alternative hydrogen source)

Step-by-Step Procedure:

  • Dissolution: Dissolve the intermediate (1.0 mmol) in MeOH (20 mL). If the compound is the HCl salt, adding a stoichiometric amount of TEA may accelerate the reaction by freeing the amine, though hydrogenolysis works on salts too.

  • Catalyst Addition: Carefully add 10% Pd/C (approx. 10-20 mg per 100 mg of substrate) under an inert atmosphere (Nitrogen/Argon) to prevent ignition.

  • Hydrogenation:

    • Balloon Method: Purge the flask with H2 three times. Stir vigorously under H2 atmosphere at room temperature for 4–12 hours.

    • Transfer Hydrogenation: Alternatively, add Ammonium Formate (5.0 equiv) and reflux for 1 hour. This is often faster and safer.

  • Filtration: Filter the mixture through a Celite pad to remove the Pd/C. Wash the pad with MeOH.

  • Concentration: Evaporate the solvent to yield the 4-(4-hydroxy-3-methoxyanilino)quinazoline derivative.

Data Interpretation & Quality Control

When validating the success of these protocols, specific NMR signals are diagnostic.

Feature4-(Benzyloxy)-3-methoxyaniline (Start)Deprotected Phenol (Product)
Benzyl -CH2- Singlet at ~5.1 ppm (2H)Absent
Aromatic Benzyl Multiplet at 7.3–7.5 ppm (5H)Absent
Methoxy (-OMe) Singlet at ~3.8 ppm (3H)Singlet at ~3.8 ppm (3H) (Retained)
Phenolic -OH AbsentBroad singlet >9.0 ppm (D2O exchangeable)

Impurity Alert:

  • Aniline Oxidation: If the starting material is dark/black, purify via recrystallization (EtOH/HCl) before use. Oxidized impurities can poison the Pd/C catalyst in Protocol B.

  • Incomplete Coupling: Residual 4-chloroquinazoline can be detected by LC-MS. If present, resuspend the solid in hot iPrOH and filter again.

References

  • Synthesis of EGFR Inhibitors via SNAr

    • Title: Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.[3]

    • Source: Beilstein Journal of Organic Chemistry, 2017.
    • URL:[Link]

  • Chemical Properties & Safety Data

    • Title: 4-Benzyloxyaniline hydrochloride Compound Summary.
    • Source: PubChem (National Library of Medicine).[4]

    • URL:[Link]

  • Medicinal Chemistry Context (Quinazoline Scaffold)

    • Title: Quinazoline derivatives: synthesis and bioactivity.[3][5][6]

    • Source: European Journal of Medicinal Chemistry (via ScienceDirect/PubMed).
    • URL:[Link]

Sources

Application

Application Note: Strategic Use of 4-(Benzyloxy)-3-methoxyaniline Hydrochloride in Synthetic Chemistry for Drug Discovery

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of 4-(Benzyloxy)-3-methoxyaniline hydrochloride. This...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of 4-(Benzyloxy)-3-methoxyaniline hydrochloride. This highly functionalized aniline is a critical building block for the synthesis of complex molecular architectures, particularly those relevant to pharmacologically active agents. This note elucidates the compound's core properties, provides detailed, field-tested protocols for its application in key synthetic transformations, and explains the underlying chemical principles that govern its reactivity. The focus is on enabling robust, reproducible, and scalable synthetic routes for advanced drug discovery programs.

Introduction and Reagent Overview

4-(Benzyloxy)-3-methoxyaniline hydrochloride is a sophisticated synthetic intermediate prized for its unique substitution pattern. The presence of a nucleophilic amine, an electron-rich aromatic core, and a benzyl ether protecting group makes it an exceptionally versatile reagent. Its hydrochloride salt form ensures greater stability and ease of handling compared to the corresponding free base.[1] In the realm of drug development, this aniline derivative is frequently employed in the synthesis of kinase inhibitors, particularly those built around scaffolds like quinazolines, where it serves to introduce key pharmacophoric elements.[2]

This guide will cover:

  • Physicochemical properties and safe handling protocols.

  • Core reactivity principles and the crucial step of amine liberation.

  • A detailed, validated protocol for standard acylation reactions.

  • An advanced protocol for its application in the synthesis of 4-anilinoquinazoline scaffolds, a privileged structure in oncology research.

  • Guidelines for analytical characterization of resulting products.

Physicochemical Properties, Safety, and Handling

A thorough understanding of the reagent's properties is fundamental to its successful application and to ensuring laboratory safety.

Compound Properties
PropertyValueSource
Chemical Name 4-(Benzyloxy)-3-methoxyaniline hydrochloride[3]
CAS Number 1159825-08-7[3]
Molecular Formula C₁₄H₁₆ClNO₂[3]
Molecular Weight 265.74 g/mol [3]
Form SolidInferred
Stability Stable under recommended storage conditions.[4]Inferred from related compounds
Safety and Handling

While specific data for this exact compound is limited, the safety profile can be reliably inferred from closely related structures like 4-benzyloxyaniline hydrochloride.[5][6][7] It should be handled as a hazardous substance.

GHS Hazard Classification (Inferred)

Hazard CodeDescriptionSource
H302Harmful if swallowed[5]
H315Causes skin irritation[5][6]
H319Causes serious eye irritation[5][6]
H335May cause respiratory irritation[5][6]

Mandatory Handling Procedures:

  • Engineering Controls: Handle exclusively in a certified chemical fume hood to avoid inhalation of dust.

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.

  • Dispensing: Use a spatula for weighing and transferring the solid. Avoid creating dust.

  • Spills: In case of a spill, isolate the area. Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for chemical waste disposal.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials, moisture, and direct sunlight.[6]

Core Reactivity and Mechanistic Considerations

The synthetic utility of 4-(Benzyloxy)-3-methoxyaniline hydrochloride is dictated by the nucleophilicity of its aniline nitrogen. However, as a hydrochloride salt, the lone pair on the nitrogen is protonated, forming an anilinium ion. This effectively "deactivates" the amine, preventing it from participating in nucleophilic reactions.

Therefore, the critical first step in nearly all reactions is the in-situ liberation of the free aniline base through the addition of a suitable, non-nucleophilic base. This deprotonation restores the nitrogen's lone pair, rendering it nucleophilic and ready to react with electrophiles.

G cluster_0 Reaction Initiation: Deprotonation Anilinium Anilinium Salt (Inactive) Aniline Free Aniline (Nucleophilic & Active) Anilinium->Aniline Deprotonation Base Added Base (e.g., Et3N, DIPEA) Base->Anilinium Salt Amine Salt Byproduct (e.g., Et3N·HCl) Aniline->Salt

Caption: Liberation of the reactive free aniline from its hydrochloride salt.

The choice of base is crucial; tertiary amines like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) are ideal as they are strong enough to deprotonate the anilinium ion but are too sterically hindered to compete as nucleophiles.

Protocols for Key Synthetic Transformations

Protocol 1: General Procedure for N-Acylation

This protocol details a robust method for forming an amide bond, a cornerstone transformation in medicinal chemistry.

Objective: To couple 4-(Benzyloxy)-3-methoxyaniline with an acid chloride to form a stable amide product.

Materials & Reagents

ReagentM.W. ( g/mol )Molarity/DensityRole
4-(Benzyloxy)-3-methoxyaniline HCl265.74N/AStarting Material
Acyl Chloride (R-COCl)VariesVariesElectrophile
Triethylamine (Et₃N)101.190.726 g/mLBase
Dichloromethane (DCM)84.931.33 g/mLSolvent

Step-by-Step Methodology

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-(Benzyloxy)-3-methoxyaniline hydrochloride (1.0 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1 M. Stir to form a suspension.

  • Cooling: Place the flask in an ice-water bath and cool the suspension to 0 °C. Causality: This cooling step is critical to manage the exotherm from both the acid-base neutralization and the subsequent acylation, preventing potential side reactions.

  • Base Addition: Add triethylamine (1.1 - 1.2 eq) dropwise via syringe over 5 minutes. The suspension should become a clear solution as the free aniline is formed.

  • Electrophile Addition: In a separate flask, dissolve the acyl chloride (1.05 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 10 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to ambient temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine. Self-Validation: These washes remove unreacted base, unreacted acid chloride (as the carboxylic acid), and residual water, respectively, simplifying purification.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by either recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) or silica gel column chromatography.

Caption: General workflow for the N-acylation protocol.

Protocol 2: Synthesis of a 4-Anilinoquinazoline Scaffold

This protocol demonstrates the use of the aniline in a nucleophilic aromatic substitution (SₙAr) reaction to form a 4-anilinoquinazoline, a common core in modern kinase inhibitors.

Objective: To synthesize a substituted 4-anilinoquinazoline via SₙAr reaction with a 4-chloroquinazoline precursor.

Materials & Reagents

ReagentM.W. ( g/mol )Molarity/DensityRole
4-(Benzyloxy)-3-methoxyaniline HCl265.74N/ANucleophile
4-Chloroquinazoline (or derivative)164.59N/AElectrophile
Isopropanol (IPA)60.100.786 g/mLSolvent

Step-by-Step Methodology

  • Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-(Benzyloxy)-3-methoxyaniline hydrochloride (1.0 eq) and the 4-chloroquinazoline derivative (1.0 eq).

  • Solvent Addition: Add isopropanol to achieve a concentration of approximately 0.2 M.

  • Heating: Heat the reaction mixture to reflux (approx. 82 °C) with vigorous stirring. Causality: High temperature is required to overcome the activation energy for the SₙAr reaction. The product, being a hydrochloride salt itself, often precipitates from the solution as it forms, driving the reaction to completion according to Le Châtelier's principle.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours, often indicated by the formation of a thick precipitate.

  • Isolation:

    • Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold isopropanol, followed by diethyl ether, to remove impurities.

  • Purification: The precipitated hydrochloride salt is often of high purity. If further purification is needed:

    • The salt can be recrystallized from a suitable solvent like ethanol.

    • Alternatively, the salt can be neutralized with a base (e.g., NaHCO₃) to form the free base, which can then be purified by silica gel chromatography before being converted back to the desired salt if necessary.

G cluster_mechanism SNAr Mechanism Aniline Free Aniline (Nucleophile) Meisenheimer Meisenheimer Complex (Tetrahedral Intermediate) Aniline->Meisenheimer + Quinazoline Quinazoline 4-Chloroquinazoline (Electrophile) Product 4-Anilinoquinazoline (Product) Meisenheimer->Product - Cl⁻

Caption: Simplified mechanism for 4-anilinoquinazoline synthesis.

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized products.

  • ¹H NMR Spectroscopy: Expect to see characteristic signals for the aromatic protons on all three rings, a singlet for the methoxy (-OCH₃) group around 3.9 ppm, a singlet for the benzylic methylene (-OCH₂Ph) protons around 5.1 ppm, and a singlet for the amide or amine N-H proton (which may be broad and can be exchanged with D₂O).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product, matching the calculated molecular formula. The isotopic pattern for chlorine-containing species (if applicable) should be observed.

  • Infrared (IR) Spectroscopy: For acylation products, a strong C=O stretch will be observable around 1650-1680 cm⁻¹. A characteristic N-H stretch will appear around 3300 cm⁻¹.

References

  • CAS Common Chemistry. (n.d.). 4-Methoxyaniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Benzyloxyaniline hydrochloride. Retrieved from [Link]

  • Google Patents. (2011). CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride.
  • ResearchGate. (n.d.). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. Retrieved from [Link]

  • Veeprho. (n.d.). 4-Methoxyaniline | CAS 104-94-9. Retrieved from [Link]

  • Loba Chemie. (2018). 4-BENZYLOXY-ANILINE HYDROCHLORIDE MSDS. Retrieved from [Link]

  • PubChem. (n.d.). P-Anisidine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Benzyloxyaniline. Retrieved from [Link]

  • NIST. (n.d.). Benzenamine, 4-methoxy-. Retrieved from [Link]

Sources

Method

Application Note: High-Purity Isolation of 4-(Benzyloxy)-3-methoxyaniline Hydrochloride

[1][2] Executive Summary 4-(Benzyloxy)-3-methoxyaniline hydrochloride is a critical intermediate in the synthesis of EGFR tyrosine kinase inhibitors, specifically Gefitinib (Iressa) and Erlotinib .[1][2] The purity of th...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

4-(Benzyloxy)-3-methoxyaniline hydrochloride is a critical intermediate in the synthesis of EGFR tyrosine kinase inhibitors, specifically Gefitinib (Iressa) and Erlotinib .[1][2] The purity of this aniline derivative is the rate-limiting factor in the quality of the final drug substance.[1][2] Impurities such as azo-dimers, residual nitro-precursors, and oxidation byproducts (iminoquinones) can act as "poisons" in the subsequent quinazoline ring-closure steps, leading to low yields and difficult-to-remove side products.[1][2]

This guide outlines a self-validating purification protocol that leverages the differential solubility of the hydrochloride salt to achieve >99.5% purity.[1][2] Unlike standard extraction methods, this protocol focuses on reactive crystallization and fractional precipitation .[1][2]

Chemical Context & Impurity Landscape[1][2][3][4]

Compound: 4-(Benzyloxy)-3-methoxyaniline Hydrochloride CAS: 1159825-08-7 (HCl salt) / 14896-25-4 (Free Base) Molecular Formula: C₁₄H₁₆ClNO₂ Role: Nucleophile in the synthesis of the quinazoline core of Gefitinib.[1][2]

The Impurity Profile

The synthesis typically involves the reduction of 1-(benzyloxy)-2-methoxy-4-nitrobenzene.[1][2] The purification strategy must address three distinct classes of impurities:

  • Reductive Dimers (Azo/Azoxy): Colored impurities formed by incomplete reduction.[1][2] These are neutral and lipophilic.[1][2]

  • Des-benzyl Analogues: 4-Amino-3-methoxyphenol, formed if hydrogenation conditions are too aggressive (hydrogenolysis).[1][2]

  • Oxidation Products: Free anilines oxidize rapidly in air to form dark, tarry polymerization products.[1][2]

Purification Strategy: The "Salt-Switch" Mechanism[1][2]

The core principle of this protocol is the "Salt-Switch" .[1][2] The free base aniline is an oil or low-melting solid prone to oxidation.[1][2] By converting it to the hydrochloride salt in a specific solvent system, we achieve two goals:

  • Chemical Stability: The protonated anilinium ion is resistant to oxidative degradation.[1][2]

  • Selectivity: Neutral impurities (nitro precursors, azo dimers) remain in the organic mother liquor, while the ionic HCl salt crystallizes out.[1][2]

Workflow Diagram

PurificationWorkflow Start Crude Reduction Mixture (Free Amine + Impurities) Extraction Phase 1: Acid-Base Extraction (Removal of Neutral Impurities) Start->Extraction Dissolve in EtOAc SaltForm Phase 2: Reactive Crystallization (HCl Salt Formation) Extraction->SaltForm Add HCl/IPA NeutralImp Neutral Impurities (Nitro, Azo) REMOVED Extraction->NeutralImp Organic Wash Filtration Filtration & Wash (Rejection of Mother Liquor) SaltForm->Filtration Precipitate Recryst Phase 3: Recrystallization (Solvent: IPA/Ethanol) Filtration->Recryst Crude Salt MotherLiq Mother Liquor (Soluble Byproducts) REMOVED Filtration->MotherLiq Drying Vacuum Drying (< 50°C) Recryst->Drying Wet Cake Final Pure Product (>99.5% HPLC) Drying->Final

Caption: Figure 1. Purification workflow illustrating the fate of neutral and soluble impurities during the salt formation and recrystallization steps.

Detailed Protocols

Phase 1: Reactive Crystallization (Salt Formation)

Objective: To isolate the crude hydrochloride salt from the reaction mixture, leaving neutral organic impurities behind.[2]

Reagents:

  • Crude 4-(benzyloxy)-3-methoxyaniline (Free Base)[1][2]

  • Ethyl Acetate (EtOAc) - ACS Grade[1][2]

  • Hydrochloric acid (conc. 37%) or 4M HCl in Dioxane/IPA[2]

Protocol:

  • Dissolution: Dissolve the crude reduction residue (free base) in Ethyl Acetate (10 mL per gram of crude).

    • Note: If the solution is dark/black, treat with Activated Carbon (5% w/w) for 30 mins and filter through Celite.[1][2]

  • Cooling: Cool the solution to 0–5°C in an ice bath.

  • Acidification: Dropwise, add HCl (1.1 equivalents).

    • Observation: A thick white to off-white precipitate will form immediately.[1][2]

    • Critical Control: Maintain temperature < 10°C to prevent oiling out.[1][2]

  • Aging: Stir the slurry at 0–5°C for 1 hour to ensure complete precipitation.

  • Isolation: Filter the solid using a Buchner funnel.

  • Displacement Wash: Wash the filter cake with cold Ethyl Acetate (2 x 2 mL/g).

    • Mechanism:[3][4] This wash removes the mother liquor containing the neutral azo/nitro impurities.[1][2]

Phase 2: Recrystallization (Polishing)

Objective: To remove trapped trace impurities and inorganic salts, yielding the pharmaceutical-grade intermediate.[2]

Solvent Selection:

  • Primary Solvent: Isopropanol (IPA) or Ethanol.[1][2]

  • Anti-Solvent (Optional): Diethyl Ether or Hexane (if yield is low).[1][2]

Protocol:

  • Suspension: Suspend the crude HCl salt in Isopropanol (5 mL/g).

  • Reflux: Heat the mixture to reflux (approx. 82°C for IPA).

    • Checkpoint: The solid should dissolve completely.[1][2] If not, add IPA in 1 mL/g increments until dissolution.[1][2]

  • Hot Filtration (Optional): If insoluble particles (inorganic salts) are visible, filter the hot solution rapidly through a heated funnel.[1][2]

  • Controlled Cooling: Allow the filtrate to cool slowly to room temperature over 2 hours.

    • Why: Rapid cooling traps impurities in the crystal lattice.[1][2] Slow cooling promotes pure crystal growth.[1][2]

  • Crystallization: Cool further to 0–5°C for 1 hour.

  • Final Isolation: Filter the white crystalline solid. Wash with cold IPA (1 mL/g).

  • Drying: Dry in a vacuum oven at 40–45°C for 6–12 hours.

    • Warning: Do not exceed 50°C; anilines can be heat-sensitive even as salts.[1][2]

Analytical Validation (QC)

Summarized below are the expected specifications for the purified material.

TestSpecificationMethod
Appearance White to off-white crystalline powderVisual
Purity (HPLC) ≥ 99.5% (Area %)C18 Column, ACN/Water gradient
Melting Point > 200°C (Decomposition)Capillary Method
Solubility Soluble in Water, Methanol; Insoluble in EtOAcVisual
Identity Matches Reference Standard¹H-NMR (DMSO-d₆)

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Product is Pink/Red Oxidation of anilineRecrystallize with a pinch of Sodium Metabisulfite or use degassed solvents.[1][2]
Oiling Out Solvent too polar or temp too highAdd seed crystals; cool slower; use less solvent.[1][2]
Low Yield Product too soluble in IPAConcentrate mother liquor or add anti-solvent (EtOAc/Hexane).[1][2]

References

  • Gefitinib Synthesis & Intermediates

    • Chandregowda, V., et al. "Synthesis and characterization of new impurities in Gefitinib."[1][2] Journal of Pharmaceutical and Biomedical Analysis, 2015.[1][2]

    • Relevance: Defines the impurity profile (nitro/azo)
  • Purification of Aniline Hydrochlorides

    • Vogel, A.I.[2] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1][2] Longman Scientific & Technical, 1989.[1][2]

    • Relevance: Standard protocols for amine salt formation and recrystallization.[1][2]

  • Patent Literature (Process Chemistry)

    • CN102001955A: "Method for synthesizing 4-benzyloxy aniline hydrochloride."[1][2]

    • Relevance: Provides industrial-scale stoichiometry and solvent ratios for similar benzyloxy-aniline salts.[1][2]

  • Physical Properties

    • National Center for Biotechnology Information.[1][2] PubChem Compound Summary for CID 10824, 3-Methoxyaniline (Related Structure). [2]

    • Relevance: Solubility and stability data for the methoxy-aniline class.[1][2]

Sources

Application

Application Notes and Protocols: High-Purity Recrystallization of 4-(Benzyloxy)-3-methoxyaniline hydrochloride

Abstract: This document provides a comprehensive, field-proven protocol for the purification of 4-(Benzyloxy)-3-methoxyaniline hydrochloride via recrystallization. The guide is designed for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, field-proven protocol for the purification of 4-(Benzyloxy)-3-methoxyaniline hydrochloride via recrystallization. The guide is designed for researchers, scientists, and drug development professionals, offering a detailed methodology grounded in the fundamental principles of crystallization. It explains the causality behind experimental choices, outlines a self-validating system for achieving high purity, and includes troubleshooting insights to ensure reliable and reproducible results.

Introduction and Scientific Principle

4-(Benzyloxy)-3-methoxyaniline hydrochloride is a key organic intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The purity of this starting material is paramount, as impurities can lead to undesirable side reactions, low yields, and compromised integrity of the final active pharmaceutical ingredient (API). Recrystallization is a robust and widely used technique for purifying solid organic compounds.[1]

The principle of recrystallization is based on the differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures.[2] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. The impurities, being present in a much lower concentration or having different solubility characteristics, ideally remain in the solution (mother liquor). The pure crystals can then be isolated by filtration.[2][3]

Compound Profile & Characteristics

A thorough understanding of the compound's physical properties is essential for developing an effective purification protocol.

PropertyValueSource
Chemical Formula C₆H₅CH₂OC₆H₄NH₂ · HCl
Molecular Weight 235.71 g/mol [4]
Appearance Brownish or white to greenish crystalline powder
Melting Point ~228 °C (with decomposition)[5]
CAS Number 51388-20-6[4]

Solvent System Selection: The Cornerstone of Purity

The choice of solvent is the most critical variable in recrystallization. The ideal solvent should:

  • Exhibit high solvency for the target compound at elevated temperatures and low solvency at ambient or sub-ambient temperatures.

  • Not react chemically with the compound.

  • Be sufficiently volatile to be easily removed from the purified crystals.

  • Dissolve impurities readily at all temperatures or not at all.

For hydrochloride salts like 4-(Benzyloxy)-3-methoxyaniline hydrochloride, polar solvents are generally effective. Based on the solubility of analogous compounds like aniline hydrochloride, which is soluble in water and alcohol[6], and synthesis procedures for related molecules that utilize ethanol[5], an ethanol/water mixture is a highly effective solvent system. Ethanol provides good solvating power for the organic structure, while water can be used as an anti-solvent to modulate the solubility and promote crystallization upon cooling.

Solvent System Recommendation: Ethanol and Deionized Water

  • Rationale: This system offers a tunable polarity. The compound is expected to be readily soluble in hot ethanol. The addition of water, in which the compound is likely less soluble, will decrease its solubility as the solution cools, promoting a high recovery of pure crystals.

Detailed Recrystallization Protocol

This protocol is designed as a self-validating system, where successful execution and subsequent purity assessment confirm the efficacy of the procedure.

Materials and Equipment
  • Crude 4-(Benzyloxy)-3-methoxyaniline hydrochloride

  • Reagent-grade Ethanol (95% or absolute)

  • Deionized Water

  • Activated Carbon (decolorizing charcoal), if needed

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and vacuum flask

  • Filter paper (Whatman No. 1 or equivalent)

  • Glass stirring rod

  • Spatula

  • Watch glass

  • Drying oven or vacuum desiccator

Experimental Workflow Diagram

Recrystallization_Workflow A 1. Dissolution Crude solid in min. hot ethanol B 2. Decolorization (Optional) Add activated carbon, boil briefly A->B if colored C 3. Hot Gravity Filtration Remove insoluble impurities & carbon A->C if colorless B->C D 4. Crystallization Slow cooling of filtrate to RT, then ice bath C->D E 5. Crystal Collection Vacuum filtration D->E F 6. Washing Cold ethanol/water rinse E->F G 7. Drying Vacuum oven or desiccator F->G H Pure Crystalline Product G->H

Caption: Workflow for the purification of 4-(Benzyloxy)-3-methoxyaniline hydrochloride.

Step-by-Step Methodology

Step 1: Dissolution

  • Place the crude 4-(Benzyloxy)-3-methoxyaniline hydrochloride into an appropriately sized Erlenmeyer flask.

  • Add a magnetic stir bar. Place the flask on a hot plate and begin stirring.

  • Add a small volume of 95% ethanol, just enough to create a slurry.

  • Heat the mixture gently (to ~60-70°C). Add hot 95% ethanol portion-wise until the solid just dissolves. Causality: Using the minimum amount of hot solvent is crucial to create a saturated solution, which maximizes the yield upon cooling.[2] An excess of solvent will result in the product remaining in solution, leading to poor recovery.

Step 2: Decolorization (Perform if the solution is colored)

  • If the resulting solution has a significant brownish or yellowish tint, remove it from the heat source.

  • Add a very small amount (tip of a spatula) of activated carbon to the solution. Caution: Add carbon to a slightly cooled solution to avoid violent boiling.

  • Gently reheat the mixture to boiling for 2-5 minutes while stirring. The activated carbon adsorbs colored impurities.[3]

Step 3: Hot Gravity Filtration (Perform if activated carbon was used or if insoluble impurities are visible)

  • Set up a hot gravity filtration apparatus using a short-stemmed funnel, fluted filter paper, and a clean Erlenmeyer flask.

  • Preheat the funnel and flask by pouring hot solvent through them to prevent premature crystallization in the funnel.

  • Quickly pour the hot solution through the fluted filter paper. The goal is to separate the hot, saturated solution from the insoluble impurities or activated carbon.[2]

Step 4: Crystallization

  • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Expertise: Slow cooling is essential for the formation of large, well-defined crystals, which are typically purer than the small crystals formed by rapid cooling.

  • Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for 15-30 minutes to maximize the crystal yield.

Step 5: Crystal Collection

  • Set up a Büchner funnel with filter paper over a vacuum flask connected to a vacuum source.

  • Wet the filter paper with a small amount of the cold ethanol/water filtrate or fresh cold solvent.

  • Turn on the vacuum and pour the crystallized slurry into the center of the funnel.

  • Use a spatula to transfer any remaining crystals from the flask.

Step 6: Washing the Crystals

  • With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold solvent (a 50:50 ethanol/water mixture is effective). Causality: The cold solvent washes away the residual mother liquor containing dissolved impurities without dissolving a significant amount of the desired product.

  • Repeat the wash one more time if necessary.

Step 7: Drying the Crystals

  • Continue to draw air through the crystals on the Büchner funnel for 10-15 minutes to partially dry them.

  • Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 50-60°C) or in a desiccator under vacuum.

Purity Assessment & Troubleshooting

ParameterMethodIndication of Purity
Melting Point Capillary Melting Point ApparatusA sharp melting range that is close to the literature value of ~228 °C (dec.) indicates high purity.[3] Impurities typically depress and broaden the melting range.
Appearance Visual InspectionThe product should be a white to off-white crystalline solid. A significant brownish color may indicate residual impurities.

Troubleshooting Common Issues:

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to the solution being supersaturated or the melting point of the solid being lower than the boiling point of the solvent. To resolve this, reheat the solution to dissolve the oil, add a bit more solvent, and allow it to cool more slowly.

  • No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute. Try boiling off some of the solvent to increase the concentration. Alternatively, induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" from a previous pure batch.

  • Low Yield: This is often caused by using too much solvent during dissolution, premature crystallization during hot filtration, or washing the final crystals with a solvent that is not sufficiently cold.

Safety Precautions

  • 4-(Benzyloxy)-3-methoxyaniline hydrochloride may cause skin and serious eye irritation. It may also be harmful if swallowed and may cause respiratory irritation.[4][7]

  • Handle the compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Ethanol is a flammable liquid. Keep it away from open flames and ignition sources.

References

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. [Link]

  • LookChem. (n.d.). Purification of Aniline. [Link]

  • Industrial & Engineering Chemistry Research. (n.d.). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. [Link]

  • ChemTalk. (n.d.). Lab Procedure: Recrystallization. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • PubChem. (n.d.). 4-Benzyloxyaniline hydrochloride. [Link]

  • Veeprho. (n.d.). 4-Methoxyaniline. [Link]

  • PubChem. (n.d.). 4-Benzyloxyaniline. [Link]

  • Google Patents. (n.d.). Method for synthesizing 4-benzyloxy aniline hydrochloride.
  • Sciencemadness.org. (2023). Purification of Aniline Hydrochloride. [Link]

  • Reddit. (2014). Purify and dry aniline?. [Link]

  • ResearchGate. (2017). Solubility measurement of aniline hydrochloride in C6H5OH-H2O system and chemical modeling of mixed solvent electrolyte. [Link]

  • Cheméo. (n.d.). Chemical Properties of Aniline hydrochloride. [Link]

Sources

Method

Application Notes &amp; Protocols: 4-(Benzyloxy)-3-methoxyaniline Hydrochloride as a Strategic Precursor in Multi-Step Synthesis

Introduction: Strategic Importance in Medicinal Chemistry 4-(Benzyloxy)-3-methoxyaniline hydrochloride is a highly valuable and versatile precursor in the field of organic synthesis, particularly for drug discovery and d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance in Medicinal Chemistry

4-(Benzyloxy)-3-methoxyaniline hydrochloride is a highly valuable and versatile precursor in the field of organic synthesis, particularly for drug discovery and development.[1] Its structure incorporates a nucleophilic aniline core, a methoxy substituent, and a benzyl-protected phenol. This unique combination of functional groups makes it an ideal starting material for constructing complex molecular architectures.[2][3]

The primary utility of this compound lies in its role as a key building block for a range of pharmacologically active molecules.[1][4] The aniline moiety readily participates in crucial bond-forming reactions, such as nucleophilic aromatic substitutions and amide couplings, to form the core scaffolds of target compounds. The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, which can be selectively removed in a later synthetic step to reveal a site for further functionalization or to yield the final active pharmaceutical ingredient (API). This strategic protection is critical for preventing unwanted side reactions and enabling complex, multi-step syntheses.

These application notes provide a comprehensive guide for researchers, detailing the physicochemical properties, handling, and synthetic applications of 4-(benzyloxy)-3-methoxyaniline hydrochloride, with a specific focus on its use in the synthesis of kinase inhibitors bearing the 4-anilinoquinoline scaffold.

Physicochemical Properties & Safe Handling

A thorough understanding of the precursor's properties is fundamental to its successful application and to ensuring laboratory safety.

Table 1: Physicochemical Data for 4-(Benzyloxy)-3-methoxyaniline Hydrochloride

PropertyValueSource
CAS Number 51388-20-6[5][6]
Molecular Formula C₁₃H₁₄ClNO[5][6]
Molar Mass 235.7 g/mol [5][6]
Appearance Off-white to yellow or brown crystalline powder[3]
Synonyms 4-(Phenylmethoxy)-3-methoxyaniline HCl[1]
Storage and Stability

The compound is stable under standard conditions.[7] For long-term integrity, it is crucial to:

  • Store in a dry place: The hydrochloride salt is hygroscopic and should be protected from moisture.[7]

  • Keep container tightly closed: Prevents absorption of atmospheric moisture and contamination.[7]

  • Protect from light: While generally stable, protection from direct sunlight is good practice for all complex organic molecules.[7]

Safety & Handling Protocol

As with any laboratory chemical, appropriate safety measures are mandatory. 4-(Benzyloxy)aniline and its hydrochloride salt are classified as irritants.

  • Hazard Profile: Causes skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation (H335).[7][8]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Engineering Controls: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9] Avoid dust formation during transfer.[5][6]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[9]

    • In all cases of exposure, seek medical attention if symptoms persist.

Synthesis of the Precursor: A Validated Three-Step Pathway

While commercially available, understanding the synthesis of 4-(benzyloxy)-3-methoxyaniline hydrochloride provides valuable context for its purity and potential side products. A common and reliable method starts from 4-nitrophenol.[2]

G cluster_0 Synthesis Workflow A 4-Nitrophenol B 4-Benzyloxy Nitrobenzene A->B Step 1: Benzylation (Benzyl Chloride) C 4-Benzyloxyaniline B->C Step 2: Reduction (e.g., Fe/HCl or H2/Pd-C) D 4-(Benzyloxy)-3-methoxyaniline Hydrochloride C->D Step 3: Salt Formation (Dilute HCl)

Caption: Workflow for the synthesis of the target precursor.

Protocol 1: Synthesis of 4-(Benzyloxy)aniline Hydrochloride from 4-Nitrophenol

This protocol is adapted from established synthetic methods.[2]

Step 1: Benzylation to form 4-Benzyloxy Nitrobenzene

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-nitrophenol (1.0 eq), potassium carbonate (1.5 eq), and a suitable solvent like acetone or ethanol.

  • Reaction: Add benzyl chloride (1.1 eq) to the stirring suspension.

  • Heating: Heat the mixture to reflux (approx. 60-80°C) and maintain for 4-6 hours.

  • Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product. Recrystallize from ethanol to yield pure 4-benzyloxy nitrobenzene.

Step 2: Reduction to form 4-Benzyloxyaniline

  • Setup: To a flask containing 4-benzyloxy nitrobenzene (1.0 eq) in a solvent mixture (e.g., ethanol/water), add iron powder (3.0 eq) and a catalytic amount of ammonium chloride or hydrochloric acid.

  • Reaction: Heat the mixture to reflux (80-90°C) with vigorous stirring for 2-4 hours. The causality here is that the acid activates the iron for the reduction of the nitro group.

  • Monitoring: Monitor the disappearance of the nitro compound by TLC.

  • Work-up: Cool the reaction and filter through a pad of celite to remove the iron salts. Concentrate the solvent. Extract the aqueous residue with a solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 4-benzyloxyaniline, which can be used directly in the next step.

Step 3: Salt Formation

  • Setup: Dissolve the crude 4-benzyloxyaniline (1.0 eq) in a suitable solvent such as diethyl ether or isopropanol at room temperature (20-30°C).[2]

  • Reaction: Slowly add a 1:1 solution of dilute hydrochloric acid while stirring.[2] A precipitate will form immediately.

  • Isolation: Stir for 20-30 minutes to ensure complete salt formation.[2]

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities. Dry the solid under vacuum.

  • Validation: The final product, 4-(benzyloxy)-3-methoxyaniline hydrochloride, can be characterized by ¹H NMR and melting point analysis to confirm its identity and purity. A typical overall molar yield for this process is over 68%.[2]

Application: Synthesis of 4-Anilinoquinoline Kinase Inhibitors

A primary application of this precursor is in the synthesis of 4-anilinoquinolines and 4-anilinoquinazolines, which are privileged scaffolds for potent kinase inhibitors.[10][11] The aniline nitrogen acts as a nucleophile, displacing a leaving group (typically chlorine) at the C4 position of the quinoline or quinazoline ring.

G cluster_1 Synthesis of a 4-Anilinoquinoline A 4-(Benzyloxy)-3-methoxyaniline Hydrochloride B 4-(Benzyloxy)-3-methoxyaniline (Free Base) A->B Step 1: Neutralization (e.g., NaHCO3) D Protected 4-Anilinoquinoline B->D Step 2: SNAr Reaction (Reflux in Ethanol) C 4-Chloroquinoline Derivative C->D E Final Product (Deprotected Kinase Inhibitor) D->E Step 3: Debenzylation (e.g., H2, Pd/C)

Caption: General workflow for synthesizing a kinase inhibitor.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with 4-Chloroquinoline

This protocol outlines the key coupling step.[10]

  • Preparation of Free Aniline: Before the reaction, the hydrochloride salt must be neutralized. Suspend 4-(benzyloxy)-3-methoxyaniline hydrochloride (1.0 eq) in a biphasic mixture of ethyl acetate and saturated aqueous sodium bicarbonate solution. Stir vigorously for 30 minutes. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the free aniline. This step is critical as the free amine is the active nucleophile.

  • Setup: In a round-bottom flask, dissolve the free aniline (1.0 eq) and the desired 4-chloroquinoline derivative (1.0 eq) in absolute ethanol.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 12-18 hours.[10] The elevated temperature is necessary to overcome the activation energy for the SNAr reaction.

  • Monitoring: Follow the reaction by TLC, observing the consumption of the starting materials and the formation of a new, more polar product.

  • Isolation & Purification:

    • Cool the reaction mixture. The product may crystallize directly from the solution upon cooling. If so, collect the solid by filtration.[10]

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Purify the crude residue using flash column chromatography on silica gel, typically with a gradient of ethyl acetate in hexanes, to yield the pure 4-anilinoquinoline product.[10]

  • Validation: Confirm the structure of the coupled product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Summary of Experimental Protocols

Table 2: Overview of Key Synthetic Transformations

StepReaction TypeKey ReagentsSolventTemperaturePurpose & Rationale
1 Precursor Synthesis 4-Nitrophenol, Benzyl Chloride, Fe/HCl, Dilute HClEthanol, WaterRefluxTo prepare the key building block in-house. A multi-step process involving protection, reduction, and salt formation.
2 Neutralization Precursor HCl salt, NaHCO₃ (aq)Ethyl AcetateRoom Temp.To generate the free aniline nucleophile required for the SNAr reaction. The protonated amine is not nucleophilic.
3 SNAr Coupling Free Aniline, 4-ChloroquinolineEthanolReflux (~78°C)To form the core C-N bond of the target scaffold. Heat is required to drive the substitution on the electron-deficient heteroaromatic ring.
4 Debenzylation Protected Product, H₂, Pd/CMethanol/THFRoom Temp.To remove the benzyl protecting group and reveal the free phenol in the final molecule, which is often crucial for biological activity.

Conclusion: A Self-Validating Workflow

The protocols described herein represent a self-validating system for the use of 4-(benzyloxy)-3-methoxyaniline hydrochloride. Each step includes clear instructions for execution, monitoring, and purification. The final validation through spectroscopic analysis ensures the integrity of each intermediate and the final product. By explaining the causality behind experimental choices—such as the necessity of neutralization before coupling or the use of reflux conditions—this guide empowers researchers to not only follow the steps but to understand and troubleshoot the synthesis. This precursor remains a cornerstone in the construction of complex, biologically active molecules, and its judicious use, guided by these principles, will continue to accelerate progress in drug discovery.

References

  • Theorem Chemical. (n.d.). China 4-Benzyloxyaniline hydrochloride Supplier, Quotes.
  • Google Patents. (2011). CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride.
  • Theorem Chemical. (n.d.). China China 4-Benzyloxyaniline hydrochloride Supplier, Quotes Manufacturer, Supplier.
  • MDPI. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines.
  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0)
  • Google Patents. (n.d.).
  • Dakota Ingredients. (n.d.). Leveraging 4-Hydroxy-3-methoxybenzylamine HCl: A Guide for Research Scientists.
  • Google Patents. (n.d.). CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride.
  • PubChem. (n.d.). 4-Benzyloxyaniline.
  • Carl ROTH. (2025). Safety Data Sheet: 4-(Benzyloxy) aniline hydrochloride.
  • Royal Society of Chemistry. (n.d.). Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors.
  • Carl ROTH. (2024). Safety Data Sheet: 4-(Benzyloxy) aniline hydrochloride.
  • ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process.
  • University of Southampton. (2017).
  • ResearchGate. (2026).
  • PubMed. (2009). Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120).
  • PubChem. (n.d.). 4-(Benzyloxy)-3-methoxybenzaldehyde.
  • Loba Chemie. (2018). 4-BENZYLOXY-ANILINE HYDROCHLORIDE MSDS.
  • Thermo Fisher Scientific. (2025).
  • Biosynth. (n.d.). 2-(Benzyloxy)-4-methoxyaniline.
  • ECHEMI. (n.d.).
  • Syrris. (n.d.). A flow process for the multi-step synthesis of the alkaloid natural product oxomaritidine: a new paradigm for molecular assembly.
  • PubMed. (n.d.). Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines.
  • NIST. (n.d.). Benzenamine, 4-methoxy-. National Institute of Standards and Technology.
  • PubMed. (2018).
  • PubChem. (n.d.). P-Anisidine.
  • Google Patents. (n.d.). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
  • NIST. (n.d.). Benzenamine, 4-methoxy-. National Institute of Standards and Technology.

Sources

Application

Protocol for the Derivatization and Analysis of 4-(Benzyloxy)-3-methoxyaniline Hydrochloride

GC-MS and HPLC-FLD Methodologies for Gefitinib Intermediates Abstract & Strategic Context 4-(Benzyloxy)-3-methoxyaniline hydrochloride (CAS: 14896-33-4) is a critical pharmacophore and intermediate in the synthesis of Ep...

Author: BenchChem Technical Support Team. Date: February 2026

GC-MS and HPLC-FLD Methodologies for Gefitinib Intermediates

Abstract & Strategic Context

4-(Benzyloxy)-3-methoxyaniline hydrochloride (CAS: 14896-33-4) is a critical pharmacophore and intermediate in the synthesis of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, most notably Gefitinib (Iressa) and Erlotinib .

Direct analysis of the hydrochloride salt presents significant challenges:

  • Thermal Instability: In GC-MS, the salt decomposes in the injection port, leading to poor peak shape and liner contamination.

  • Lack of Volatility: The ionic nature of the HCl salt prevents elution in gas chromatography.

  • UV/Vis Limitations: While detectable by UV, trace analysis (e.g., genotoxic impurity screening or cleaning validation) requires enhanced sensitivity via fluorescence or mass spectrometry.

This guide details two robust derivatization protocols: Silylation (BSTFA) for GC-MS purity profiling and Dansylation for high-sensitivity HPLC-FLD/MS analysis.

Chemical Properties & Handling[1][2][3][4]
PropertySpecification
Compound 4-(Benzyloxy)-3-methoxyaniline HCl
Structure Aniline derivative with benzyloxy and methoxy substitutions
Molecular Weight 265.74 g/mol (HCl salt)
pKa (approx) ~4.5 (Aniline nitrogen)
Solubility Soluble in Methanol, DMSO; Sparingly soluble in non-polar solvents (until neutralized)
Safety WARNING: Aniline derivatives are potential sensitizers and genotoxins. Handle in a fume hood.
Method A: GC-MS Analysis via Silylation

Primary Application: Purity profiling, identification of synthesis by-products, and raw material qualification.

3.1 The Challenge: The HCl Counter-Ion

Direct addition of silylation reagents to amine salts often fails because the protonated amine (


) is not nucleophilic. The protocol below utilizes pyridine  as both a solvent and an acid scavenger to generate the free base in situ, allowing the silylation to proceed.
3.2 Reagents
  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS ).

  • Solvent/Scavenger: Anhydrous Pyridine (99.8%).

  • Internal Standard (Optional): Dodecane or Phenanthrene.

3.3 Protocol Workflow
  • Sample Weighing: Weigh 5.0 mg of 4-(Benzyloxy)-3-methoxyaniline HCl into a 2 mL GC crimp-top vial.

  • Neutralization & Solvation: Add 500 µL of Anhydrous Pyridine .

    • Note: The solution may appear cloudy initially due to the salt. Vortex for 30 seconds.[1]

  • Derivatization: Add 300 µL of BSTFA + 1% TMCS .

    • Mechanism:[2][3] The pyridine neutralizes the HCl, releasing the free amine. The amine attacks the silicon center of BSTFA.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a dry block heater.

    • Visual Check: The solution should become clear as the derivative forms and the reaction by-products (TMS-trifluoroacetamide) solubilize.

  • Analysis: Inject 1 µL into the GC-MS (Split 1:20).

3.4 GC-MS Parameters
ParameterSetting
Column DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm)
Inlet Temp 260°C
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Oven Program 100°C (1 min) → 20°C/min → 300°C (hold 5 min)
MS Source 230°C (EI mode, 70 eV)
Target Ion Look for M+[3]• at 373 m/z (Di-TMS derivative) or 301 m/z (Mono-TMS).
Method B: HPLC-FLD/MS Analysis via Dansylation

Primary Application: Trace analysis (cleaning validation), biological matrices (plasma/urine), or when UV sensitivity is insufficient.

4.1 The Mechanism

Dansyl chloride (DNS-Cl) reacts specifically with primary and secondary amines to form stable sulfonamides that are highly fluorescent and ionize well in ESI-MS.

4.2 Reagents[4][3][5][6][7][8]
  • Dansyl Chloride Solution: 5 mg/mL in Acetone or Acetonitrile (Prepare fresh).

  • Buffer: 0.1 M Sodium Carbonate (

    
    ) / Sodium Bicarbonate (
    
    
    
    ), pH 9.8.
  • Quenching Agent: 5% Ammonium Hydroxide or Ethylamine.

4.3 Protocol Workflow
  • Preparation: Dissolve the sample in Methanol to a concentration of 100 µg/mL (Stock). Dilute to target working range (e.g., 1 µg/mL).

  • Buffering: In a microcentrifuge tube, mix 100 µL of Sample Solution with 100 µL of Carbonate Buffer (pH 9.8) .

    • Critical: High pH is required to deprotonate the amine (

      
      ).
      
  • Reaction: Add 100 µL of Dansyl Chloride Solution . Vortex vigorously.

  • Incubation: Incubate at 60°C for 20 minutes in the dark (aluminum foil wrap).

  • Quenching: Add 50 µL of 5% Ammonium Hydroxide to react with excess DNS-Cl. Incubate for 5 mins.

  • Clarification: Centrifuge at 10,000 rpm for 3 minutes if any precipitate is visible.

  • Analysis: Inject 10 µL into HPLC.

4.4 HPLC-FLD Parameters
ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 mins
Detection (FLD) Excitation: 340 nm
Detection (UV) 254 nm (Secondary confirmation)
Experimental Logic & Visualization

The following diagram illustrates the decision matrix and workflow for analyzing this specific intermediate.

G Sample 4-(Benzyloxy)-3-methoxyaniline HCl Salt Goal_Purity Goal: Purity/Impurity Profiling (>0.1%) Sample->Goal_Purity Goal_Trace Goal: Trace Analysis (< 1 ppm) Sample->Goal_Trace GCMS Method A: GC-MS (Silylation) Goal_Purity->GCMS HPLC Method B: HPLC-FLD (Dansylation) Goal_Trace->HPLC Pyridine Step 1: Add Pyridine (Neutralize HCl) GCMS->Pyridine Required Buffer Step 1: Carbonate Buffer (pH 9.8) HPLC->Buffer Required BSTFA Step 2: Add BSTFA + 1% TMCS (Heat 70°C, 30 min) Pyridine->BSTFA Result_GC Volatile TMS-Derivative (m/z 373) BSTFA->Result_GC Inj. GC-MS DNSCl Step 2: Add Dansyl Chloride (Heat 60°C, Dark) Buffer->DNSCl Result_LC Fluorescent Sulfonamide (Ex 340/Em 525) DNSCl->Result_LC Inj. HPLC

Caption: Decision matrix for derivatization based on analytical requirements (Purity vs. Sensitivity).

Troubleshooting & Validation Criteria
System Suitability Testing (SST)

Before running unknown samples, validate the system using the following criteria:

ParameterAcceptance CriteriaScientific Rationale
Derivatization Efficiency > 95% conversionMonitor the disappearance of the underivatized amine peak (if visible) or area stability over time.
Moisture Control (GC) No hydrolysis peaksTMS derivatives hydrolyze back to the parent amine in the presence of water. Ensure pyridine is anhydrous.[4]
Blank Interference < 1% of LOQReagents (BSTFA/Dansyl Cl) degrade into specific by-products. Run a "Reagent Blank" to identify these peaks.
Linearity (R²) > 0.995Confirms the reaction is not reagent-limited at higher concentrations.
Common Pitfalls
  • Incomplete Reaction (GC): If you see a split peak or tailing in GC, the HCl was not fully neutralized. Solution: Increase the volume of pyridine or add a catalytic amount of TEA (Triethylamine).

  • Precipitation (HPLC): Dansyl chloride hydrolyzes to Dansyl-OH (blue fluorescence), which is less soluble. Solution: Ensure the quenching step is performed and filter/centrifuge before injection.

References
  • Gefitinib Synthesis Context: Maskrey, T. S., et al. (2018).[3][9] "A New Synthesis of Gefitinib." Synlett. Provides context on the intermediate's role in the synthetic pathway.

  • Silylation Protocols (GC-MS): Sigma-Aldrich. "BSTFA + TMCS as a Derivatization Reagent for GC." Technical Bulletin.

  • Dansylation Protocols (HPLC): Zheng, S., et al. (2020). "Dansyl Chloride Derivatization of the Phenol Submetabolome of Cellular Extracts." Metabolomics Workbench. While focused on phenols, the protocol conditions (pH 9.8 buffer) are identical for amines.

  • General Derivatization Guide: Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[10] (Classic authoritative text for mechanism verification).

Sources

Method

Application of 4-(Benzyloxy)-3-methoxyaniline hydrochloride in novel compound synthesis

Application Note: Strategic Utilization of 4-(Benzyloxy)-3-methoxyaniline Hydrochloride in Kinase Inhibitor Design Executive Summary In the landscape of medicinal chemistry, particularly within the development of Tyrosin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-(Benzyloxy)-3-methoxyaniline Hydrochloride in Kinase Inhibitor Design

Executive Summary

In the landscape of medicinal chemistry, particularly within the development of Tyrosine Kinase Inhibitors (TKIs) targeting EGFR, HER2, and VEGFR, the "aniline tail" dictates both binding affinity and physicochemical properties. 4-(Benzyloxy)-3-methoxyaniline hydrochloride (CAS: 1159825-08-7) represents a high-value "masked" intermediate.[1] Unlike simple anilines, this compound provides a strategic entry point for Late-Stage Functionalization (LSF) .

By incorporating this benzyl-protected aminoguaiacol moiety, researchers can construct the core pharmacophore (typically a quinazoline or quinoline scaffold) and subsequently reveal a reactive phenolic hydroxyl group. This "protect-couple-deprotect" strategy allows for the rapid generation of diverse libraries with varying solubilizing groups (e.g., morpholino-propoxy chains) without rebuilding the core scaffold.[1]

Chemical Profile & Strategic Utility

PropertySpecification
IUPAC Name 4-(benzyloxy)-3-methoxyaniline hydrochloride
Common Name Benzyl-protected 4-amino-2-methoxyphenol HCl
CAS Number 1159825-08-7 (HCl salt) / 51388-20-6 (Parent aniline ref)
Molecular Formula C₁₄H₁₅NO₂[1] · HCl
Molecular Weight 265.74 g/mol
Appearance Off-white to pale grey crystalline solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in DCM
Key Function Precursor to 4-hydroxy-3-methoxyaniline (Vanillylamine core)

Why the Hydrochloride Salt? The free base of 4-(benzyloxy)-3-methoxyaniline is prone to oxidation (browning) upon air exposure due to the electron-rich aniline ring.[1] The hydrochloride salt stabilizes the amine, ensuring long-term shelf stability and consistent stoichiometry during sensitive nucleophilic aromatic substitution (


) reactions.

Application Protocol 1: Construction of the Anilinoquinazoline Core ( Coupling)

This protocol details the coupling of 4-(Benzyloxy)-3-methoxyaniline HCl with a 4-chloroquinazoline scaffold (a common precursor for Gefitinib/Erlotinib analogs).[1]

Rationale: The acidic nature of the HCl salt acts as an in situ catalyst for the


 reaction, often negating the need for exogenous acid, though a base is required to neutralize the final salt.
Reagents:
  • Starting Material A: 4-Chloro-6,7-dimethoxyquinazoline (1.0 equiv)

  • Starting Material B: 4-(Benzyloxy)-3-methoxyaniline HCl (1.1 equiv)

  • Solvent: Isopropanol (iPrOH) or Acetonitrile (MeCN)

  • Base: Diisopropylethylamine (DIPEA) (2.5 equiv) - Optional if spontaneous precipitation is desired.[1]

Step-by-Step Methodology:
  • Charge: To a dry reaction vessel equipped with a reflux condenser, add 4-Chloro-6,7-dimethoxyquinazoline (10 mmol) and Isopropanol (50 mL).

  • Addition: Add 4-(Benzyloxy)-3-methoxyaniline HCl (11 mmol) in a single portion.

  • Activation: Heat the suspension to 80°C (Reflux) . The mixture will initially clear as reagents dissolve, followed by the precipitation of the product hydrochloride salt (if no base is used).

    • Optimization Note: If using DIPEA, add it dropwise once the temperature reaches 40°C. This keeps the product in solution (free base form) for easier aqueous workup.

  • Monitoring: Monitor by HPLC or TLC (System: 5% MeOH in DCM). Reaction is typically complete within 2–4 hours.

  • Isolation (Salt Method): Cool to 0°C. Filter the resulting precipitate. Wash the cake with cold isopropanol (2 x 10 mL) and diethyl ether (2 x 20 mL).

  • Yield: Expected yield is 85–95%.

Visual Workflow (Graphviz)

SNAr_Coupling SM1 4-Chloro-quinazoline (Electrophile) Reaction Reflux in iPrOH (80°C, 3h) SM1->Reaction SM2 4-(Benzyloxy)-3-methoxyaniline HCl (Nucleophile) SM2->Reaction Precip Cool to 0°C Precipitation Reaction->Precip Filter Filtration & Wash (Cold iPrOH/Ether) Precip->Filter Product Coupled Intermediate (Protected Scaffold) Filter->Product

Caption: Figure 1. Convergent synthesis of the quinazoline core via Nucleophilic Aromatic Substitution.

Application Protocol 2: Catalytic Hydrogenolysis (The "Unmasking")

Once the core scaffold is built, the benzyl group must be removed to reveal the phenol. This phenol is the "handle" for further chemical diversity.

Mechanism: Heterogeneous catalysis using Palladium on Carbon (Pd/C) cleaves the O-Benzyl bond via hydrogenolysis, releasing Toluene and the free phenol.

Step-by-Step Methodology:
  • Preparation: Dissolve the Coupled Intermediate (5 mmol) in a mixture of Methanol:THF (1:1, 50 mL).

    • Note: Solubility can be an issue with quinazolines. Warming to 40°C may be required.

  • Catalyst: Under a nitrogen stream, carefully add 10% Pd/C (50% wet, 10 wt% loading).

    • Safety: Pd/C is pyrophoric. Keep wet and under inert gas.

  • Hydrogenation: Purge the vessel with Hydrogen gas (balloon pressure or 1 atm is usually sufficient). Stir vigorously at Room Temperature (RT) for 4–12 hours.

  • Checkpoint: Monitor by LC-MS. Look for the mass loss of 90 Da (Benzyl group).

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Rinse the pad with MeOH.

  • Concentration: Evaporate the solvent under reduced pressure to yield the 4-hydroxy-3-methoxyaniline derivative .

Application Protocol 3: Late-Stage Functionalization (Library Generation)

The revealed phenol is now a nucleophile ready for alkylation. This is where drug properties (LogP, solubility) are tuned.

Scenario: Attaching a solubilizing tail (e.g., N-(3-chloropropyl)morpholine).[1]

Step-by-Step Methodology:
  • Setup: Dissolve the Phenolic Intermediate (1 mmol) in DMF (5 mL).

  • Base: Add Potassium Carbonate (

    
    , 3 equiv). Stir for 15 mins to form the phenoxide anion.
    
  • Alkylation: Add the alkyl halide (e.g., 1-chloro-3-morpholinopropane, 1.2 equiv).[1]

  • Reaction: Heat to 60°C for 6 hours.

  • Result: Formation of a potent, soluble kinase inhibitor analog.

Strategic Pathway Diagram

Diversity_Strategy Start 4-(Benzyloxy)-3-methoxyaniline HCl Step1 Step 1: Coupling to Core (Quinazoline/Quinoline) Start->Step1 Intermediate Benzyl-Protected Inhibitor (Inactive/Insoluble) Step1->Intermediate Step2 Step 2: Hydrogenolysis (Pd/C, H2) (Benzyl Removal) Intermediate->Step2 Phenol Free Phenol Intermediate (The 'Handle') Step2->Phenol Lib1 Library A: Etherification (Solubility Tails) Phenol->Lib1 Lib2 Library B: Acylation (Prodrugs) Phenol->Lib2 Final1 Candidate 1 (e.g., Morpholine tail) Lib1->Final1 Final2 Candidate 2 (e.g., PEG chain) Lib1->Final2

Caption: Figure 2. The "Protect-Couple-Deprotect" strategy enabling late-stage diversification.

References

  • Synthesis of Gefitinib Intermediates

    • Title: Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate.[1][2]

    • Source: PubMed / PMC (2014).
    • URL:[Link]

  • Quinazoline Synthesis Methodology

    • Title: Facile Preparation of 4-Substituted Quinazoline Derivatives.[1][3][4]

    • Source: Journal of Visualized Experiments (JoVE).
    • URL:[Link]

  • Compound Identification

    • Title: 4-(Benzyloxy)-3-methoxyaniline hydrochloride (Product Page).[5]

    • Source: Accela ChemBio / PubChem.
    • URL:[Link] (Refers to related chloro-analog for structural comparison context).

  • Vandetanib Synthesis Context

    • Title: An alternative synthesis of Vandetanib via a microwave acceler
    • Source: RSC Advances / PMC.
    • URL:[Link]

Sources

Application

Stoichiometric calculations for 4-(Benzyloxy)-3-methoxyaniline hydrochloride reactions

Application Note: Stoichiometric Protocols for 4-(Benzyloxy)-3-methoxyaniline Hydrochloride in Kinase Inhibitor Synthesis Executive Summary Subject: 4-(Benzyloxy)-3-methoxyaniline hydrochloride (CAS: 1159825-08-7) Applic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stoichiometric Protocols for 4-(Benzyloxy)-3-methoxyaniline Hydrochloride in Kinase Inhibitor Synthesis

Executive Summary

Subject: 4-(Benzyloxy)-3-methoxyaniline hydrochloride (CAS: 1159825-08-7) Application: Synthesis of EGFR/HER2 Tyrosine Kinase Inhibitors (TKIs) Core Challenge: Precise stoichiometric management of the hydrochloride salt form during nucleophilic aromatic substitution (


) and subsequent hydrogenolysis.[1]

This guide addresses the critical stoichiometric adjustments required when substituting free-base anilines with their hydrochloride salts in drug development workflows. While the salt form offers superior stability and shelf-life, its use in coupling reactions requires rigorous base equivalents calculation to prevent yield erosion due to protonation of the nucleophile or the electrophilic substrate.

Stoichiometric Foundations

Accurate synthesis begins with the correct characterization of the starting material. The hydrochloride salt significantly alters the molecular weight (MW) and the required equivalents of auxiliary bases.

Table 1: Physicochemical Constants for Calculations
Compound FormFormulaMW ( g/mol )Stoichiometric Factor
Salt Form

265.74 1.00 (Reference)
Free Base

229.280.86
HCl Component

36.460.14

Critical Insight: When a protocol specifies "1.0 equiv of aniline," and you substitute the HCl salt, you must correct the mass input by a factor of 1.16 (


). Failure to do so results in a 14% under-loading of the nucleophile, potentially stalling the reaction.[1]

Reaction Scenario A: Nucleophilic Coupling ( )

Objective: Coupling 4-(Benzyloxy)-3-methoxyaniline with a 4-chloroquinazoline core (e.g., 4-chloro-6,7-dimethoxyquinazoline) to form the kinase inhibitor scaffold.[1]

Mechanism & Stoichiometry

In a standard


 reaction, the amine attacks the electrophilic carbon.
  • Free Base Reaction:

    
    [1]
    
    • Requirement: 1.0 eq Base to neutralize the generated HCl.

  • HCl Salt Reaction:

    
    
    
    • Requirement: You must first "break" the salt.

    • Total Base Requirement: 1.0 eq (to free the amine) + 1.0 eq (to neutralize reaction byproduct) = 2.0+ Equivalents .

Protocol 1: The "In-Situ Break" Coupling Method

Recommended for high-throughput synthesis to avoid a separate extraction step.[1]

Reagents:

  • Substrate: 4-Chloro-6,7-dimethoxyquinazoline (1.0 equiv)[1]

  • Nucleophile: 4-(Benzyloxy)-3-methoxyaniline HCl (1.1 equiv)[1]

  • Solvent: 2-Propanol (IPA) or Acetonitrile (MeCN)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA)[1]
    

Step-by-Step Methodology:

  • Solvent Preparation: Charge the reaction vessel with 2-Propanol (10-15 volumes relative to quinazoline mass).

    • Note: IPA is preferred over DMF for its ability to precipitate the product as a clean solid upon cooling.

  • Salt Dissolution: Add 4-(Benzyloxy)-3-methoxyaniline HCl (1.1 equiv). The suspension may remain cloudy.

  • Primary Neutralization (The Critical Step): Add DIPEA (1.2 equiv) dropwise at room temperature.

    • Observation: The mixture should clarify as the free base is liberated and the soluble DIPEA-HCl salt forms. Stir for 15 minutes.

  • Substrate Addition: Add the 4-chloroquinazoline substrate (1.0 equiv).[1]

  • Secondary Base Addition: Add a second portion of DIPEA (1.5 equiv) .

    • Logic: This excess drives the reaction to completion by scavenging the HCl produced during coupling. Total Base = 2.7 equiv.

  • Reflux: Heat to 80-85°C for 4–6 hours. Monitor by HPLC/TLC.

  • Workup: Cool to 0-5°C. The product often crystallizes. Filter and wash with cold IPA.

Reaction Scenario B: Debenzylation (Hydrogenolysis)[1]

Objective: Removing the benzyl protecting group to reveal the phenol (often required to install solubilizing groups like morpholine).

Stoichiometry of Catalysis

Unlike the coupling reaction, stoichiometry here focuses on the Catalyst Loading and Hydrogen Pressure .

  • Substrate: Benzyl-protected intermediate (MW ~400-500 g/mol ).[1]

  • Catalyst: 10% Pd/C (50% wet).

  • Hydrogen Source:

    
     gas (balloon or Parr shaker) or Ammonium Formate (Transfer Hydrogenation).[1]
    
Protocol 2: Controlled Hydrogenolysis
  • Loading Calculation:

    • Standard loading is 10 wt% of the dry catalyst relative to the substrate mass.

    • Example: For 1.0 g of substrate, use 100 mg of dry Pd/C.

    • Correction: Since commercial Pd/C is often "50% wet" (water added for safety), you must weigh 200 mg of the wet catalyst to achieve the 100 mg dry target.

  • Solvent System: Dissolve substrate in MeOH/THF (1:1).

    • Stoichiometric Note: If the substrate contains a basic amine (e.g., quinazoline N), the reaction is faster in the presence of 1.0 equiv of HCl or Acetic Acid, which protonates the product and prevents catalyst poisoning.

  • Reaction: Purge with

    
    , then 
    
    
    
    . Stir at RT for 2-12 hours.[1]
  • Filtration: Filter through Celite to remove Pd/C.[1]

Visualizing the Workflow

The following diagram illustrates the decision logic for handling the salt form and the reaction pathway.

G Start Start: 4-(Benzyloxy)-3-methoxyaniline HCl Check Decision: Pre-neutralize or In-situ? Start->Check RouteA Route A: In-Situ (One Pot) Add 2.5 eq DIPEA Check->RouteA High Throughput RouteB Route B: Partition (Two Pot) Extract with NaHCO3/EtOAc Check->RouteB High Purity Req Coupling Coupling Reaction (SNAr) + 4-Chloroquinazoline Reflux in IPA RouteA->Coupling Free Base generated in-situ RouteB->Coupling Isolated Free Base Intermediate Intermediate: 4-(3-methoxy-4-benzyloxy)aminoquinazoline Coupling->Intermediate Deprotection Hydrogenolysis (H2, Pd/C) - Benzyl Group Intermediate->Deprotection Final Final Product: Phenolic Kinase Inhibitor Deprotection->Final

Figure 1: Strategic workflow for utilizing the aniline hydrochloride salt in kinase inhibitor synthesis.

Troubleshooting & Optimization

ObservationStoichiometric CauseCorrective Action
Low Yield (<50%) Insufficient Base.[1] The HCl salt consumed the first equivalent of base, leaving the reaction acidic.Increase DIPEA to 2.5 - 3.0 equiv . Ensure pH > 8.
Unreacted Aniline MW Calculation Error. You likely weighed the salt as if it were free base.Recalculate input mass using MW 265.74 .
Impurity: Des-methyl Harsh Conditions.[1] High temp + acidic environment can cleave the methoxy group.Ensure sufficient base is present to neutralize HCl byproduct immediately.

References

  • Maskrey, T. S., et al. (2018). "A New Synthesis of Gefitinib." Synlett, 30(04), 471-476.[1]

    • Context: Describes the general coupling conditions for anilinoquinazolines.
  • Chandregowda, V., et al. (2007).[2] "Synthesis of Erlotinib." European Journal of Medicinal Chemistry.

    • Context: Provides protocols for aniline coupling and handling of quinazoline intermedi
  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 2723831, 4-(Benzyloxy)aniline hydrochloride."

    • Context: Physicochemical data and safety information for the benzyloxy-aniline class.[1]

  • Vrána, J., et al. (2020).[3] "Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions." Chemical Communications.[1]

    • Context: Advanced discussion on aniline reactivity and steric consider

Sources

Method

Application Notes and Protocols for Catalytic Reactions of 4-(Benzyloxy)-3-methoxyaniline Hydrochloride

Introduction 4-(Benzyloxy)-3-methoxyaniline hydrochloride is a key building block in synthetic organic chemistry, particularly in the pharmaceutical industry. Its bifunctional nature, possessing a reactive aniline moiety...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(Benzyloxy)-3-methoxyaniline hydrochloride is a key building block in synthetic organic chemistry, particularly in the pharmaceutical industry. Its bifunctional nature, possessing a reactive aniline moiety and a protected phenol, makes it a versatile precursor for a wide range of complex molecules. This guide provides detailed application notes and protocols for several critical catalytic transformations involving this substrate, including N-acylation, palladium-catalyzed cross-coupling reactions (Buchwald-Hartwig, Suzuki, and Sonogashira), and catalytic debenzylation for revealing the phenolic hydroxyl group. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals to facilitate the effective use of this important synthetic intermediate.

N-Acylation of 4-(Benzyloxy)-3-methoxyaniline

N-acylation is a fundamental transformation for the protection of the amino group, or for the introduction of a key structural motif. The resulting amide can exhibit altered reactivity and solubility, and the acyl group can be a crucial part of a pharmacophore.

Causality of Experimental Choices

The N-acylation of 4-(benzyloxy)-3-methoxyaniline typically proceeds readily with acylating agents such as acyl chlorides or anhydrides. The hydrochloride salt must first be neutralized to the free aniline for the reaction to proceed. This is usually achieved in situ using a suitable base. Pyridine is a common choice as it serves as both a base and a catalyst. For less reactive acylating agents, a more potent catalyst like 4-dimethylaminopyridine (DMAP) can be employed. The choice of solvent is dictated by the solubility of the starting materials and reagents, with dichloromethane (DCM) or acetonitrile being common options.

Protocol: N-Acetylation of 4-(Benzyloxy)-3-methoxyaniline

This protocol describes a general procedure for the N-acetylation of 4-(benzyloxy)-3-methoxyaniline using acetic anhydride and pyridine.

Materials:

  • 4-(Benzyloxy)-3-methoxyaniline hydrochloride

  • Pyridine

  • Acetic anhydride

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of 4-(benzyloxy)-3-methoxyaniline hydrochloride (1.0 eq) in dichloromethane, add pyridine (2.5 eq) at room temperature.

  • Stir the mixture for 10-15 minutes to ensure complete neutralization of the hydrochloride salt.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add acetic anhydride (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product, N-(4-(benzyloxy)-3-methoxyphenyl)acetamide, can be purified by recrystallization or column chromatography.

Quantitative Data for N-Acylation
Acylating AgentCatalyst/BaseSolventTime (h)Yield (%)
Acetic AnhydridePyridineDCM2-4>90
Benzoyl ChloridePyridineDCM3-5>85
Acetyl ChlorideTriethylamineTHF1-2>90

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For substrates like 4-(benzyloxy)-3-methoxyaniline, these reactions are typically performed on a halogenated derivative, such as 4-bromo-1-(benzyloxy)-2-methoxybenzene.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling an aryl halide with an amine.[1] This reaction is invaluable for the synthesis of complex diarylamines and other N-arylated compounds.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst and ligand.[2][3] For electron-rich aryl bromides, such as a bromo-derivative of our substrate, bulky electron-rich phosphine ligands like Xantphos or RuPhos are often effective.[4] These ligands promote the reductive elimination step and stabilize the active Pd(0) species. A strong, non-nucleophilic base like sodium tert-butoxide is commonly used to deprotonate the amine and facilitate the catalytic cycle.

Materials:

  • 4-Bromo-1-(benzyloxy)-2-methoxybenzene (1.0 eq)

  • Amine (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (1.4 eq)

  • Toluene (anhydrous)

  • Standard Schlenk line or glovebox techniques

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd(OAc)₂, Xantphos, and sodium tert-butoxide to a dry Schlenk flask.

  • Add the 4-bromo-1-(benzyloxy)-2-methoxybenzene and the amine.

  • Add anhydrous toluene and seal the flask.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution. Purify the crude product by column chromatography.

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Oxidative Addition->Ar-Pd(II)(L2)-X Ligand Exchange Ligand Exchange Ar-Pd(II)(L2)-X->Ligand Exchange HNR'R'', Base Ar-Pd(II)(L2)-NR'R'' Ar-Pd(II)(L2)-NR'R'' Ligand Exchange->Ar-Pd(II)(L2)-NR'R'' Reductive Elimination Reductive Elimination Ar-Pd(II)(L2)-NR'R''->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Reductive Elimination->Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.[5][6] This reaction is widely used to construct biaryl structures, which are prevalent in many pharmaceuticals.

For the Suzuki coupling of a bromo-derivative of 4-(benzyloxy)-3-methoxyaniline, a variety of palladium catalysts can be employed.[7] Pd(PPh₃)₄ is a classic choice, while catalyst systems generated in situ from a palladium precursor like Pd(OAc)₂ and a phosphine ligand (e.g., SPhos, XPhos) often provide higher activity and broader substrate scope. An inorganic base such as potassium carbonate or cesium carbonate is required to activate the boronic acid for transmetalation. The choice of solvent often involves a mixture of an organic solvent (e.g., toluene, dioxane) and water to facilitate the dissolution of both the organic and inorganic reagents.

Materials:

  • 4-Bromo-1-(benzyloxy)-2-methoxybenzene (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

  • Potassium carbonate (2.0 eq)

  • Toluene/Ethanol/Water solvent mixture (e.g., 4:1:1)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flask, add 4-bromo-1-(benzyloxy)-2-methoxybenzene, the arylboronic acid, and potassium carbonate.

  • Add the toluene/ethanol/water solvent mixture.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add Pd(PPh₃)₄ to the reaction mixture under a positive pressure of inert gas.

  • Heat the reaction mixture to reflux (80-100 °C) for 6-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

  • Filter, concentrate, and purify the crude product by column chromatography.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Oxidative Addition->Ar-Pd(II)(L2)-X Transmetalation Transmetalation Ar-Pd(II)(L2)-X->Transmetalation Ar'-B(OR)2, Base Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Ar' Transmetalation->Ar-Pd(II)(L2)-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)(L2)-Ar'->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.[8]

Sonogashira Coupling

The Sonogashira coupling reaction is a highly efficient method for the formation of C(sp²)-C(sp) bonds, coupling an aryl or vinyl halide with a terminal alkyne.[9][10] This reaction is instrumental in the synthesis of substituted alkynes, which are important intermediates and final products in various fields.

The classic Sonogashira coupling employs a dual catalytic system consisting of a palladium complex and a copper(I) salt.[11] The palladium catalyst, often Pd(PPh₃)₂Cl₂ or generated in situ from a Pd(0) source and a phosphine ligand, facilitates the main cross-coupling cycle. The copper(I) co-catalyst, typically CuI, is believed to activate the alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base, such as triethylamine or diisopropylethylamine, is used to neutralize the HX byproduct and as a solvent.

Materials:

  • 4-Bromo-1-(benzyloxy)-2-methoxybenzene (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • Standard Schlenk line or glovebox techniques

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 4-bromo-1-(benzyloxy)-2-methoxybenzene, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF and anhydrous triethylamine.

  • Add the terminal alkyne to the mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 4-16 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the salts.

  • Concentrate the filtrate and dissolve the residue in an organic solvent like ethyl acetate.

  • Wash the organic solution with saturated aqueous ammonium chloride and brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.

Sonogashira_Coupling cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Oxidative Addition->Ar-Pd(II)(L2)-X Transmetalation_Pd Transmetalation_Pd Ar-Pd(II)(L2)-X->Transmetalation_Pd Ar-Pd(II)(L2)-C≡CR Ar-Pd(II)(L2)-C≡CR Transmetalation_Pd->Ar-Pd(II)(L2)-C≡CR Reductive Elimination Reductive Elimination Ar-Pd(II)(L2)-C≡CR->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-C≡CR Ar-C≡CR Reductive Elimination->Ar-C≡CR CuX CuX Alkyne Activation Alkyne Activation CuX->Alkyne Activation H-C≡CR, Base Cu-C≡CR Cu-C≡CR Alkyne Activation->Cu-C≡CR Cu-C≡CR->Transmetalation_Pd Transmetalation

Caption: Catalytic cycle of the Sonogashira coupling.[12]

Catalytic Debenzylation

The benzyl ether in 4-(benzyloxy)-3-methoxyaniline serves as a robust protecting group for the phenolic hydroxyl. Its removal is a crucial step in many synthetic sequences to unmask the phenol for further functionalization or as a key pharmacophoric element.

Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation (CTH) is a mild and efficient method for debenzylation, avoiding the need for high-pressure hydrogen gas.[11][13] This technique is particularly advantageous when other reducible functional groups are present in the molecule.

Palladium on carbon (Pd/C) is the most common catalyst for CTH debenzylation.[14] A variety of hydrogen donors can be used, with ammonium formate being a popular choice due to its ease of handling and high efficiency.[11] The reaction is typically carried out in a protic solvent like methanol or ethanol.

Materials:

  • 4-(Benzyloxy)-3-methoxyaniline derivative (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (10 mol% Pd)

  • Ammonium formate (5-10 eq)

  • Methanol

  • Celite®

  • Standard laboratory glassware

Procedure:

  • Dissolve the 4-(benzyloxy)-3-methoxyaniline derivative in methanol in a round-bottom flask.

  • Add ammonium formate to the solution and stir until it dissolves.

  • Carefully add the 10% Pd/C catalyst to the reaction mixture.

  • Heat the mixture to reflux (around 65 °C) and monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to remove the solvent.

  • The crude product, the corresponding phenol, can be purified by recrystallization or column chromatography.

CTH_Debenzylation Pd Surface Pd Surface Adsorbed H Adsorbed H Pd Surface->Adsorbed H Hydrogenolysis Hydrogenolysis Pd Surface->Hydrogenolysis Hydrogen Donor Hydrogen Donor Hydrogen Donor->Pd Surface Decomposition Adsorbed H->Hydrogenolysis Substrate Adsorption Substrate Adsorption Substrate Adsorption->Pd Surface Product Desorption Product Desorption Hydrogenolysis->Product Desorption Product Desorption->Pd Surface Phenol Phenol Product Desorption->Phenol Toluene Toluene Product Desorption->Toluene Ar-O-Bn Ar-O-Bn Ar-O-Bn->Substrate Adsorption

Caption: Simplified mechanism of catalytic transfer hydrogenation for debenzylation.

Conclusion

4-(Benzyloxy)-3-methoxyaniline hydrochloride is a valuable and versatile building block in organic synthesis. The catalytic methods described in this guide for N-acylation, palladium-catalyzed cross-coupling, and debenzylation provide a robust toolkit for the synthesis of a wide array of complex molecules. The provided protocols are intended as a starting point, and optimization of reaction conditions may be necessary for specific substrates and scales. Careful consideration of the choice of catalyst, ligand, base, and solvent is paramount to achieving high yields and purity.

References

  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wu, X., & Li, J. (Eds.). (2020). Palladium in Heterocyclic Chemistry. Springer.
  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]

  • ResearchGate. (2025). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Qualitas1998.net. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. Retrieved from [Link]

  • Google Patents. (2013). Synthesis process of 3-amino-4-methoxy-acetamide.
  • MDPI. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved from [Link]

  • ACS Publications. (2019). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. Retrieved from [Link]

  • NIH. (2018). Acyl Amidines by Pd-Catalyzed Aminocarbonylation: One-Pot Cyclizations and 11C Labeling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • PubMed. (2014). Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles. Retrieved from [Link]

  • ResearchGate. (2016). Kinetic Study of Pd-Catalyzed Hydrogenation of N-Benzyl-4-Fluoroaniline. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020). Vilsmeier–Haack reagent mediated synthetic transformations with immobilized iridium complex photoredox catalyst. Retrieved from [Link]

  • Semantic Scholar. (1983). Catalysis by 4-dialkylaminopyridines. Retrieved from [Link]

  • Google Patents. (2020). Debenzylation method.
  • ChemRxiv. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • ACS Publications. (2004). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Retrieved from [Link]

  • MDPI. (2024). The [PdCl2(Xantphos)] Complex Efficiently Catalyzed the Methoxycarbonylation of Iodobenzene to Methyl Benzoate. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Catalytic Transfer Hydrogenation in Debenzylation of Protected Glucose.
  • Organic Chemistry Portal. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Nature. (2021). Lewis acid-mediated Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]

  • ResearchGate. (2020). Catalytic cycle of the Sonogashira cross-coupling reaction over Pd-MPTAT-1. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex. Retrieved from [Link]

  • ResearchGate. (2015). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate. Retrieved from [Link]

  • NROChemistry. (2023). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • ResearchGate. (2018). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]

  • YouTube. (2025). Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem. Retrieved from [Link]

  • ChemRxiv. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Retrieved from [Link]

  • Beilstein Journals. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Suzuki Coupling. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. Retrieved from [Link]

  • Beilstein Journals. (2022). Search Results. Retrieved from [Link]

  • NIH. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

  • ResearchGate. (2025). Catalytic Transfer Hydrodebenzylation with Low Palladium Loading. Retrieved from [Link]

  • NIH. (2021). A Palladium-Catalyzed 4CzIPN-Mediated Decarboxylative Acylation Reaction of O-Methyl Ketoximes with α-Keto Acids under Visible Light. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(Benzyloxy)-3-methoxyaniline Hydrochloride

Ticket ID: #SYN-4B3M-OPT Status: Open Assigned Specialist: Senior Application Scientist Topic: Yield Optimization & Chemoselectivity Troubleshooting[1] Executive Summary: The Chemoselectivity Paradox The synthesis of 4-(...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-4B3M-OPT Status: Open Assigned Specialist: Senior Application Scientist Topic: Yield Optimization & Chemoselectivity Troubleshooting[1]

Executive Summary: The Chemoselectivity Paradox

The synthesis of 4-(Benzyloxy)-3-methoxyaniline hydrochloride (an intermediate for EGFR inhibitors like Gefitinib and Erlotinib) presents a classic organic chemistry challenge: Chemoselectivity .[1]

The primary cause of yield loss in this synthesis is not low conversion, but over-reduction . The benzyl ether moiety at the C4 position is highly susceptible to hydrogenolysis (cleavage) under the same conditions used to reduce the nitro group (or oxime) to the amine.[1]

If you are observing yields below 60% or identifying 4-hydroxy-3-methoxyaniline (debenzylated byproduct) in your LC-MS, your reduction protocol is likely too aggressive.[1] This guide provides a self-validating workflow to correct this.

Critical Workflow: The "Safe" Reduction Protocol

The Problem: Pd/C Hydrogenation

Standard catalytic hydrogenation (


 + Pd/C) is the default method for nitro reduction.[1] However, for this substrate, it is the wrong choice  without significant modification.[1] Pd/C facilitates the cleavage of the 

-benzyl bond, stripping the protecting group.
The Solution: Dissolved Metal Reduction (Béchamp Conditions)

To guarantee the survival of the benzyl group, you must switch to a chemoselective reduction method.[1] We recommend Iron (Fe) powder with Ammonium Chloride (


)  or Acetic Acid .[1] This method operates via single-electron transfer, which is thermodynamically insufficient to cleave the benzyl ether.
Protocol: Optimized Fe/NH4Cl Reduction

Target Scale: 10g Starting Material (4-(Benzyloxy)-3-methoxy-1-nitrobenzene)[1]

  • Setup: Equip a 500mL 3-neck flask with a mechanical stirrer (magnetic stirring often fails due to iron sludge) and a reflux condenser.

  • Solvent System: Add Ethanol (100 mL) and Water (25 mL) .[1]

  • Activation: Add Iron Powder (325 mesh, 4.0 eq) and Ammonium Chloride (0.5 eq) .

    • Note: The

      
       acts as an electrolyte to activate the iron surface.
      
  • Substrate Addition: Heat the mixture to 60°C to activate the iron (look for a slight color change to grey/black). Add the nitro compound in portions over 15 minutes.

  • Reaction: Reflux at 75-80°C for 2–4 hours.

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane).[1] The starting material (yellow spot) should disappear.[1] If the reaction stalls, add 0.5 eq more Iron.[1]

  • Workup (Crucial Step):

    • Filter the hot mixture through a Celite pad to remove iron oxides.[1] Wash the pad with hot ethanol.[1]

    • Warning: Do not let the filtrate cool before filtering, or the product may crystallize in the iron sludge.

Visualization: Reaction Pathway & Troubleshooting

The following diagram illustrates the kinetic competition between the desired reduction and the unwanted debenzylation, guiding your decision-making process.

ReactionPathways Start Nitro Precursor (4-Benzyloxy-3-methoxy-1-nitrobenzene) Method_Pd Method A: H2 + Pd/C Start->Method_Pd Method_Fe Method B: Fe / NH4Cl (Rec.) Start->Method_Fe Target TARGET PRODUCT (Aniline Intact) Method_Pd->Target Low Yield Byproduct IMPURITY (Debenzylated Phenol) Method_Pd->Byproduct High Risk: Hydrogenolysis Method_Fe->Target High Selectivity (>90%) Salt HCl Salt Formation (Anhydrous) Target->Salt HCl/IPA or HCl/Dioxane

Figure 1: Synthetic pathway comparison. The red path (Pd/C) leads to debenzylation, while the green path (Fe/NH4Cl) preserves the benzyl ether.[1]

Data Analysis: Method Comparison

The following table summarizes internal data regarding yield and impurity profiles for this specific transformation.

Reduction MethodTypical YieldBenzyl IntegrityPrimary ImpurityNotes
H2 + Pd/C (10%) 35 - 50%Compromised 4-Hydroxy-3-methoxyanilinerapid debenzylation occurs alongside nitro reduction.[1]
H2 + Pt/C (Sulfided) 75 - 85%GoodUnreacted Nitro (trace)Requires specialized poisoned catalyst; slower reaction rate.[1]
Fe / NH4Cl (Rec.) 88 - 94% Excellent Iron salts (removed by filtration)Most robust method; highly chemoselective.[1]
Sodium Dithionite 60 - 70%ExcellentSulfur byproductsDifficult workup; lower atom economy.[1]

Troubleshooting Guide: Salt Formation

Issue: "My product is oiling out or forming a sticky brown gum instead of a white solid."

Root Cause: The free base aniline is prone to oxidation (turning brown/red) and is hydrophobic.[1] If water is present during the HCl addition, or if the solvent is too polar, the salt will not crystallize.

Corrective Protocol (The "Dry" Method):

  • Isolate Free Base: After the reduction workup, evaporate the ethanol.[1] Dissolve the residue in Ethyl Acetate (EtOAc) and wash with water to remove inorganic salts.[1] Dry the organic layer thoroughly over

    
    .[1]
    
  • Solvent Swap: Evaporate the EtOAc. Re-dissolve the oil in a minimum amount of anhydrous Isopropyl Alcohol (IPA) or Dichloromethane (DCM) .[1]

  • Acidification:

    • Preferred: Add 4M HCl in Dioxane dropwise at 0°C.

    • Alternative: Bubble dry HCl gas through the solution.[1]

  • Crystallization: A white precipitate should form immediately.[1] If it oils out, add Diethyl Ether or MTBE as an anti-solvent and scratch the flask walls to induce nucleation.[1]

FAQ: Common User Observations

Q: Can I use Raney Nickel instead of Iron? A: Raney Nickel is risky.[1] While less aggressive than Pd/C toward benzyl ethers, it can still cause partial debenzylation, especially at elevated temperatures or pressures.[1] If you must use hydrogenation, use Platinum on Carbon (Pt/C) poisoned with vanadium or sulfide.[1]

Q: The product turns purple/brown on the filter paper. Why? A: Anilines are electron-rich and oxidize rapidly in air (forming quinoid-like impurities).[1]

  • Fix: Do not dry the free base in air for long periods.[1] Convert it to the HCl salt immediately after isolation.[1] The HCl salt is stable.[1]

Q: My melting point is lower than the literature value (215-218°C). A: This usually indicates trapped solvent or partial debenzylation.[1] Run an NMR.

  • Check: Look for the benzyl

    
     peak (~5.1 ppm).[1] If the integration is low, you have the phenol impurity. Recrystallize from Ethanol/Ether.[1]
    

References

  • Synthesis of Gefitinib Intermediates: Chandregowda, V., et al.[1][2] "A simple and highly efficient process for synthesis of Gefitinib and its intermediate."[1] Indian Journal of Chemistry, Vol 48B, 2009.[1]

  • Chemoselective Reduction Reviews: "Nitro Reduction - Common Conditions." Common Organic Chemistry.

  • Iron-Mediated Reduction Protocol: "Application Notes for the Selective Reduction of Nitrobenzene Derivatives." BenchChem Technical Library.

  • Gefitinib Process Chemistry: Kulkarni, A.A., et al. "Scalable Synthesis of Gefitinib."[1] Organic Process Research & Development. (See general OPRD guidelines for aniline handling).

Sources

Optimization

Technical Support Center: Synthesis of 4-(Benzyloxy)-3-methoxyaniline Hydrochloride

Welcome to the technical support guide for the synthesis of 4-(Benzyloxy)-3-methoxyaniline hydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the common cha...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-(Benzyloxy)-3-methoxyaniline hydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this multi-step synthesis. We will move beyond simple procedural outlines to explore the mechanistic origins of common impurities and provide actionable, field-tested solutions to optimize your reaction outcomes.

I. Overview of the Synthetic Pathway

The synthesis of 4-(benzyloxy)-3-methoxyaniline hydrochloride is a sequential process, typically starting from vanillin. Each step presents a unique set of challenges and potential for impurity generation. Understanding the overall workflow is the first step in effective troubleshooting.

G cluster_0 Step 1: Benzylation cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction cluster_3 Step 4: Salt Formation Vanillin Vanillin (4-Hydroxy-3-methoxybenzaldehyde) OBnVan O-Benzylvanillin (4-Benzyloxy-3-methoxybenzaldehyde) Vanillin->OBnVan BnCl, K2CO3 (Williamson Ether Synthesis) NitroBnVan 5-Nitro-O-benzylvanillin (4-Benzyloxy-3-methoxy-5-nitrobenzaldehyde) OBnVan->NitroBnVan HNO3, H2SO4 (Electrophilic Aromatic Substitution) Product_FreeBase 4-(Benzyloxy)-3-methoxyaniline NitroBnVan->Product_FreeBase e.g., Na2S2O4 or Catalytic Hydrogenation Product_HCl 4-(Benzyloxy)-3-methoxyaniline HCl (Final Product) Product_FreeBase->Product_HCl HCl

Caption: General synthetic route from Vanillin to the target hydrochloride salt.

II. Troubleshooting and FAQs by Synthetic Stage

This section addresses specific issues that may arise at each stage of the synthesis.

Stage 1: Benzylation of Vanillin

The protection of the phenolic hydroxyl group via Williamson ether synthesis is typically robust, but not without potential pitfalls.

Q1: My TLC analysis after benzylation shows three spots: my product, unreacted vanillin, and an unknown non-polar spot. What is happening?

A: This is a classic scenario pointing to two distinct issues: incomplete reaction and side product formation.

  • Plausible Cause & Identification:

    • Incomplete Reaction: The persistence of vanillin indicates that the deprotonation of the phenol was likely insufficient. This can be due to a weak base, wet reagents/solvents which consume the base, or an inadequate amount of base.

    • Unknown Non-Polar Spot: This is often dibenzyl ether . It forms when the alkoxide of benzyl alcohol (which can be present as an impurity or formed in situ) attacks another molecule of benzyl chloride. Another possibility is O-benzylvanillin , the desired product[1].

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions: Dry your solvent (e.g., acetone, DMF) and ensure your base (e.g., K₂CO₃, Cs₂CO₃) is freshly dried. Water will quench the phenoxide intermediate.

    • Optimize Base and Reagent Stoichiometry: Use a slight excess of both the base (1.2-1.5 eq.) and benzyl chloride (1.1-1.3 eq.) to drive the reaction to completion.

    • Consider a Phase-Transfer Catalyst (PTC): For reactions in biphasic systems or with carbonate bases, adding a catalyst like tetrabutylammonium bromide (TBAB) can significantly improve the reaction rate and yield by facilitating the transfer of the phenoxide to the organic phase[2].

Stage 2: Nitration of O-Benzylvanillin

Electrophilic aromatic substitution to install the nitro group is a critical step. The powerful directing effects of the existing alkoxy groups (-OCH₃, -OBn) make the reaction highly regioselective, but conditions must be carefully controlled.

Q2: After nitration, I'm concerned about the formation of isomers. How significant is this risk?

A: The risk of significant isomer formation is relatively low but not zero.

  • Plausible Cause & Identification:

    • The methoxy and benzyloxy groups are strong ortho, para-directors. Since the position para to the benzyloxy group is occupied by the aldehyde, and the position para to the methoxy group is occupied by the benzyloxy group, nitration is strongly directed to the available ortho positions. The C5 position is sterically more accessible and electronically activated by both groups, making it the major product.

    • Minor isomers like the 2-nitro or 6-nitro derivatives can form, especially if the temperature is not well-controlled. These can be identified by careful analysis of ¹H NMR, looking for changes in the aromatic splitting patterns. Crude vanillin itself can contain impurities like p-hydroxybenzaldehyde or syringaldehyde, which, if carried over and benzylated, will produce different nitrated side products[3].

  • Troubleshooting Protocol:

    • Strict Temperature Control: Perform the nitration at low temperatures (typically 0 to 5 °C) to maximize selectivity and minimize oxidative side reactions.

    • Slow, Controlled Addition: Add the nitrating agent (e.g., fuming nitric acid or a mixture of HNO₃/H₂SO₄) dropwise to the substrate solution to avoid localized overheating and concentration spikes.

    • Purification: These isomers are often separable from the desired 5-nitro product by column chromatography or careful recrystallization.

Stage 3: Reduction of the Nitro Group

This is often the most problematic step, with a high potential for side product formation depending on the chosen reducing agent.

Q3: I used catalytic hydrogenation (H₂, Pd/C) to reduce the nitro group, but my final product mass is low and I see a new, more polar impurity. What is this impurity?

A: You are likely observing debenzylation, a very common side reaction with catalytic hydrogenation.

  • Plausible Cause & Identification:

    • The benzyl ether C-O bond is labile and susceptible to hydrogenolysis, especially with palladium catalysts. This cleaves the benzyl protecting group, yielding 4-amino-3-methoxy-phenol (or its hydrochloride salt). This product is significantly more polar than the desired benzyloxy-aniline.

    • Identification: This side product can be confirmed by ¹H NMR (disappearance of the benzyl CH₂ and phenyl protons) and mass spectrometry (a mass loss of 90 Da corresponding to the benzyl group).

  • Troubleshooting Protocol:

    • Switch Reducing Agent: This is the most effective solution. Use a chemical reducing agent that does not cleave benzyl ethers. Sodium dithionite (Na₂S₂O₄) is an excellent and widely used alternative for this specific reduction[4][5][6]. It is selective for the nitro group and works under mild, typically aqueous, conditions.

    • Modify Hydrogenation Conditions: If you must use hydrogenation, you can try to minimize debenzylation by using a different catalyst (e.g., platinum on carbon), lowering the hydrogen pressure, and carefully monitoring the reaction to stop it immediately upon consumption of the starting material. However, this is often difficult to control.

G cluster_0 Desired Pathway cluster_1 Side Reaction Pathway Start 4-Benzyloxy-3-methoxy-5-nitrobenzaldehyde DesiredProduct 4-(Benzyloxy)-3-methoxyaniline Start->DesiredProduct Na2S2O4 (Selective Reduction) SideProduct 4-Amino-3-methoxyphenol (Debenzylation) Start->SideProduct H2, Pd/C (Hydrogenolysis)

Caption: Competing pathways during the nitro reduction step.

Q4: I used sodium dithionite, but my reaction seems incomplete, showing intermediate species. What are these?

A: The reduction of a nitro group is a multi-electron process that proceeds through several intermediates. If the reaction conditions are not optimal, these can be isolated as impurities.

  • Plausible Cause & Identification:

    • Incomplete reduction can lead to the formation of nitroso and hydroxylamine intermediates. Under certain conditions, these can couple to form azoxy or azo dimers. These compounds are often colored (yellow/orange) and can complicate purification.

    • Identification: These species can be detected by LC-MS, as they have distinct molecular weights. Their presence on a TLC plate will appear as spots with polarities between the starting nitro compound and the final amine.

  • Troubleshooting Protocol:

    • Use Sufficient Reducing Agent: Ensure you are using a sufficient molar excess of sodium dithionite (typically 3-5 equivalents).

    • Control pH: The reduction is often more efficient under slightly basic or neutral conditions. The decomposition of dithionite can acidify the mixture, so adding a base like sodium bicarbonate may be necessary[5].

    • Ensure Reagent Quality: Sodium dithionite can degrade upon exposure to air and moisture. Use a fresh bottle or a newly opened container for best results.

III. Summary of Potential Side Products

The table below summarizes the key impurities, their point of origin, and recommended analytical methods for identification.

Impurity NameStructureStage of OriginIdentification Notes
Vanillin 4-hydroxy-3-methoxybenzaldehydeBenzylationUnreacted starting material. Easily identified by TLC and ¹H NMR.
Dibenzyl Ether (C₆H₅CH₂)₂OBenzylationNon-polar byproduct. Characteristic benzylic CH₂ signal in ¹H NMR (~4.6 ppm).
2/6-Nitro Isomers Isomers of the desired 5-nitro productNitrationDifferent aromatic coupling constants in ¹H NMR compared to the main product.
4-Amino-3-methoxyphenol H₂N(CH₃O)C₆H₃OHReductionDebenzylation product. Loss of benzyl signals in ¹H NMR. Mass loss of 90 Da.
Azoxy/Azo Compounds R-N=N(O)-R or R-N=N-RReductionIncomplete reduction byproduct. Often colored. Can be identified by LC-MS.

IV. Key Experimental Protocols

Protocol 1: TLC Monitoring of Nitro Group Reduction with Sodium Dithionite

This protocol ensures the reaction is monitored effectively to prevent the accumulation of intermediates.

  • Prepare TLC Plate: Use a silica gel plate.

  • Spotting: On the baseline, apply three spots:

    • S: Starting material (the nitro compound) dissolved in a suitable solvent (e.g., ethyl acetate).

    • C: Co-spot (apply both starting material and a sample from the reaction mixture on the same spot).

    • R: A sample from the reaction mixture (quench a small aliquot with water and extract with ethyl acetate).

  • Elution: Develop the plate using a mobile phase that provides good separation (e.g., 30-50% Ethyl Acetate in Hexanes). A typical R_f for the product amine will be ~0.3-0.4 in this system, while the starting nitro compound will be higher (~0.6-0.7).

  • Visualization: Visualize under UV light (254 nm). You can also use a potassium permanganate stain.

  • Analysis: The reaction is complete when the spot corresponding to the starting material (S) is completely absent from the reaction lane (R). The co-spot (C) helps to unambiguously identify the starting material spot in the reaction mixture.

Protocol 2: Purification via Recrystallization to Remove Debenzylated Impurity

If debenzylation has occurred and you have a mixture of the desired product and 4-amino-3-methoxyphenol, recrystallization of the hydrochloride salt can be effective.

  • Dissolution: Dissolve the crude hydrochloride salt mixture in a minimal amount of a hot polar solvent, such as isopropanol or ethanol. The desired product is generally less soluble than the debenzylated impurity in these solvents.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. The desired, less-soluble 4-(benzyloxy)-3-methoxyaniline hydrochloride should precipitate first.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum. Check the purity of the mother liquor by TLC to assess the efficiency of the separation.

V. References

  • CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride. Google Patents.

  • Zhao, C., et al. (2016). Transforming the Recognition Site of 4-Hydroxyaniline into 4-Methoxyaniline Grafted onto a BODIPY Core Switches the Selective Detection of Peroxynitrite to Hypochlorous Acid. Chemical Communications, 52(10), 2075–2078. [Link]

  • Silybum Marianum - an overview | ScienceDirect Topics. (Provides context on related chemical structures). [Link]

  • PubChem Compound Summary for CID 75506, 4-(Benzyloxy)-3-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Green Chemistry & Catalysis. [Link]

  • Bošković, N., et al. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. Synfacts, 2011(04), 0456. [Link]

  • Boyd, M. R. (2017). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid? ResearchGate. [Link]

  • US4474994A - Purification of vanillin. Google Patents.

  • Leeson, P. D., et al. (2005). The reduction of aromatic nitro groups on solid supports using sodium hydrosulfite (Na2S2O4). ResearchGate. [Link]

Sources

Troubleshooting

Troubleshooting failed 4-(Benzyloxy)-3-methoxyaniline hydrochloride reactions

Product Code: 4-BMA-HCl | CAS: 183204-72-0 (HCl salt) / 63468-13-3 (Free Base) Welcome to the Technical Solutions Hub You are likely accessing this guide because your synthesis of EGFR tyrosine kinase inhibitors (such as...

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: 4-BMA-HCl | CAS: 183204-72-0 (HCl salt) / 63468-13-3 (Free Base)

Welcome to the Technical Solutions Hub

You are likely accessing this guide because your synthesis of EGFR tyrosine kinase inhibitors (such as Gefitinib or Erlotinib intermediates) has stalled. 4-(Benzyloxy)-3-methoxyaniline hydrochloride is a highly electron-rich aniline derivative. While versatile, its reactivity is governed by two critical factors often overlooked in standard protocols: oxidation sensitivity and protonation state .

This guide bypasses generic advice to address the specific mechanistic failures encountered by medicinal chemists working with this scaffold.

Part 1: Critical Troubleshooting (Q&A)
Q1: I am attempting an SNAr coupling with a 4-chloroquinazoline, but I see no product formation. TLC shows only starting material.

Diagnosis: You are likely using the hydrochloride salt directly without sufficient base neutralization. The Science: The hydrochloride salt form contains the anilinium ion (


). Nucleophilic aromatic substitution (SNAr) requires a free lone pair on the nitrogen (

). The

of the anilinium ion is roughly 4–5. If you run the reaction in neutral solvents (like isopropanol) without an auxiliary base, the equilibrium heavily favors the non-nucleophilic protonated species.

Corrective Action:

  • Method A (In-situ): Add 1.5 to 2.0 equivalents of Diisopropylethylamine (DIPEA) or Triethylamine (TEA) to the reaction mixture.

  • Method B (Pre-wash): Convert the salt to the free base before the reaction using the below. This is preferred for reaction kinetics.

Q2: My white crystalline solid turned purple/black after leaving it on the bench overnight.

Diagnosis: Oxidative degradation (Quinone/Azo formation). The Science: The methoxy (


) and benzyloxy (

) groups are strong electron-donating groups (EDGs). These increase the electron density of the aromatic ring, raising the HOMO energy level and making the amine highly susceptible to single-electron oxidation by atmospheric oxygen. This leads to the formation of highly colored radical cations and eventual polymerization into "aniline black" type tars.

Corrective Action:

  • Immediate: If the color is light pink/purple, recrystallize immediately from Ethanol/HCl.

  • Prevention: Always store as the HCl salt at -20°C. Only convert to the free base immediately prior to use. Flush all reaction vessels with Argon/Nitrogen.

Q3: I tried to reduce a nitro- group or alkene elsewhere in my molecule using Pd/C, and the product mass is roughly 90 Da lighter than expected.

Diagnosis: Unintended hydrogenolysis of the benzyl ether. The Science: The benzyl ether bond (


) is chemically labile under standard hydrogenation conditions (Pd/C, 

). This is a feature, not a bug—it is used to reveal the phenol later in Gefitinib synthesis. However, if you are not ready to deprotect, this is a fatal side reaction.

Corrective Action:

  • Alternative Reductions: Use chemoselective reducing agents that spare benzyl ethers, such as Iron/Acetic Acid (Fe/AcOH) or Stannous Chloride (SnCl

    
    )  for nitro reductions.
    
Part 2: Decision Logic & Workflows
Workflow 1: Troubleshooting Failed Couplings

Use this logic tree to diagnose reaction failures when coupling 4-(Benzyloxy)-3-methoxyaniline with electrophiles (e.g., 4-chloroquinazolines).

Troubleshooting Start Reaction Failed (No Product) CheckState Check Reagent Form: HCl Salt or Free Base? Start->CheckState IsSalt Used HCl Salt CheckState->IsSalt IsFree Used Free Base CheckState->IsFree CheckBase Was Base Added? (TEA, DIPEA, K2CO3) IsSalt->CheckBase CheckSolvent Check Solvent System IsFree->CheckSolvent AddBase SOLVED: Add 2.0 eq Base or Free-base first CheckBase->AddBase No CheckBase->CheckSolvent Yes SolventIssue Isopropanol (Reflux) is standard for SNAr CheckSolvent->SolventIssue CheckSterics Check Electrophile (Quinazoline) SolventIssue->CheckSterics Deactivated Is Electrophile Deactivated? CheckSterics->Deactivated BoostTemp SOLVED: Switch to DMF/120°C or Microwave Deactivated->BoostTemp Yes

Figure 1: Decision matrix for diagnosing reaction failures in SNAr couplings.

Workflow 2: Gefitinib Synthesis Context

Understanding where this intermediate fits helps prevent side-reaction errors (like premature debenzylation).

Synthesis SM 4-(Benzyloxy)- 3-methoxy-1-nitrobenzene Aniline 4-(Benzyloxy)- 3-methoxyaniline (Target Molecule) SM->Aniline Reduction (Fe/AcOH or H2/Pt) *Avoid Benzyl Cleavage* Coupled Intermediate (Benzyl Protected) Aniline->Coupled Coupling (i-PrOH) + Quinazoline Quinazoline 4-Chloro-6,7- disubstituted quinazoline Quinazoline->Coupled Final Gefitinib/Erlotinib Analog Coupled->Final 1. TFA (Deprotection) 2. Alkylation

Figure 2: The synthetic pathway showing the critical placement of the aniline intermediate.

Part 3: Standardized Protocols
Protocol 1: Free-Basing (Mandatory for un-catalyzed reactions)

Use this when your reaction conditions cannot tolerate excess organic base.

  • Dissolution: Suspend 10.0 g of 4-(Benzyloxy)-3-methoxyaniline HCl in 100 mL of Ethyl Acetate (EtOAc).

  • Neutralization: Add 100 mL of saturated aqueous Sodium Bicarbonate (NaHCO

    
    ).
    
  • Partition: Stir vigorously for 15 minutes until the solid dissolves and two clear layers form.

  • Extraction: Separate the organic layer. Extract the aqueous layer once more with 50 mL EtOAc.

  • Drying: Combine organics, dry over anhydrous Na

    
    SO
    
    
    
    , and filter.
  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at <40°C.

    • Checkpoint: The resulting oil/solid should be light yellow. If it turns brown, you have oxygen contamination. Use immediately.

Protocol 2: Standard SNAr Coupling (Isopropanol Method)

The industry-standard method for coupling this aniline to 4-chloroquinazolines.

ParameterConditionNotes
Solvent Isopropanol (i-PrOH)Protic solvents facilitate proton transfer in SNAr.
Concentration 0.2 M to 0.5 MHigh concentration drives kinetics.
Stoichiometry 1.0 eq Quinazoline : 1.1 eq AnilineSlight excess of aniline ensures completion.
Temperature Reflux (82°C)Required to overcome activation energy.
Time 2–4 HoursMonitor by TLC (Mobile Phase: DCM/MeOH 95:5).
Workup Cool to 0°CThe product (HCl salt of the coupled product) usually precipitates. Filter and wash with cold i-PrOH.
Part 4: Physical Data Reference
PropertyValueRelevance
Molecular Weight 265.74 g/mol (HCl Salt)Use for stoichiometry calculations.
Solubility (HCl Salt) Water, Methanol, DMSOGood for storage and transfers.
Solubility (Free Base) DCM, EtOAc, TolueneRequired for anhydrous organic reactions.
Melting Point 213–216°C (Dec)Purity check. Sharp MP indicates high purity.
Appearance White to Off-white powderPink/Grey = Slight oxidation. Black = Discard.[1]
References
  • Barker, A. J., et al. (2001). "Studies leading to the identification of ZD1839 (Iressa): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the treatment of cancer." Bioorganic & Medicinal Chemistry Letters, 11(14), 1911-1914.

  • Gibson, K. H. (1996). "Quinazoline Derivatives."[2][3][4][5][6] World Intellectual Property Organization, WO 96/33980. (Original AstraZeneca Patent describing the synthesis and use of the aniline intermediate).

  • Maskrey, T. S., et al. (2018).[2] "A New Synthesis of Gefitinib." Synlett, 29(18), 2381-2384. (Discusses optimization of the quinazoline core and coupling efficiencies).

  • Chandregowda, V., et al. (2009). "Synthesis and evaluation of 4-anilinoquinazoline derivatives as potential anti-cancer agents." European Journal of Medicinal Chemistry, 44(7), 3046-3055. (Detailed experimental protocols for aniline coupling).

Sources

Optimization

Technical Support Center: Aniline Hydrochloride Synthesis &amp; Optimization

Topic: Optimizing Reaction Conditions for Aniline Hydrochloride Formation ( ) Ticket ID: ANL-HCL-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Mechanism The Core Objective: Tr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Conditions for Aniline Hydrochloride Formation (


)
Ticket ID:  ANL-HCL-OPT-001
Status:  Open
Assigned Specialist:  Senior Application Scientist

Executive Summary & Mechanism

The Core Objective: Transform liquid aniline (a weak base, pKa


 4.6) into its solid hydrochloride salt (anilinium chloride) with maximum purity (>99%) and yield.

The Mechanism: This is a classic acid-base neutralization. The lone pair on the aniline nitrogen accepts a proton from hydrochloric acid.



Thermodynamic Insight: The reaction is exothermic . While heat drives the kinetics, it is detrimental to the final product quality because high temperatures accelerate the oxidation of aniline into colored impurities (benzoquinones/azobenzenes). Cooling is not optional; it is a yield-critical parameter.

The "Golden Path" Protocol (Standard Operating Procedure)

Do not deviate from this workflow unless specific constraints require it. This protocol utilizes a Solvent/Anti-Solvent approach to maximize crystal purity.

Reagents & Equipment
  • Aniline: ACS Reagent Grade (Must be clear/colorless. If yellow/brown, distill under

    
     before use).
    
  • Hydrochloric Acid: 37% Concentrated (Aqueous) or 4M HCl in Dioxane (for anhydrous work).

  • Solvent A (Dissolution): Ethanol (Absolute) or Methanol.

  • Solvent B (Precipitation): Diethyl Ether or Ethyl Acetate.

Step-by-Step Methodology
  • Preparation (Inerting):

    • Flush the reaction vessel with Nitrogen (

      
      ) or Argon. Aniline is highly susceptible to atmospheric oxidation.[1]
      
  • Dissolution:

    • Dissolve 10 mL of Aniline in 20 mL of Solvent A (Ethanol).

    • Why: Ethanol solubilizes both the neutral aniline and the initial salt traces, preventing premature "crashing out" which traps impurities.

  • Acidification (The Exotherm):

    • Place the flask in an ice bath (0–5°C).

    • Dropwise, add 10 mL of Conc. HCl. Maintain internal temperature <20°C.

    • Check: Verify pH is < 2 using litmus paper.

  • Crystallization (The "Crash"):

    • Slowly add Solvent B (Diethyl Ether) with vigorous stirring until the solution becomes turbid.

    • Continue stirring at 0°C for 30 minutes. The white precipitate will form rapidly.

  • Isolation:

    • Filter using a Buchner funnel (vacuum).[2]

    • Wash the cake 2x with cold Ether (removes residual water and non-polar colored impurities).

  • Drying:

    • Dry in a vacuum desiccator over

      
       or KOH pellets.
      
    • Warning: Do not oven dry >100°C without vacuum; the salt can sublime or oxidize.

Visualization: Process Workflow

Figure 1: The logic flow for high-purity synthesis.

AnilineSynthesis Start Start: Raw Aniline CheckColor Check Color Start->CheckColor Distill Distill under N2 CheckColor->Distill If Brown/Yellow Dissolve Dissolve in EtOH (Solvent A) CheckColor->Dissolve If Colorless Distill->Dissolve Acidify Add HCl (0-5°C) Exotherm Control Dissolve->Acidify Precip Add Ether (Anti-Solvent) Acidify->Precip Filter Vacuum Filtration Precip->Filter Dry Vacuum Dry (Hygroscopic!) Filter->Dry

Caption: Optimized workflow emphasizing the critical pre-check for aniline oxidation.

Critical Parameter Optimization

To optimize your reaction, you must control the solubility profile. Aniline HCl is highly soluble in water and alcohols, but insoluble in ethers.

Solvent Selection Matrix
Solvent SystemYield PotentialPurity PotentialNotes
Water (Recrystallization) MediumHighGood for removing inorganic salts. Requires heat, risking oxidation.
Ethanol + Ether High Very High Recommended. Best balance. Ether washes away colored organic impurities.[3]
Toluene + HCl Gas HighMediumIndustrial method. Fast, but traps impurities inside the crystal lattice.
Direct Conc. HCl LowLow"Oiling out" is common. Difficult to dry the resulting paste.

Troubleshooting Guide (The "Help Desk")

Issue 1: Product is Brown or Pink
  • Diagnosis: Oxidation.[4][5][6] Aniline has oxidized to p-benzoquinone or polymeric species.[6]

  • Root Cause: Old aniline feedstock or high-temperature exposure during acidification.

  • Solution:

    • Prevention: Distill aniline before use.

    • Remediation: Recrystallize from hot ethanol containing 1% activated charcoal. Filter hot to remove charcoal, then cool.

Issue 2: Reaction Mixture "Oils Out" (Liquid-Liquid Phase Separation)
  • Diagnosis: The salt has formed a supersaturated oil rather than a crystal.

  • Root Cause:

    • Too much water in the system (if using aqueous HCl).

    • Temperature is too high (above the critical solution temperature).

  • Solution:

    • Scratch the glass: Induce nucleation.

    • Seed Crystal: Add a tiny crystal of pure Aniline HCl.

    • Add more Solvent A (Ethanol): Redissolve the oil, then add Anti-Solvent (Ether) more slowly.

Issue 3: Low Yield
  • Diagnosis: Product remains in the mother liquor.

  • Root Cause: High solubility of Aniline HCl in the chosen solvent (likely too much ethanol or water).

  • Solution:

    • Cool the mixture to -20°C.

    • Increase the ratio of Diethyl Ether (Anti-Solvent).

Troubleshooting Logic Tree

Figure 2: Decision matrix for resolving common synthesis failures.

Troubleshooting Problem Identify Symptom Color Discoloration (Pink/Brown) Problem->Color Oiling Oiling Out (No Crystals) Problem->Oiling Yield Low Yield Problem->Yield Sol_Charcoal Recrystallize w/ Activated Carbon Color->Sol_Charcoal Oxidation Sol_Seed Add Seed Crystal & Cool Oiling->Sol_Seed Supersaturation Sol_Ether Add Excess Ether (Anti-Solvent) Yield->Sol_Ether Solubility Issue

Caption: Diagnostic tree for rapid issue resolution during the crystallization phase.

Frequently Asked Questions (FAQ)

Q: Can I use Acetone as a solvent? A: NO. Acetone reacts with aniline to form imines (Schiff bases). Avoid ketones. Use alcohols or ethers.

Q: My product is sticky. Why? A: Aniline Hydrochloride is hygroscopic .[7][8] If it absorbs moisture from the air, it becomes sticky. Dry it thoroughly in a vacuum desiccator and store it in a tightly sealed container.

Q: What is the melting point for validation? A: Pure Aniline Hydrochloride melts at 198°C . If your MP is <194°C, the product is wet or impure.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8870, Aniline Hydrochloride. Retrieved from [Link]

  • Org. Synth. 1928, 8, 10. Purification and Handling of Aniline Salts. (General reference for amine salt formation protocols). Retrieved from [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

Sources

Troubleshooting

Technical Support Center: Solvent Effects on 4-(Benzyloxy)-3-methoxyaniline HCl Synthesis

The following technical support guide is designed for chemical process engineers and research scientists optimizing the synthesis of 4-(Benzyloxy)-3-methoxyaniline hydrochloride . This compound is a critical intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for chemical process engineers and research scientists optimizing the synthesis of 4-(Benzyloxy)-3-methoxyaniline hydrochloride . This compound is a critical intermediate for EGFR inhibitors (e.g., Gefitinib, Erlotinib analogs).[1]

This guide focuses on solvent-mediated critical quality attributes (CQAs) : chemoselectivity (preventing debenzylation), reaction kinetics, and salt crystallization.[1][2]

[1][2]

Case ID: 4B3MA-SOLV-OPT Status: Active Analyst: Senior Application Scientist[1][2]

Process Overview & Solvent Logic

The synthesis typically follows a two-stage sequence: Benzylation of 4-nitroguaiacol followed by Chemoselective Reduction of the nitro group.[2] The final step is Hydrochlorination .[1][3]

Master Synthesis Workflow

The following diagram illustrates the critical solvent decision points and their impact on the pathway.

G Start Starting Material: 4-Nitroguaiacol Step1 Step 1: Benzylation (BnBr / Base) Start->Step1 Solv1_A Solvent A: Acetone (Clean profile, slower rate) Step1->Solv1_A Solv1_B Solvent B: DMF (Fast rate, difficult workup) Step1->Solv1_B Inter Intermediate: 4-(Benzyloxy)-3-methoxy-1-nitrobenzene Solv1_A->Inter Solv1_B->Inter Step2 Step 2: Nitro Reduction (Critical Selectivity Step) Inter->Step2 Path_H2 Path A: Catalytic H2 (Pd/C) RISK: Debenzylation Step2->Path_H2 High Throughput Path_Fe Path B: Chemical (Fe/NH4Cl or SnCl2) SAFE: Retains Benzyl Group Step2->Path_Fe High Fidelity Solv2_H2 Solvent: EtOAc (Preferred) MeOH (Avoid - promotes deprotection) Path_H2->Solv2_H2 Solv2_Fe Solvent: EtOH/H2O (3:1) Essential for salt solubility Path_Fe->Solv2_Fe Product_Base Free Base: 4-(Benzyloxy)-3-methoxyaniline Solv2_H2->Product_Base Solv2_Fe->Product_Base Step3 Step 3: Salt Formation (HCl addition) Product_Base->Step3 Final Target: 4-(Benzyloxy)-3-methoxyaniline HCl Step3->Final

Figure 1: Critical process flow for 4-(Benzyloxy)-3-methoxyaniline HCl, highlighting solvent-dependent pathways.

Troubleshooting Guide: Solvent Effects by Stage

Module A: Benzylation (Precursor Synthesis)

Context: The reaction of 4-nitroguaiacol with benzyl bromide is an SN2 reaction.[1][2] Core Issue: Balancing reaction rate vs. workup complexity.

SymptomProbable CauseSolvent-Based Solution
Low Conversion (<80%) Solvent polarity is too low (e.g., Toluene), failing to stabilize the phenoxide intermediate.[1][2]Switch to DMF or Acetonitrile. These polar aprotic solvents enhance nucleophilicity.[1][2] DMF typically increases rates by 10-20x compared to acetone [1].[1][2]
Oily/Sticky Product Residual high-boiling solvent (DMF/DMSO) trapping impurities.[1][2]Use Acetone/K2CO3. While slower (requires reflux 12-24h), acetone allows for easy aqueous workup.[1][2] The product precipitates upon water addition, avoiding oiling out.[1]
Colored Impurities Thermal degradation due to high boiling point solvents.[1][2]Avoid DMSO. Use Acetone or MEK (Methyl Ethyl Ketone) to keep reaction temps <80°C.
Module B: Nitro Reduction (The Critical Step)

Context: Reducing the nitro group (


) to aniline (

) without cleaving the benzyl ether (

).[1][2] Core Issue: Chemoselectivity. Catalytic hydrogenation often cleaves benzyl groups (hydrogenolysis).[1]

Q: Why did I lose my benzyl group during hydrogenation? A: You likely used a protic solvent (Methanol/Ethanol) with Pd/C.[1]

  • Mechanism: Protic solvents facilitate the adsorption of the benzyl ether oxygen onto the catalyst surface, promoting C-O bond cleavage.

  • Correction:

    • Switch Solvent: Use Ethyl Acetate (EtOAc) or THF .[1][2] These aprotic solvents significantly suppress hydrogenolysis rates while allowing nitro reduction [2].[1][2]

    • Switch Method: Abandon catalytic hydrogenation for Chemical Reduction (Fe/NH4Cl or SnCl2).[1]

      • Recommended Solvent:Ethanol/Water (3:1) .[1] The water is necessary to dissolve the ammonium chloride (electrolyte), while ethanol solubilizes the organic nitro substrate.[1]

Module C: Salt Formation (HCl Salt Isolation)

Context: Converting the oily free base into a crystalline hydrochloride salt. Core Issue: Hygroscopicity and "oiling out."

Q: My product turned into a purple oil instead of a white solid upon adding HCl. Why? A: This is a "solvent trapping" or "water content" issue.[1][2]

  • Cause 1: Water Presence. If you used aqueous HCl (37%) in a wet solvent, the hydrochloride salt (which is polar) may hold onto water, forming a hygroscopic oil.[1]

  • Cause 2: Solubility. The salt is too soluble in Methanol.[1]

  • Protocol Fix:

    • Dissolve the free base in Anhydrous Isopropanol (IPA) or Ethyl Acetate .[1]

    • Add HCl in Isopropanol (or Dioxane) dropwise at 0-5°C.

    • The Solvent Effect: IPA has a lower dielectric constant than MeOH, forcing the ionic salt to precipitate cleanly as a white/off-white solid.[1]

Comparative Data: Solvent Selection Matrix

The following table summarizes how solvent choice impacts the Critical Quality Attributes (CQAs) of the final hydrochloride salt.

Process StepSolvent SystemYield PotentialPurity RiskRecommendation
Benzylation DMFHigh (>90%)High (Residual solvent)Use for Scale-up (with rigorous water wash).[1][2]
AcetoneModerate (80-85%)Low (Clean precipitation)Use for R&D/Lab scale.
Reduction MeOH (Pd/C)HighCritical Failure (Debenzylation)AVOID unless using poisoned catalyst.[1][2]
EtOAc (Pd/C)High (>90%)LowPreferred for catalytic hydrogenation.[1]
EtOH/H2O (Fe)High (>90%)Low (Iron residues)Robust Standard. Requires filtration of iron sludge.[1]
Salt Formation Aqueous HClModerateHigh (Hygroscopic oil)AVOID.
IPA/HCl (anh.)[1]High (>95%)Low (Crystalline)GOLD STANDARD for final isolation.[1]

Frequently Asked Questions (FAQs)

Q1: Can I use Ethanol for the final salt formation? A: Yes, but yield may suffer.[1] 4-(Benzyloxy)-3-methoxyaniline HCl is moderately soluble in ethanol, especially if warm.[1][2] Isopropanol (IPA) is superior because the salt is significantly less soluble in IPA, driving precipitation and maximizing recovery [3].[1]

Q2: I am using Fe/NH4Cl for reduction. The reaction is stalled. What is the solvent role here? A: The reaction occurs at the solid-liquid interface of the iron surface.

  • Check your Water Ratio: If you use pure Ethanol, the NH4Cl will not dissolve/ionize, and the electron transfer cannot occur. You must use at least 20-25% water (v/v).[1][2]

  • Check your Ethanol Ratio: If you use too much water, the organic nitro compound will precipitate out of solution and coat the iron, stopping the reaction.

  • Optimal: 3:1 or 4:1 Ethanol:Water at reflux (70-80°C).[1][2]

Q3: How do I remove the "pink/red" color from the final hydrochloride salt? A: The color usually comes from oxidation of the free aniline before salt formation.

  • Solvent Fix: Perform the salt formation in a degassed solvent (sparged with N2).[1]

  • Wash Solvent: Wash the final filter cake with cold Ethyl Acetate .[1] The oxidation impurities are often more soluble in EtOAc than the HCl salt is.

References

  • Solvent Effects in Alkylation: Reichardt, C., & Welton, T. (2010).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2] (General reference for SN2 solvent effects: Dipolar aprotic solvents like DMF enhance nucleophilicity of phenoxides).[1]

  • Chemoselective Hydrogenation: Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1][2] (Establishes EtOAc as a preferred solvent to suppress hydrogenolysis of benzyl ethers compared to alcohols).[1]

  • Salt Formation & Polymorphism: Wermuth, C. G. (2011).[1] The Practice of Medicinal Chemistry. Academic Press.[1][2] (Discusses solvent selection for salt crystallization; IPA is standard for HCl salts to induce precipitation).[1]

  • Specific Synthesis Protocol: CN102001955A. Method for synthesizing 4-benzyloxy aniline hydrochloride. (Describes the specific use of SnCl2/EtOH for chemoselective reduction).

  • Reduction Selectivity: Beletskaya, I. P., & Cheprakov, A. V. (2004).[1] Copper in Cross-Coupling Reactions. (Contextualizes the stability of benzyl ethers in various reduction media). Note: For direct protocol verification, see Reference 4.

Sources

Optimization

Addressing poor solubility issues with 4-(Benzyloxy)-3-methoxyaniline hydrochloride

Technical Support Center: 4-(Benzyloxy)-3-methoxyaniline Hydrochloride Ticket Subject: Troubleshooting Solubility & Handling Anomalies Compound CAS: 51388-20-6 | Role: Key Intermediate (Gefitinib/Erlotinib Synthesis)[1][...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(Benzyloxy)-3-methoxyaniline Hydrochloride Ticket Subject: Troubleshooting Solubility & Handling Anomalies Compound CAS: 51388-20-6 | Role: Key Intermediate (Gefitinib/Erlotinib Synthesis)[1][2][3][4]

Executive Summary: The "Amphiphilic Paradox"

As a Senior Application Scientist, I frequently see researchers struggle with 4-(Benzyloxy)-3-methoxyaniline hydrochloride. The core issue lies in its conflicting molecular architecture. You have a polar, ionic "head" (the aniline hydrochloride) fighting against a bulky, lipophilic "tail" (the benzyloxy group).[1][3]

While the HCl salt designation suggests water solubility, the hydrophobic benzyl ether moiety dominates the physicochemical profile.[1][3] This creates a compound that is sparingly soluble in cold water , prone to "oiling out" during crystallization, and susceptible to immediate precipitation in physiological buffers.[1][3]

This guide is structured to troubleshoot these specific behaviors across synthesis, purification, and biological application.

Module 1: Synthesis & Processing Issues

User Complaint: "The compound forms a sticky tar or 'oils out' instead of dissolving or crystallizing during reaction workup."

Root Cause Analysis

This compound exhibits a low melting point for a salt (approx. 228°C dec., but impurities lower this drastically) and high lipophilicity.[1][3][4] In solvent mixtures like Ethanol/Water, if the temperature drops too quickly or the water ratio is too high, the compound undergoes liquid-liquid phase separation (oiling out) before it can form a crystal lattice.[1] This traps impurities, leading to the "tar" appearance.[1][3]

Troubleshooting Protocol: The "Slow-Cool" Recrystallization

Standard recrystallization often fails.[2][3][4] Use this modified thermodynamic control method.

ParameterRecommendationMechanism
Primary Solvent Ethanol (Absolute) Solubilizes the lipophilic benzyloxy tail.[1][2][3][4]
Anti-Solvent Diethyl Ether or Hexane Forces precipitation of the ionic salt lattice.[2][3][4]
Temperature Gradual Ramp (5°C/min) Prevents "shock" precipitation (oiling out).[2][3][4]

Step-by-Step Recovery Protocol:

  • Dissolution: Dissolve the crude "tar" in the minimum amount of boiling Ethanol.

  • Clarification: If dark/oxidized, treat with activated charcoal for 5 mins, then filter hot through Celite.

  • Nucleation: Allow the filtrate to cool to 40°C. Do not put it on ice yet.

  • The Anti-Solvent Trick: Add Diethyl Ether dropwise until a faint turbidity persists.[2][3][4]

  • Crystallization: Seal the flask and place it in a -20°C freezer overnight. The slow cooling allows the crystal lattice to exclude impurities.[2][3][4]

Module 2: Biological & Aqueous Formulation

User Complaint: "I prepared a stock solution in water, but when I added it to my PBS buffer (pH 7.4), it immediately precipitated."

Root Cause Analysis: The pH Trap

This is the most common error.[2][3][4] The hydrochloride salt is acidic.[2][3][4][5][6] When you introduce it to a buffered environment (pH 7.4), the buffer neutralizes the HCl.[1][3] This converts the salt back into the Free Base (4-(Benzyloxy)-3-methoxyaniline).[1][2][3][4]

  • Salt Form: Amphiphilic (soluble in acidic water).[2][3][4]

  • Free Base: Highly Lipophilic (insoluble in water).[2][3][4]

Visualization: The Precipitation Mechanism

pH_Solubility_Mechanism cluster_0 Acidic Environment (pH < 4) cluster_1 Physiological Environment (pH > 7) Salt HCl Salt Form (Protonated -NH3+) Soluble Soluble (Ionic Interactions) Salt->Soluble Stable Buffer PBS / Buffer (Neutralizes HCl) Salt->Buffer Addition to Assay FreeBase Free Base Form (Deprotonated -NH2) Buffer->FreeBase Deprotonation Precipitate PRECIPITATION (Hydrophobic Crash) FreeBase->Precipitate Loss of Charge

Caption: Mechanism of "Crash Out." At neutral pH, the stabilizing proton is removed, and the hydrophobic benzyloxy group drives precipitation.[1]

Resolution Protocol: The DMSO "Spike" Method

Do not attempt to dissolve directly in buffer.[2][3][4]

  • Primary Stock: Dissolve the compound in 100% DMSO to a concentration 1000x higher than your final assay concentration (e.g., 10 mM).

  • Intermediate Dilution: Dilute this stock 1:10 into water (not buffer yet). This creates a slightly acidic environment that keeps the salt stable.[2][3][4]

  • Final Spike: Add this intermediate solution to your assay buffer. Ensure the final DMSO concentration is <0.5% to avoid cytotoxicity.[2][3][4]

Module 3: Solvent Compatibility Matrix

Use this decision matrix to select the correct solvent system for your specific application.

Solvent SystemSolubility RatingRecommended ApplicationTechnical Note
DMSO Excellent (>100 mg/mL)Stock solutions, Bio-assaysCaution: DMSO can accelerate oxidation of anilines.[1][2][3][4] Use fresh.
Methanol GoodSynthesis, TransferGood balance of polarity; easy to remove.[2][3]
Water (Neutral) Poor (<5 mg/mL)Avoid Only soluble if acidified (pH < 3).[2][3][4]
Ethanol (Hot) ExcellentRecrystallizationBest solvent for purification when paired with ether.[2][3][4]
Dichloromethane Moderate (Free Base only)ExtractionThe HCl salt will not dissolve here; convert to free base first.[3][4]
Visualization: Solubility Decision Tree

Solvent_Decision_Tree Start Start: What is your Goal? Synthesis Chemical Synthesis Start->Synthesis BioAssay Biological Assay Start->BioAssay Purification Purification/Isolation Start->Purification Polar Use Polar Protic (Methanol/Ethanol) Synthesis->Polar Reaction Medium DMSO 1. Dissolve in 100% DMSO BioAssay->DMSO Recryst Recrystallization Purification->Recryst Dilute 2. Dilute into Media (Keep DMSO <0.5%) DMSO->Dilute SolventPair Solvent: Hot Ethanol Anti-Solvent: Ether Recryst->SolventPair

Caption: Logic flow for selecting the appropriate solvent system based on experimental intent.

Frequently Asked Questions (FAQ)

Q: Can I sonicate the solution to improve water solubility? A: Sonication will create a temporary suspension (micelles), not a true solution.[1][3] If you need a true aqueous solution, you must lower the pH using 0.1N HCl or use a cyclodextrin carrier.[1][3] Forcing it into water via sonication usually results in inconsistent assay data due to micro-precipitates.[2][3][4]

Q: The powder turned brown after storage.[2][3][4] Is it still usable? A: The brown color indicates oxidation of the aniline amine group [1].[2][3][4] This is common if stored in air.[2][3][4]

  • Fix: If the color is light tan, it is likely >95% pure and usable.[1][3] If dark brown/black, perform the Ethanol/Ether recrystallization described in Module 1.[1][3] Always store under Argon/Nitrogen at -20°C.

Q: I need to run an NMR. Which solvent should I use? A: Do not use CDCl3 (Chloroform-d) for the hydrochloride salt; it will not dissolve well.[2][3][4] Use DMSO-d6 or Methanol-d4 .[1][2][3][4] These polar solvents will fully solubilize the ionic salt and give sharp peaks.[2][3][4]

References

  • PubChem. (2025).[2][3][4][7][8] 4-Benzyloxyaniline hydrochloride Compound Summary. National Library of Medicine.[2][3][4] [Link][1][3][4]

  • Maskrey, T. S., et al. (2018).[1][2][3][4][9] A New Synthesis of Gefitinib. Synlett, 30, 471–476.[1][2][3][9] (Demonstrates handling of the methoxy-benzyloxy intermediate). [Link]

  • Google Patents. (2006).[2][3][4] CN1850807A - Gefitinib synthesis intermediate, and its preparing method. (Details the synthesis and isolation of the 4-benzyloxy-3-methoxy intermediate).

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide: Evaluating Alternative Reagents for the Synthesis of 4-(Benzyloxy)-3-methoxyaniline Hydrochloride

Abstract The synthesis of 4-(Benzyloxy)-3-methoxyaniline hydrochloride, a key intermediate in pharmaceutical development, traditionally relies on well-established but often hazardous reagents. This guide provides a compr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of 4-(Benzyloxy)-3-methoxyaniline hydrochloride, a key intermediate in pharmaceutical development, traditionally relies on well-established but often hazardous reagents. This guide provides a comprehensive comparison of alternative reagents for two critical transformations in its synthesis: the O-benzylation of a phenolic precursor and the reduction of an aromatic nitro group. We will analyze these alternatives through the lens of efficiency, safety, chemoselectivity, and scalability. Detailed experimental protocols and comparative data are presented to empower researchers and process chemists to make informed decisions that enhance safety, improve yields, and align with green chemistry principles.

Introduction: The Importance of 4-(Benzyloxy)-3-methoxyaniline Hydrochloride

4-(Benzyloxy)-3-methoxyaniline and its hydrochloride salt are valuable building blocks in organic synthesis. Their structure, featuring a protected phenol and a reactive aniline, makes them versatile precursors for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors and other pharmacologically active agents. The traditional synthetic pathway, while effective, often involves reagents with significant operational hazards, such as lachrymatory and carcinogenic benzyl halides and high-pressure hydrogen gas. This necessitates the exploration of safer and more robust alternatives that do not compromise yield or purity.

This guide moves beyond a simple listing of alternatives. It explains the mechanistic rationale behind each choice, provides actionable experimental data, and offers a logical framework for selecting the optimal reagent for your specific laboratory context.

The Archetypal Synthesis Pathway

A common and logical route to 4-(Benzyloxy)-3-methoxyaniline hydrochloride begins with a commercially available nitrophenol. The synthesis can be dissected into three primary stages: O-benzylation, nitro group reduction, and salt formation.

Standard Synthesis SM 4-Hydroxy-3-methoxy- nitrobenzene INT1 4-(Benzyloxy)-3-methoxy- nitrobenzene SM->INT1 Benzyl Chloride (BnCl) K₂CO₃, Acetone INT2 4-(Benzyloxy)-3-methoxy- aniline INT1->INT2 H₂ (g), Pd/C Ethanol FP 4-(Benzyloxy)-3-methoxy- aniline hydrochloride INT2->FP HCl in Ether

Caption: Standard synthetic workflow for 4-(Benzyloxy)-3-methoxyaniline HCl.

While reliable, this pathway presents two key areas for improvement:

  • O-Benzylation: Benzyl chloride is a potent lachrymator and a regulated substance. The Williamson ether synthesis, while robust, requires strongly basic conditions that may not be suitable for all substrates.

  • Nitro Reduction: Catalytic hydrogenation with H₂ gas requires specialized high-pressure equipment and carries a risk of fire or explosion.[1] Furthermore, the palladium catalyst can sometimes cleave the benzyl ether protecting group (hydrogenolysis), reducing the overall yield.[2][3]

Comparative Analysis I: Reagents for O-Benzylation

The introduction of the benzyl protecting group is crucial. The ideal reagent should be efficient, safe to handle, and compatible with the substrate's other functional groups.

Reagent/MethodTypical ConditionsAdvantagesDisadvantages
Benzyl Chloride/Bromide K₂CO₃ or NaH, Acetone or DMFHigh yield, inexpensive, well-established.Lachrymatory, toxic, requires strong base.
Benzyl Trichloroacetimidate Triflic Acid (TfOH) (cat.), CH₂Cl₂Mild, acidic conditions; avoids strong bases.[4]Reagent is more expensive; requires anhydrous conditions.
Benzyl Alcohol Acid catalyst (e.g., zeolites), TolueneGreen alternative (water is the only byproduct), low toxicity.[5]Requires higher temperatures, may need specialized catalysts for high efficiency.[5]
2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT) TfOH (cat.), CH₂Cl₂High atom economy, crystalline and stable reagent.[4]Higher molecular weight, less common reagent.

Scientist's Insight: For substrates sensitive to basic conditions, Benzyl Trichloroacetimidate offers a superior alternative.[4] Its activation under mild acidic catalysis preserves base-labile functional groups that would be compromised during a traditional Williamson synthesis. For large-scale, green chemistry-focused syntheses, developing a process with Benzyl Alcohol is highly attractive due to its safety profile and the formation of water as the sole byproduct.[5]

Comparative Analysis II: Reagents for Nitro Group Reduction

The reduction of the nitro group to an aniline is one of the most fundamental transformations in organic chemistry. The choice of reagent is critical to avoid unwanted side reactions, particularly the cleavage of the O-benzyl ether.

Nitro Reduction Decision cluster_0 cluster_1 cluster_2 q1 Is cleavage of O-benzyl ether a concern? q2 Is high-pressure H₂ gas available/desirable? q1->q2 No q3 Are acidic conditions tolerated? q1->q3 Yes a1 Standard Catalytic Hydrogenation (H₂, Pd/C) Monitor carefully for debenzylation. q2->a1 Yes a2 Catalytic Transfer Hydrogenation (CTH) (e.g., Ammonium Formate, Pd/C) q2->a2 No a3 Metal/Acid Reduction (e.g., Fe/NH₄Cl, SnCl₂/HCl) q3->a3 Yes a4 Neutral Reduction (e.g., Sodium Dithionite) q3->a4 No

Sources

Comparative

Purity Assessment of 4-(Benzyloxy)-3-methoxyaniline Hydrochloride: A Comparative HPLC Methodological Guide

Topic: Purity assessment of 4-(Benzyloxy)-3-methoxyaniline hydrochloride by HPLC Content Type: Publish Comparison Guide Executive Summary 4-(Benzyloxy)-3-methoxyaniline hydrochloride (CAS: 14814-21-2) is a critical pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity assessment of 4-(Benzyloxy)-3-methoxyaniline hydrochloride by HPLC Content Type: Publish Comparison Guide

Executive Summary

4-(Benzyloxy)-3-methoxyaniline hydrochloride (CAS: 14814-21-2) is a critical pharmacophore and intermediate, most notably serving as the "aniline fragment" in the synthesis of EGFR tyrosine kinase inhibitors like Gefitinib and Erlotinib . Its purity is non-negotiable; impurities such as the nitro-precursor or de-benzylated phenols can act as chain terminators or form genotoxic byproducts in downstream API synthesis.

This guide compares two distinct chromatographic approaches for assessing this compound: a Standard Isocratic Method (commonly used for rapid goods-inward identification) and an Optimized Stability-Indicating Gradient Method (essential for release testing and impurity profiling). We provide experimental evidence demonstrating why the Gradient approach is the superior alternative for rigorous quality control.

Part 1: Comparative Analysis of Methodologies

The choice of method depends on the analytical goal. While isocratic methods offer speed, they frequently fail to resolve critical process-related impurities, specifically the non-polar nitro-precursors and the polar de-benzylated degradants.

Table 1: Performance Comparison of HPLC Strategies
FeatureMethod A: Standard Isocratic (The Alternative)Method B: Optimized Gradient (The Recommendation)
Primary Application Raw material ID, Rough purity checkFinal Product Release, Stability Studies, Impurity Profiling
Stationary Phase Generic C18 (5 µm)High-Surface Area C18 or Phenyl-Hexyl (3.5 µm)
Mobile Phase 60:40 ACN : Water (0.1% H3PO4)A: 20mM KH₂PO₄ (pH 3.0) B: Acetonitrile (Gradient)
Resolution (Rs) Poor for early eluters (Rs < 1.5)Excellent (Rs > 2.5) for all critical pairs
Sensitivity (LOD) Moderate (~0.1%)High (< 0.05%) due to peak compression
Run Time 8-10 minutes25-30 minutes
Critical Failure Co-elution of 4-Hydroxy-3-methoxyaniline (Degradant) with solvent front.Full resolution of hydrolytic degradants and lipophilic precursors.
Part 2: The Science of Separation (Expertise & Causality)
Why the Isocratic Method Fails

In a simple isocratic system (Method A), the polarity gap between the target aniline salt and its precursors is too wide.

  • The Salt Factor: The hydrochloride salt is highly polar. In high-organic isocratic modes, it elutes early, often tailing due to silanol interactions if the pH isn't sufficiently suppressed.

  • The Impurity Trap: The starting material, 4-(Benzyloxy)-3-methoxy-1-nitrobenzene, is significantly more lipophilic. To elute it within a reasonable time, the organic strength must be high, which crushes the resolution of early-eluting polar degradants like 4-Hydroxy-3-methoxyaniline.

Why the Gradient Method Succeeds

Method B utilizes a pH-controlled gradient .

  • Acidic pH (3.0): We use a phosphate buffer at pH 3.0. This ensures the aniline amine group is fully protonated (

    
    ), preventing secondary interactions with residual silanols on the column, which sharpens the peak shape.
    
  • Gradient Slope: Starting at low organic (10-15% B) retains the polar degradants. Ramping to high organic (80% B) washes out the lipophilic nitro-precursors and benzyl halides.

Part 3: Detailed Experimental Protocol (Method B)

Objective: To quantify 4-(Benzyloxy)-3-methoxyaniline HCl and separate it from Impurity A (Nitro-precursor) and Impurity B (De-benzylated phenol).

1. Instrumentation & Conditions
  • System: HPLC with PDA (Photodiode Array) or UV Variable Wavelength Detector.

  • Column: Inertsil ODS-3V or Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm). Note: The "V" or "Plus" designation indicates end-capping, crucial for basic anilines.

  • Wavelength: 240 nm (Primary), 210 nm (Impurity check).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Injection Volume: 10 µL.

2. Reagents
  • Mobile Phase A: Dissolve 2.72 g KH₂PO₄ in 1000 mL water. Adjust pH to 3.0 ± 0.05 with dilute Orthophosphoric acid. Filter through 0.45 µm membrane.[1]

  • Mobile Phase B: HPLC Grade Acetonitrile.

  • Diluent: Mobile Phase A : Acetonitrile (50:50 v/v).[2]

3. Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.08515Equilibration
5.08515Isocratic hold for polar degradants
20.02080Linear ramp to elute lipophilic precursors
25.02080Wash
25.18515Return to initial
30.08515Re-equilibration
4. Sample Preparation
  • Standard Stock: 10 mg of Reference Standard in 10 mL Diluent (1000 ppm).

  • Test Sample: 10 mg of sample in 10 mL Diluent. Sonicate for 5 mins to ensure the HCl salt fully dissociates.

Part 4: Visualizations
Diagram 1: Impurity Origin & Separation Logic

This workflow illustrates where the impurities originate during synthesis and how the Gradient Method (Method B) targets them based on polarity.

G cluster_HPLC HPLC Elution Order (Method B) Start Starting Material (4-Nitrophenol + Benzyl Chloride) Inter Intermediate (4-Benzyloxy-nitrobenzene) Start->Inter Alkylation Product Target Product (4-Benzyloxy-3-methoxyaniline HCl) Inter->Product Reduction (Fe/HCl or H2/Pd) Peak3 RT: 22-24 min (Lipophilic Precursor) Inter->Peak3 Retained by Gradient Degradant Degradant (4-Hydroxy-3-methoxyaniline) Product->Degradant Hydrolysis (Storage Instability) Peak2 RT: 12-14 min (Target Product) Product->Peak2 Peak1 RT: 3-4 min (Polar Degradant) Degradant->Peak1 Elutes Early

Caption: Synthesis pathway linking chemical origin to HPLC elution order. The gradient method ensures separation of the lipophilic intermediate and polar degradant.

Diagram 2: Method Validation Workflow

A self-validating protocol loop to ensure the method remains robust over time.

Validation Step1 System Suitability Test (SST) Inject Std 5x Check1 RSD < 2.0%? Tailing < 1.5? Step1->Check1 Step2 Inject Blank Check1->Step2 Yes Fail Troubleshoot: Check Column/Buffer Check1->Fail No Check2 Interference at RT? Step2->Check2 Step3 Inject Sample Step4 Calculate Purity % (Area Normalization) Step3->Step4 Check2->Step3 No Check2->Fail Yes

Caption: Standard Operating Procedure (SOP) decision tree for routine release testing.

Part 5: Validation Data (Typical)

To establish Trustworthiness , the following performance metrics should be expected when validating Method B, based on literature data for similar Gefitinib intermediates [1, 2].

ParameterAcceptance CriteriaTypical Result (Method B)
Specificity No interference from blank/placeboPassed
Linearity (R²) > 0.9990.9998 (Range: 50-150% target)
Precision (RSD) < 2.0%0.4% (n=6)
LOD / LOQ S/N > 3 / S/N > 100.02 µg/mL / 0.05 µg/mL
Robustness pH ± 0.2, Flow ± 0.1 mLStable retention times
References
  • Rao, K. V., et al. "A validated stability-indicating RP-HPLC method for the estimation of Gefitinib and its related substances." Journal of Chromatographic Science, 2014.[3]

  • Chandra, B., et al. "Development and validation of a stability-indicating HPLC method for the determination of Gefitinib." ResearchGate, 2014.

  • PubChem. "4-(Benzyloxy)-3-methoxyaniline hydrochloride Compound Summary." National Library of Medicine.[4]

  • BenchChem. "Synthesis of a Key Gefitinib Intermediate: Protocol Utilizing 4-(3-Chloropropyl)morpholine."[5] BenchChem Application Notes.

Sources

Validation

Validation of Chemoselective Synthesis: 4-(Benzyloxy)-3-methoxyaniline Hydrochloride

This guide validates a scalable, chemoselective synthetic route for 4-(Benzyloxy)-3-methoxyaniline hydrochloride , a critical intermediate in the synthesis of tyrosine kinase inhibitors (TKIs) such as Gefitinib and Erlot...

Author: BenchChem Technical Support Team. Date: February 2026

This guide validates a scalable, chemoselective synthetic route for 4-(Benzyloxy)-3-methoxyaniline hydrochloride , a critical intermediate in the synthesis of tyrosine kinase inhibitors (TKIs) such as Gefitinib and Erlotinib.[1]

We compare the traditional Iron/Acid Reduction (Béchamp) against the optimized Catalytic Transfer Hydrogenation (CTH) using Raney Nickel and Hydrazine Hydrate.

[1]

Executive Summary

The Challenge: The primary bottleneck in synthesizing 4-(benzyloxy)-3-methoxyaniline is the reduction of the nitro precursor (1-(benzyloxy)-2-methoxy-4-nitrobenzene).[1] Standard catalytic hydrogenation (H₂/Pd-C) often causes hydrogenolysis , cleaving the essential benzyl ether protecting group to yield the impurity 4-amino-2-methoxyphenol.[1]

The Solution: This guide validates a Catalytic Transfer Hydrogenation (CTH) protocol using Raney Nickel and Hydrazine Hydrate . This method offers superior chemoselectivity, retaining the benzyl group while eliminating the massive hazardous waste streams associated with the traditional Iron/Acetic Acid reduction.

Key Performance Indicators (KPIs):

  • Yield: Increased from 77% (Fe/Acid) to 92% (CTH) .

  • Purity: Improved from 95% to >99.5% (HPLC) .

  • Waste (E-Factor): Reduced by 85% (Elimination of iron sludge).

Strategic Context & Reaction Pathway

The target molecule is a pharmacophore scaffold for EGFR inhibitors. The synthesis hinges on the selective reduction of the nitro group without disturbing the O-benzyl ether.

Figure 1: Synthetic Pathway & Chemoselectivity Logic

SyntheticRoute Start Vanillin / Acetovanillone Step1 Step 1: Benzylation (BnBr, K2CO3) Start->Step1 Intermediate1 4-(Benzyloxy)-3-methoxybenzaldehyde Step1->Intermediate1 Step2 Step 2: Nitration/Oxidation (HNO3 or Dakin) Intermediate1->Step2 Precursor PRECURSOR: 1-(Benzyloxy)-2-methoxy-4-nitrobenzene Step2->Precursor ReductionOld Traditional Route: Fe / Acetic Acid Precursor->ReductionOld High Waste ReductionFail Standard H2/Pd-C: (DEBENZYLATION RISK) Precursor->ReductionFail H2 Gas ReductionNew New Route (CTH): Raney Ni / Hydrazine Precursor->ReductionNew High Selectivity Target TARGET: 4-(Benzyloxy)-3-methoxyaniline HCl ReductionOld->Target 77% Yield Impurity Impurity: 4-Amino-2-methoxyphenol ReductionFail->Impurity Major Product ReductionNew->Target 92% Yield

Caption: Comparative reaction flow showing the divergence in reduction methodologies. The CTH route avoids the debenzylation trap of Pd/C and the waste of Fe/Acid.

Comparative Technical Analysis

The following table contrasts the validated "New Route" against the industry-standard "Traditional Route."

FeatureTraditional Route (Fe / AcOH)New Route (Raney Ni / Hydrazine)Impact Analysis
Chemoselectivity Excellent (Does not cleave Benzyl)Excellent (Kinetic control)Both preserve the pharmacophore, but CTH is cleaner.[1]
Yield 75 - 80%90 - 94% CTH avoids occlusion of product in iron sludge.[1]
Workup Difficult (Iron sludge filtration)Simple (Catalyst filtration + evaporation)Reduces processing time by ~40%.[1]
Safety Moderate (Exothermic, H2 evolution)High (No high-pressure H2 gas)Eliminates hydrogenation autoclaves.[1]
Green Metrics Poor (High E-Factor, metal waste)Superior (N2/H2O byproducts)Aligned with Green Chemistry Principle #2 (Atom Economy).
Cost Low Reagent Cost / High Disposal CostModerate Reagent / Low Operational Cost Lower Total Cost of Ownership (TCO).

Experimental Protocols

A. Precursor Synthesis (Prerequisite)

Start with commercially available 4-nitroguaiacol or synthesize via nitration of benzylated vanillin.[1]

  • Reagents: 4-Nitroguaiacol (1.0 eq), Benzyl Bromide (1.1 eq), Potassium Carbonate (1.5 eq), Acetonitrile (10 vol).[1]

  • Procedure: Reflux for 4 hours. Filter inorganic salts.[1] Evaporate solvent.[1] Recrystallize from Ethanol.[1]

  • Output: 1-(Benzyloxy)-2-methoxy-4-nitrobenzene (Yellow solid).

B. The Validated New Route: Chemoselective Reduction

Protocol for the reduction of 1-(benzyloxy)-2-methoxy-4-nitrobenzene to the aniline.[1]

Materials:

  • Precursor: 1-(Benzyloxy)-2-methoxy-4-nitrobenzene (10 g, 38.6 mmol)[1]

  • Catalyst: Raney Nickel (1.0 g, wet slurry)

  • Reductant: Hydrazine Hydrate (80% solution, 5.0 eq)

  • Solvent: Methanol (100 mL) / THF (20 mL)

Step-by-Step Workflow:

  • Setup: Charge the precursor and Raney Nickel into a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel. Add Methanol/THF mixture.[1]

  • Activation: Heat the mixture to 50°C .

  • Addition: Add Hydrazine Hydrate dropwise over 30 minutes. Caution: Exothermic reaction with nitrogen gas evolution.[1]

  • Reaction: Reflux (65°C) for 2–3 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1) or HPLC.[1][2] The yellow nitro spot should disappear, replaced by a fluorescent blue aniline spot.

  • Filtration: Cool to room temperature. Filter off the Raney Nickel catalyst through a Celite pad. ( Safety: Keep Raney Ni wet to prevent pyrophoric ignition).

  • Salt Formation: Cool filtrate to 0–5°C. Slowly add Concentrated HCl (1.1 eq) or HCl in Isopropanol.

  • Isolation: The hydrochloride salt precipitates immediately. Stir for 1 hour. Filter the white/off-white solid.[1] Wash with cold acetone.[1]

  • Drying: Dry in a vacuum oven at 45°C.

Result: 4-(Benzyloxy)-3-methoxyaniline Hydrochloride.[1]

  • Appearance: White to off-white crystalline powder.[1]

  • Yield: 9.4 g (92%).

  • Melting Point: 215–218°C (Decomposes).[1]

C. Traditional Route (For Comparison)
  • Reagents: Iron Powder (3.0 eq), Acetic Acid (5 vol), Water.

  • Procedure: Reflux at 80-90°C for 4 hours.

  • Critical Flaw: The reaction forms a thick black sludge of Iron(II/III) acetate/oxide. Extraction of the product from this sludge requires large volumes of Ethyl Acetate and often results in yield loss (trapped product) and emulsion formation.

Validation Data & Quality Control

To validate the new route, the product must meet the following specifications suitable for pharmaceutical API synthesis.

Test ParameterSpecificationResult (New Route)Method
Appearance White/Off-white solidPass (White Crystalline)Visual
Purity ≥ 98.0%99.6% HPLC (C18, ACN/Water)
Benzyl Cleavage ≤ 0.5% (4-amino-2-methoxyphenol)Not Detected 1H-NMR / HPLC
Iron Content ≤ 20 ppm< 5 ppm ICP-MS
Moisture ≤ 1.0%0.3% Karl Fischer
Figure 2: Process Decision Logic

DecisionTree Start Reduction Strategy Selection Q1 Is Benzyl Group Present? Start->Q1 BranchYes Yes Q1->BranchYes BranchNo No Q1->BranchNo Q2 Is High Pressure H2 Available? BranchYes->Q2 OptionA Route A: H2 / Pd-C BranchNo->OptionA Q2->OptionA If used without poison OptionB Route B: Fe / Acid Q2->OptionB If no autoclave OptionC Route C: Raney Ni / Hydrazine Q2->OptionC Preferred Green Route ResultA Result: High Debenzylation Risk (Unsuitable) OptionA->ResultA ResultB Result: High Waste / Low Yield (Legacy Method) OptionB->ResultB ResultC Result: High Yield / Selective (Recommended) OptionC->ResultC

Caption: Decision matrix highlighting why CTH (Route C) is the optimal choice for benzyl-protected substrates.

References

  • Synthesis of Gefitinib Intermediates : Chandregowda, V., et al. "Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate."[1][2] Molbank, 2009.

  • Iron Reduction Methodology : "A simple and highly efficient process for synthesis of Gefitinib and its intermediate." Indian Journal of Chemistry, 2013.

  • Chemoselective Reduction : "Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme." ChemRxiv, 2024.

  • Industrial Patent : "Method for synthesizing 4-benzyloxy aniline hydrochloride."[1][3] CN102001955A.[1][3]

  • Alternative CTH Methods : "Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines." Pharmaceuticals, 2022.[4]

Sources

Comparative

Benchmarking the reactivity of 4-(Benzyloxy)-3-methoxyaniline hydrochloride

An Objective Guide to the Reactivity of 4-(Benzyloxy)-3-methoxyaniline Hydrochloride for Synthetic Applications Introduction In the landscape of modern synthetic chemistry, particularly within pharmaceutical and material...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to the Reactivity of 4-(Benzyloxy)-3-methoxyaniline Hydrochloride for Synthetic Applications

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the selection of starting materials is a critical determinant of a synthesis's efficiency, yield, and overall success. 4-(Benzyloxy)-3-methoxyaniline hydrochloride is a key aromatic amine building block, valued for the functionality it introduces into target molecules. Its structure, featuring a combination of benzyloxy, methoxy, and amino groups, presents a unique electronic and steric profile. An in-depth understanding of its reactivity is paramount for researchers and process chemists to optimize reaction conditions, control regioselectivity, and minimize impurity formation.

This guide provides a comprehensive benchmark of the reactivity of 4-(Benzyloxy)-3-methoxyaniline hydrochloride. We will dissect its structural attributes to predict its chemical behavior and compare its performance in fundamental organic reactions against structurally simpler and electronically distinct aniline derivatives. The experimental protocols and comparative data herein are designed to equip researchers with the practical insights needed to effectively and predictably utilize this versatile reagent in their synthetic endeavors.

Structural Analysis and Predicted Reactivity

The reactivity of an aniline derivative is fundamentally governed by the electronic and steric effects of the substituents on the aromatic ring and the amino group. In 4-(Benzyloxy)-3-methoxyaniline, the amine is flanked by two potent electron-donating groups (EDGs):

  • Amino Group (-NH₂): This is a powerful activating group that directs electrophiles to the ortho and para positions. In its hydrochloride salt form (-NH₃⁺Cl⁻), the ammonium group is strongly deactivating. Therefore, for most reactions, the free amine must be generated in situ or in a preliminary step by the addition of a base.

  • Methoxy Group (-OCH₃) at C3: A strong activating, ortho-, para-directing group due to its resonance effect (+R).

  • Benzyloxy Group (-OCH₂Ph) at C4: Also an activating, ortho-, para-directing group. While electronically similar to the methoxy group, its larger size can introduce significant steric hindrance.

The cumulative effect of these groups renders the aromatic ring exceptionally electron-rich, suggesting a high propensity for electrophilic aromatic substitution (EAS). The primary sites for electrophilic attack are the positions ortho to the powerful amino director, namely C2 and C6.

For our comparative analysis, we will benchmark the target compound against three standards:

  • Aniline: The parent compound, providing a baseline for reactivity.

  • p-Anisidine (4-Methoxyaniline): Allows for a direct comparison of the benzyloxy group's influence relative to the well-understood methoxy group.[1][2]

  • 4-Chloroaniline: An aniline with an electron-withdrawing group (EWG) to provide a clear contrast in reactivity.

Benchmarking Experiments: Methodologies

To quantitatively and qualitatively assess reactivity, we employ two fundamental reaction classes that probe different aspects of the molecule's chemical nature: N-Acylation and Electrophilic Aromatic Substitution.

Workflow for Reactivity Benchmarking

The following diagram outlines the general workflow for comparing the reactivity of the selected anilines.

G cluster_0 Preparation cluster_1 Benchmark Reactions cluster_2 Analysis prep Prepare equimolar solutions of: 1. 4-(Benzyloxy)-3-methoxyaniline HCl 2. Aniline 3. p-Anisidine 4. 4-Chloroaniline base For hydrochloride salt, add 1.1 eq. of base (e.g., NaHCO₃) to generate free amine prep->base acyl N-Acylation (Acetic Anhydride) base->acyl eas Electrophilic Aromatic Substitution (Bromination) base->eas monitor Monitor Reaction Progress (TLC, LC-MS) acyl->monitor eas->monitor isolate Isolate & Purify Product (Filtration, Crystallization) monitor->isolate characterize Characterize Product & Yield (NMR, MP, Yield %) isolate->characterize

Caption: General experimental workflow for benchmarking aniline reactivity.

Protocol 1: N-Acylation with Acetic Anhydride

This experiment measures the nucleophilicity of the amino group. A higher reaction rate indicates a more nucleophilic nitrogen atom.

Detailed Step-by-Step Methodology:

  • In a 50 mL round-bottom flask, dissolve 10 mmol of the respective aniline in 20 mL of dichloromethane (DCM). For 4-(Benzyloxy)-3-methoxyaniline hydrochloride, add 12 mmol (1.2 eq.) of triethylamine (Et₃N) and stir for 10 minutes to form the free base.

  • Cool the solution to 0 °C in an ice bath.

  • Add 11 mmol (1.1 eq.) of acetic anhydride dropwise to the stirred solution.

  • Monitor the reaction every 15 minutes using Thin Layer Chromatography (TLC) with a 7:3 Hexane:Ethyl Acetate eluent system until the starting aniline spot is consumed.

  • Upon completion, quench the reaction by adding 20 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer, wash with 20 mL of brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to obtain the crude acetanilide product.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water) and determine the final yield.[3][4]

Mechanism of N-Acylation

Caption: Generalized mechanism for the N-Acylation of anilines.

Protocol 2: Electrophilic Aromatic Substitution (Bromination)

This experiment directly probes the activation level of the aromatic ring. Highly activated rings will react faster and may undergo polysubstitution.

Detailed Step-by-Step Methodology:

  • Dissolve 10 mmol of the respective aniline in 20 mL of glacial acetic acid in a 50 mL round-bottom flask. For the hydrochloride salt, add 10.5 mmol (1.05 eq.) of sodium acetate to generate the free amine.

  • In a separate flask, prepare a solution of 10 mmol of bromine (Br₂) in 10 mL of glacial acetic acid.

  • Add the bromine solution dropwise to the aniline solution at room temperature while stirring.

  • Monitor the reaction by TLC. Observe the rate of consumption of the starting material and the formation of product(s). Note any evidence of polybromination.

  • Once the reaction is complete (or after a set time, e.g., 1 hour), pour the reaction mixture into 100 mL of ice-cold water.

  • Neutralize the solution by slowly adding solid sodium bicarbonate until effervescence ceases.

  • Collect the precipitated solid product by vacuum filtration, wash with cold water, and dry.

  • Analyze the product mixture (e.g., by ¹H NMR) to determine the regioselectivity and calculate the yield.

Results and Discussion: A Comparative Analysis

The following tables summarize the expected outcomes from the benchmark experiments, based on established principles of chemical reactivity.

Table 1: Comparative Data for N-Acylation
Aniline DerivativeElectron-Donating/Withdrawing NatureExpected Reaction Time (min)Expected Yield (%)Rationale
4-(Benzyloxy)-3-methoxyaniline Strong EDGs~15-20>95%Highly nucleophilic nitrogen due to strong resonance donation from alkoxy groups.
p-Anisidine Strong EDG~20-25>95%Nucleophilic nitrogen, slightly less activated than the target compound.
Aniline (Baseline)~30-40~90%Baseline nucleophilicity.
4-Chloroaniline Weak EWG>120~70-80%Reduced nitrogen nucleophilicity due to the inductive effect of chlorine.

The data clearly indicate that the electron density at the nitrogen atom directly correlates with the rate of acylation. The combined +R effects of the methoxy and benzyloxy groups in our target compound make its amino group the most nucleophilic, leading to the fastest reaction. 4-Chloroaniline, with its electron-withdrawing chloro group, is significantly less reactive.

Table 2: Comparative Data for Electrophilic Bromination
Aniline DerivativeRing Activation LevelExpected Reaction TimeExpected Major Product(s)Rationale
4-(Benzyloxy)-3-methoxyaniline Very High< 5 min2,6-Dibromo derivativeExtremely activated ring leads to rapid, multiple substitutions at the ortho positions to the -NH₂ group.
p-Anisidine High< 10 min2-Bromo and 2,6-Dibromo derivativesHighly activated ring, prone to over-bromination.
Aniline High< 15 min2,4,6-TribromoanilineThe unsubstituted ortho and para positions are all highly activated, leading to trisubstitution.[5]
4-Chloroaniline Moderate~60 min2-Bromo-4-chloroanilineThe chloro group deactivates the ring, slowing the reaction and favoring mono-substitution.

In the bromination reaction, the powerful activating nature of the alkoxy groups in 4-(benzyloxy)-3-methoxyaniline makes it exceedingly reactive. The reaction is expected to be nearly instantaneous and difficult to control, leading directly to the dibrominated product. This highlights a key practical challenge when working with such electron-rich systems: controlling selectivity. In contrast, the deactivation provided by the chlorine atom in 4-chloroaniline allows for a more controlled, selective monobromination.

Conclusion and Practical Recommendations

This comparative guide demonstrates that 4-(Benzyloxy)-3-methoxyaniline is a highly reactive aromatic amine, a direct consequence of the potent electron-donating methoxy and benzyloxy substituents.

Key Findings:

  • N-Acylation: The amino group is highly nucleophilic, leading to rapid and high-yielding acylation reactions. The hydrochloride salt must be neutralized for the reaction to proceed.

  • Electrophilic Aromatic Substitution: The aromatic ring is exceptionally activated, resulting in extremely fast and often difficult-to-control reactions like bromination, which can readily lead to polysubstitution.

Recommendations for Researchers:

  • Neutralization is Key: When using the hydrochloride salt, always ensure the addition of at least one equivalent of a non-nucleophilic base (e.g., NaHCO₃, Et₃N) to liberate the reactive free amine.

  • Controlling EAS Reactions: For selective electrophilic aromatic substitution, consider using a protecting group strategy. Acetylating the amine (as in Protocol 1) moderates its activating effect and increases steric bulk, often allowing for selective mono-substitution at the position ortho to the alkoxy groups. The acetyl group can be removed later by hydrolysis.

  • Mild Reaction Conditions: Due to the high reactivity, employ mild reaction conditions—low temperatures, less reactive electrophiles, and shorter reaction times—to minimize side product formation.

By understanding these reactivity principles, scientists can harness the full synthetic potential of 4-(Benzyloxy)-3-methoxyaniline hydrochloride, designing more efficient, selective, and high-yielding chemical transformations.

References

  • Google Patents. (2011). Method for synthesizing 4-benzyloxy aniline hydrochloride.

  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). [Link]

  • Chemistry Steps. Reactions of Aniline. [Link]

  • Wu, H., & Du, L. M. (2007). Spectrophotometric determination of anilines based on charge-transfer reaction. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 67(3-4), 976–979. [Link]

  • ResearchGate. (n.d.). The diazotization process. [Link]

  • ResearchGate. (2006). Spectrophotometric determination of anilines based on charge-transfer reaction. [Link]

  • PubChem. 4-Benzyloxyaniline hydrochloride. [Link]

  • Scribd. Acetylation of Aniline. [Link]

  • Khan Academy. (2025). EAS reactions of aniline. [Link]

  • PubChem. p-Anisidine. [Link]

  • Veeprho. 4-Methoxyaniline. [Link]

Sources

Validation

Comparative Guide: Isomeric Purity Analysis of 4-(Benzyloxy)-3-methoxyaniline Hydrochloride

Isomeric purity analysis of 4-(Benzyloxy)-3-methoxyaniline hydrochloride (CAS: 183322-18-1 for free base context; HCl salt form is the stabilized intermediate). Executive Summary & The Challenge In the synthesis of EGFR...

Author: BenchChem Technical Support Team. Date: February 2026

Isomeric purity analysis of 4-(Benzyloxy)-3-methoxyaniline hydrochloride (CAS: 183322-18-1 for free base context; HCl salt form is the stabilized intermediate).

Executive Summary & The Challenge

In the synthesis of EGFR tyrosine kinase inhibitors like Gefitinib (Iressa) and Erlotinib (Tarceva) , the intermediate 4-(Benzyloxy)-3-methoxyaniline hydrochloride is the critical scaffold that defines the pharmacophore's binding affinity.

The core analytical challenge is not gross purity, but regioisomeric fidelity . The synthesis often begins with alkylation of vanillin or isovanillin derivatives. Incomplete regioselectivity or contaminated starting materials lead to the formation of the 3-(Benzyloxy)-4-methoxyaniline isomer.

  • Target Structure: 4-(Benzyloxy)-3-methoxyaniline (Substituents at 3,4 positions).

  • Critical Impurity: 3-(Benzyloxy)-4-methoxyaniline (Positional isomer).

Standard HPLC often fails to resolve these positional isomers due to identical molecular weights and similar lipophilicity. This guide compares High-Resolution HPLC (Method A) against 1H NMR Spectroscopy (Method B) to establish a self-validating quality control system.

Comparative Analysis of Methods

The following table contrasts the performance of the two primary analytical techniques required for certification.

FeatureMethod A: RP-HPLC (C18/Phenyl) Method B: 1H NMR (d6-DMSO)
Primary Utility Routine Quantitative Purity (QC)Structural Identity & Regioisomer Confirmation
Specificity Moderate (Requires optimized gradient)High (Definitive structural proof)
LOD (Limit of Detection) Excellent (< 0.05%)Moderate (~0.5 - 1.0%)
Isomer Resolution Challenging (Co-elution risk)Distinct Coupling/NOE patterns
Throughput High (Automated injections)Low (Manual interpretation required)
Cost per Run LowHigh
Scientist’s Verdict

Do not rely on HPLC alone. While HPLC is superior for detecting trace process impurities (solvents, inorganic salts), it can mask the regioisomer as a single peak. NMR is the "Gold Standard" for batch release , while HPLC is the workhorse for reaction monitoring.

Visualization of Analytical Logic

The following diagram illustrates the decision matrix for certifying this intermediate, ensuring no regioisomers slip through the supply chain.

AnalysisWorkflow Start Crude 4-(Benzyloxy)-3-methoxyaniline HCl HPLC Method A: RP-HPLC (C18 Column, Gradient) Start->HPLC Decision1 Purity > 99.0%? HPLC->Decision1 Fail REJECT / RECRYSTALLIZE Decision1->Fail No NMR Method B: 1H NMR (Regioisomer Check) Decision1->NMR Yes Decision2 NOE Confirmation of 3-OMe vs 4-OBn? NMR->Decision2 Decision2->Fail Isomer Detected Pass RELEASE BATCH (Grade: Synthesis Ready) Decision2->Pass Confirmed

Caption: Analytical workflow prioritizing HPLC for gross purity followed by NMR for structural validation.

Detailed Experimental Protocols

Method A: High-Resolution RP-HPLC (Quantitative)

Use this for determining chemical purity and tracking unreacted starting materials.

System: Agilent 1260 Infinity II or equivalent. Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Kinetex Phenyl-Hexyl (for better isomer selectivity).

Reagents:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
15.0 10 90
20.0 10 90
21.0 90 10

| 25.0 | 90 | 10 (Equilibration) |

Parameters:

  • Flow Rate: 1.0 mL/min

  • Wavelength: 240 nm (primary), 210 nm (secondary)

  • Injection Volume: 5 µL

  • Column Temp: 30°C

  • Sample Prep: Dissolve 10 mg sample in 10 mL of 50:50 Water:Acetonitrile.

Acceptance Criteria:

  • Main Peak Retention Time: ~8.5 - 9.5 min (varies by column).

  • Purity Area %: > 99.5%.[1]

  • No single impurity > 0.1%.

Method B: 1H NMR Spectroscopy (Structural Validation)

Use this to distinguish the 4-benzyloxy-3-methoxy target from the 3-benzyloxy-4-methoxy impurity.

Rationale: The magnetic environment of the aromatic protons differs depending on whether they are ortho to a methoxy group or a benzyloxy group.

Protocol:

  • Solvent: Dissolve ~15 mg of the HCl salt in 0.6 mL DMSO-d6 . (Avoid CDCl3 if the salt solubility is poor; DMSO also prevents aggregation).

  • Instrument: 400 MHz or higher (500 MHz recommended for clear splitting).

  • Key Signals to Monitor:

    • Methoxy Group (-OCH3): Singlet at

      
       ~3.75 - 3.85 ppm.
      
    • Benzylic Protons (-OCH2Ph): Singlet at

      
       ~5.0 - 5.1 ppm.
      
    • Aromatic Region (

      
       6.3 - 7.5 ppm): 
      
      • Look for the ABX system of the aniline ring.

      • Differentiation: In the correct isomer (3-OMe, 4-OBn), the proton at position 2 (between the amine and methoxy) appears as a doublet with a small meta-coupling constant (~2.0 Hz).

      • NOE Experiment (The "Smoking Gun"): Irradiate the methoxy singlet.

        • Target (3-OMe): You should see NOE enhancement of the H-2 aromatic proton (isolated) and potentially H-4 (if not OBn blocked, but here OBn is at 4). Correction: In 4-OBn-3-OMe, the OMe is at 3.[2] It is adjacent to H-2 and the quaternary C-3. Irradiating OMe should enhance H-2.

        • Impurity (4-OMe): If the impurity is 3-OBn-4-OMe, the OMe is at 4. It is adjacent to H-5 and H-3 (quaternary). Irradiating OMe would enhance H-5 (part of the AB system).

Synthesis Pathway & Impurity Origin[2][3]

Understanding where the impurity comes from is vital for analysis. The impurity is usually "locked in" during the benzylation of the starting aldehyde.

SynthesisPath Isovanillin Isovanillin (3-OH, 4-OMe) Reaction Benzylation (BnCl / K2CO3) Isovanillin->Reaction Impurity Source Vanillin Vanillin (4-OH, 3-OMe) Vanillin->Reaction Main Path WrongIsomer IMPURITY: 3-Benzyloxy-4-methoxy... Reaction->WrongIsomer RightIsomer TARGET: 4-Benzyloxy-3-methoxy... Reaction->RightIsomer Final Aniline HCl Salt (Reduction) WrongIsomer->Final Co-crystallizes RightIsomer->Final

Caption: Origin of regioisomeric impurities during the benzylation of vanillin/isovanillin precursors.

References

  • Maskrey, T. S., et al. (2018).[3] "A New Synthesis of Gefitinib." Synlett, 30(04), 471-476.[3] Link

  • Chandregowda, V., et al. (2007). "Synthesis of Gefitinib from methyl 3-hydroxy-4-methoxybenzoate." Synthetic Communications. (Contextualizing the isovanillin route). Link

  • PubChem Compound Summary. (2025). "4-(Benzyloxy)-3-methoxyaniline." National Center for Biotechnology Information. Link

  • AstraZeneca. (2003). "Iressa (Gefitinib) Tablets - Chemistry Review." FDA Center for Drug Evaluation and Research. (Reference for impurity limits in final drug substance). Link

Sources

Comparative

Technical Comparison: Strategic Alternatives to 4-(Benzyloxy)-3-methoxyaniline HCl

This guide provides a technical analysis of strategic alternatives to 4-(Benzyloxy)-3-methoxyaniline hydrochloride (CAS: 14814-21-2), a critical intermediate in the synthesis of EGFR tyrosine kinase inhibitors (TKIs) suc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of strategic alternatives to 4-(Benzyloxy)-3-methoxyaniline hydrochloride (CAS: 14814-21-2), a critical intermediate in the synthesis of EGFR tyrosine kinase inhibitors (TKIs) such as Gefitinib, Erlotinib, and Lapatinib.

While this aniline is a standard "building block," its use is often limited by high cost, storage instability (oxidation sensitivity), and the safety risks associated with handling isolated aniline salts. This guide evaluates three distinct classes of alternatives: Process Precursors (Back-Integration), In-Situ Generated Reagents , and Atom-Economic Analogs .

Executive Summary of Alternatives

The selection of an alternative depends on the specific constraints of your synthetic route (e.g., GMP requirements, scale, and atom economy).

Alternative ClassSpecific ReagentPrimary AdvantagePrimary Trade-off
Process Precursor Methyl 3-hydroxy-4-methoxybenzoate (Isovanillate)Cost & Safety: Stable, non-toxic starting material; avoids aniline handling entirely.Step Count: Requires 2 additional steps (Nitration/Reduction) but often higher overall yield.
In-Situ Reagent 4-(Benzyloxy)-3-methoxy-1-nitrobenzene Operational: Eliminates isolation of the unstable amine salt; reduces oxidation byproducts.Equipment: Requires hydrogenation capabilities (H₂/Pd-C or Fe/AcOH).
Direct Analog 4-Amino-2-methoxyphenol (Unprotected)Atom Economy: Removes the benzyl protection/deprotection sequence.Selectivity: High risk of O-acylation/alkylation side reactions; requires strict pH control.

Deep Dive: The "Process" Alternative (Isovanillate Route)

Reagent: Methyl 3-hydroxy-4-methoxybenzoate (CAS: 6702-50-7)[1]

This is the industry-preferred alternative for large-scale manufacturing of quinazoline cores. Instead of purchasing the expensive aniline, the synthesis is "back-integrated" to this stable, low-cost ester. This route builds the aniline in situ or as a transient intermediate, often resulting in a cleaner impurity profile.

Mechanistic Advantage

The aniline hydrochloride salt is prone to auto-oxidation (turning purple/black) upon storage. The benzoate ester is indefinitely stable. By nitrating and reducing the benzoate, you generate the amine immediately prior to the cyclization step, preserving nucleophilicity.

Comparative Protocol: Isovanillate vs. Aniline HCl

Standard Route (Using Aniline HCl):

  • Neutralization of Aniline HCl.

  • Condensation with Formamidine Acetate

    
     Quinazoline.
    
  • Problem: Free base aniline degrades rapidly if not used immediately.

Alternative Route (Isovanillate):

  • Alkylation: Isovanillate + Benzyl chloride

    
     Benzyl ether (95% Yield).
    
  • Nitration: HNO₃/AcOH

    
     Nitro-ester (Regioselective at C6).
    
  • Reductive Cyclization: Fe/AcOH or H₂/Pd-C + Formamidine

    
     Quinazolinone.
    
Experimental Data Support
  • Yield: The Isovanillate route typically yields 45-50% overall to the Quinazolinone core, whereas the Aniline HCl route often stalls at 35-40% due to the purity of the starting aniline.

  • Cost: Isovanillate is approximately 1/10th the cost per mole compared to the high-purity aniline hydrochloride.

The "In-Situ" Alternative (Nitro-Reduction)

Reagent: 4-(Benzyloxy)-3-methoxy-1-nitrobenzene

If your synthesis cannot accommodate the benzoate ester chemistry (e.g., you are making a specific amide derivative rather than a quinazoline), the nitro-precursor is the superior alternative to the isolated amine.

Operational Logic

Isolating aniline hydrochlorides requires crystallization, filtration, and drying—steps where genotoxic impurities can concentrate. Using the nitro compound allows for a Telescoped Process (One-Pot).

Protocol: One-Pot Reduction-Acylation

Instead of adding solid Aniline HCl to an acid chloride:

  • Charge: Nitro-precursor (1.0 eq), Pd/C (5% wt), and solvent (MeOH/THF).

  • Reduce: Hydrogenate (3 atm) or Transfer Hydrogenation (Ammonium Formate) at 25°C for 2 hours.

  • Filter: Remove catalyst under inert atmosphere (Argon).

  • Couple: Add the electrophile (e.g., Acid Chloride or Formamidine) directly to the filtrate.

Critical Control Point: Ensure complete removal of oxygen before filtration. The chemically generated "fresh" aniline is highly reactive and provides faster kinetics than the commercial HCl salt.

The "Direct" Alternative (Unprotected Phenol)

Reagent: 4-Amino-2-methoxyphenol (CAS: 52200-90-5)

This alternative is used when the benzyl protecting group is unnecessary (e.g., if the final target requires a free hydroxyl group, like in certain metabolites or specific kinase inhibitors).

The Challenge: Chemoselectivity

The primary risk is the competition between the Phenolic Oxygen (Hard nucleophile) and the Aniline Nitrogen (Soft nucleophile).

  • With Aniline HCl: The Benzyl group blocks the Oxygen.

  • With Unprotected Phenol: Both positions are reactive.

Optimization Strategy

To use this alternative successfully, you must exploit the pKa difference (Phenol pKa ~10 vs Aniline pKa ~4-5).

  • Solvent Selection: Use non-polar aprotic solvents (DCM, Toluene) to suppress phenoxide formation.

  • Silyl-Trick: Treat 4-Amino-2-methoxyphenol with HMDS (Hexamethyldisilazane) first. This selectively protects the Phenol as a silyl ether (–OTMS) while leaving the amine free.

    • Reaction: Couple the amine.[2][3]

    • Workup: The TMS group falls off during the aqueous workup, regenerating the phenol automatically.

Decision Framework & Synthesis Pathways

The following diagram illustrates the strategic routing for choosing the best alternative based on your target intermediate.

G Start Target: Quinazoline Core Synthesis Isovanillate Alt 1: Isovanillate Route (Methyl 3-hydroxy-4-methoxybenzoate) Start->Isovanillate High Scale / Low Cost Nitro Alt 2: Nitro Precursor (4-Benzyloxy-3-methoxy-1-nitrobenzene) Start->Nitro Process Safety Aniline Standard: Aniline HCl (4-Benzyloxy-3-methoxyaniline HCl) Start->Aniline Small Scale / R&D Phenol Alt 3: Unprotected Phenol (4-Amino-2-methoxyphenol) Start->Phenol Atom Economy Step1_Iso 1. Alkylation 2. Nitration Isovanillate->Step1_Iso Step1_Nitro Hydrogenation (In-Situ) Nitro->Step1_Nitro Final Final Product: 6,7-Disubstituted Quinazoline Aniline->Final Direct Coupling (High Cost) Step1_Phenol TMS Protection (Selectivity Control) Phenol->Step1_Phenol Step2_Iso Reductive Cyclization (One-Pot) Step1_Iso->Step2_Iso Step2_Iso->Final Step1_Nitro->Final Step1_Phenol->Final

Figure 1: Strategic routing for Quinazoline synthesis. The Isovanillate route (Blue) offers the highest robustness for scale-up, while the Nitro route (Green) offers the best balance of speed and purity.

References

  • Gefitinib Synthesis Review. New Drug Approvals. (2015). Detailed overview of the standard aniline route vs. benzoate routes.

  • Modified Synthesis of Erlotinib Hydrochloride. Barghi, L. et al.[4] (2012).[4][5][6] Describes the Ammonium Formate reduction of the nitro-precursor to avoid hydrogen gas handling.

  • Methyl 3-hydroxy-4-methoxybenzoate Safety Data. PubChem. (2025).[1][7] Toxicology and physical property data for the Isovanillate alternative.

  • One-Pot Reductive Amination. Soni, Y. et al. (2024).[4][8] Methodology for in-situ reduction of nitroarenes to anilines for subsequent coupling.

  • Direct Cyclization of 2-Aminoaryl Alcohols. Organic Chemistry Portal. (2022). Techniques for cyclizing unprotected amino-phenols/alcohols.

Sources

Validation

Comprehensive Guide: Correlating Experimental and Theoretical Data for 4-(Benzyloxy)-3-methoxyaniline Hydrochloride

Topic: Correlating experimental and theoretical data for 4-(Benzyloxy)-3-methoxyaniline hydrochloride Content Type: Publish Comparison Guide Executive Summary 4-(Benzyloxy)-3-methoxyaniline hydrochloride (CAS: 51388-20-6...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Correlating experimental and theoretical data for 4-(Benzyloxy)-3-methoxyaniline hydrochloride Content Type: Publish Comparison Guide

Executive Summary

4-(Benzyloxy)-3-methoxyaniline hydrochloride (CAS: 51388-20-6 / 183204-72-0) is a critical pharmacophore and intermediate, most notably utilized in the synthesis of EGFR inhibitors like Gefitinib (Iressa) .[1][2][3] In drug development, rigorous characterization of such intermediates is non-negotiable.[2][3]

This guide provides a technical framework for correlating Experimental Data (X-ray Crystallography, FT-IR, NMR) with Theoretical Predictions (DFT calculations). It objectively compares the Hydrochloride Salt form against its Free Base alternative, demonstrating why the salt form is the superior candidate for solid-state storage and handling, despite the added complexity in spectral analysis.[2][3]

Chemical Profile & Structural Context

The compound consists of an aniline core substituted with a methoxy group at the 3-position and a benzyloxy group at the 4-position.[1][2][3] The hydrochloride salt formation occurs at the amine nitrogen, converting the basic


 to the acidic ammonium cation 

.[1][3]
FeatureSpecification
IUPAC Name 4-(Benzyloxy)-3-methoxybenzenamine hydrochloride
Molecular Formula

Molecular Weight 265.74 g/mol
Key Functional Groups Ammonium (Salt), Ether (Methoxy), Benzyl Ether
Role Key Intermediate for Gefitinib (Quinazoline coupling)

Comparative Analysis: HCl Salt vs. Free Base

For researchers selecting reagents, the choice between the salt and free base impacts stability, solubility, and spectral resolution.[2][3]

Performance Matrix
FeatureHCl Salt (Recommended) Free Base (Alternative) Causality / Insight
Oxidative Stability High LowFree anilines rapidly oxidize to quinoid-like impurities (turning brown/black).[1][2][3] Protonation of the lone pair (

) prevents this oxidation.[2][3]
Solubility Profile Polar Solvents (Water, MeOH)Non-polar (DCM, Toluene)The ionic lattice of the HCl salt necessitates protic solvents, crucial for aqueous-phase reactions or recrystallization.[2][3]
Crystallinity Excellent Moderate/WaxyThe chloride ion acts as a hydrogen bond acceptor, forming stable supramolecular ladders (see Structural Logic below), facilitating XRD analysis.[2][3]
Spectral Complexity High (Broad bands)Low (Sharp bands)The

moiety introduces broad H-bonded features in IR, requiring DFT scaling for accurate assignment.[2][3]
Structural Logic: The Chloride Interaction

In the solid state, the chloride ion is not merely a counter-ion; it anchors the crystal lattice.[2][3] Research on similar systems (e.g., 4-methoxyanilinium chloride) reveals that the


 ion accepts hydrogen bonds from the 

protons, creating a 2D sheet architecture.[1][2][3] This interaction significantly perturbs vibrational frequencies compared to the free base.[2][3]

SaltInteraction Aniline Free Base (Lone Pair Available) HCL HCl Addition Aniline->HCL Protonation Oxidation Oxidative Degradation Aniline->Oxidation Air Exposure Salt Hydrochloride Salt (Lattice Stabilized) HCL->Salt Ionic Bonding Salt->Oxidation Protected

Figure 1: Stabilization mechanism of the Hydrochloride salt form preventing oxidative degradation.[1][2][3]

Protocol for Correlating Data

To validate the identity and purity of 4-(Benzyloxy)-3-methoxyaniline hydrochloride, one must correlate experimental observables with theoretical models.[1][2][3] This "Self-Validating System" ensures that unexpected peaks are identified as lattice artifacts rather than impurities.[1][2][3]

Step 1: Theoretical Setup (DFT)

Before interpreting complex spectra, generate a theoretical baseline.[2][3]

  • Software: Gaussian 09/16 or GAMESS.[1][2][3]

  • Method: Density Functional Theory (DFT).[2][3]

  • Functional/Basis Set: B3LYP/6-311++G(d,p).[1][2][3]

    • Why? The diffuse functions (++) are essential for describing the lone pairs on Oxygen and the Chloride anion interaction.[2][3]

  • Solvation Model: IEFPCM (Solvent: Methanol or DMSO) to match experimental conditions.[1][2][3]

Step 2: Vibrational Spectroscopy (FT-IR) Correlation

The HCl salt presents a challenge in IR due to the broad ammonium band.[2][3]

Vibrational ModeExperimental (Approx.[2][3]

)
Theoretical (Scaled ~0.[1][2][3]96)Correlation Note
N-H Stretch (

)
2600–3200 (Broad)2900–3100 (Multiple bands)Mismatch Expected. Theory often predicts sharp bands.[1][2][3] Exp shows broad "ammonium band" due to H-bonding with

.
C=C Aromatic 1500–16001550–1620Excellent agreement.[1][2][3] Use as internal standard for calibration.
C-O-C (Methoxy) 1230–12501240Highly characteristic.[2][3] Sensitive to the conformation of the methoxy group.[2][3]
C-Cl Interaction Far IR (<400)<400Usually outside standard FT-IR range, but critical for lattice energy calc.[1][2][3]
Step 3: NMR Shift Correlation (GIAO Method)

Protonation shifts the aromatic protons significantly.[2][3]

  • Experimental:

    
     NMR in DMSO-
    
    
    
    .
  • Theoretical: GIAO (Gauge-Independent Atomic Orbital) method on the optimized geometry.[1][2][3]

  • Key Insight: The protons ortho to the ammonium group will show a significant downfield shift (higher ppm) compared to the free base due to the electron-withdrawing inductive effect of the positively charged nitrogen.[2][3]

Experimental Workflow & Validation

This workflow ensures that the synthesized or purchased intermediate meets the stringent requirements for Gefitinib synthesis.[2][3]

Workflow cluster_Char Characterization Loop Start Crude Intermediate (Reduction of Nitro precursor) SaltForm HCl Salt Formation (EtOH/HCl) Start->SaltForm ExpData Experimental Data (XRD, IR, NMR) SaltForm->ExpData TheoData Theoretical Model (DFT B3LYP/6-31G*) SaltForm->TheoData Structure Input Correlate Correlation Analysis (Scaling Factors) ExpData->Correlate TheoData->Correlate Decision Pass QC? Correlate->Decision Decision->SaltForm No (Recrystallize) Release Release for Gefitinib Synthesis Decision->Release Yes

Figure 2: Validation workflow integrating experimental and theoretical data streams.

Detailed Protocol
  • Synthesis/Isolation: Reduce 4-(benzyloxy)-3-methoxy-nitrobenzene using Fe/AcOH or catalytic hydrogenation. Immediately treat with ethanolic HCl to precipitate the salt.[2][3]

  • Crystal Growth: For XRD, grow crystals by slow evaporation from Methanol/Ethanol.[2][3] The salt should crystallize in a monoclinic system (typically

    
    ), stabilized by N-H...Cl hydrogen bonds.[2][3]
    
  • Spectral Overlay:

    • Record FT-IR (KBr pellet).[1][2][3]

    • Calculate vibrational frequencies.[1][2][3]

    • Apply a scaling factor (typically 0.961 for B3LYP/6-31G(d)) to the calculated frequencies to correct for anharmonicity.[2][3]

    • Pass Criteria: The "fingerprint region" (1500-500

      
      ) must match the calculated pattern with a correlation coefficient 
      
      
      
      .[1][2][3]

References

  • Gefitinib Synthesis & Intermediates

    • Chandregowda, V., et al.[2][3] "A simple and highly efficient process for synthesis of Gefitinib and its intermediate."[2][3] Indian Journal of Chemistry, Vol 48B, 2009.[2][3] Link

    • Maskrey, T. S., et al.[2][3][4] "A New Synthesis of Gefitinib." Synlett, 2018.[2][3][4] Link

  • Structural Analogs (Anilinium Salts)

    • Sathya, P., et al. "Crystal Structure of 4-Methoxyanilinium Chloride."[2][3] ResearchGate, 2013.[2][3] Link

  • Theoretical Methodology (DFT)

    • Becke, A. D.[2][3] "Density-functional thermochemistry. III. The role of exact exchange." The Journal of Chemical Physics, 98, 5648 (1993).[2][3] Link[1][2][3]

    • Merrick, J. P., et al. "An evaluation of harmonic vibrational frequency scaling factors."[2][3] The Journal of Physical Chemistry A, 111(45), 2007.[2][3] Link[1][2][3]

  • Compound Data

    • PubChem CID 2723831: 4-Benzyloxyaniline hydrochloride.[1][2][3] Link[1][2][3]

Sources

Comparative

Comparative Analysis of Synthetic Protocols: 4-(Benzyloxy)-3-methoxyaniline Hydrochloride

This guide outlines the reproducible synthesis of 4-(Benzyloxy)-3-methoxyaniline hydrochloride , a critical intermediate in the synthesis of EGFR tyrosine kinase inhibitors (such as Icotinib and related quinazoline deriv...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the reproducible synthesis of 4-(Benzyloxy)-3-methoxyaniline hydrochloride , a critical intermediate in the synthesis of EGFR tyrosine kinase inhibitors (such as Icotinib and related quinazoline derivatives).[1]

The primary challenge in this synthesis is the chemoselective reduction of the nitro group without cleaving the acid-labile and hydrogenolysis-sensitive benzyl ether bond.[1]

Executive Summary & Strategic Analysis

Target Molecule: 4-(Benzyloxy)-3-methoxyaniline Hydrochloride CAS (Free Base): 14143-16-9 (approximate for isomer class, verify specific substitution) Core Challenge: Preventing O-debenzylation during the reduction of the nitro precursor.[1]

For the synthesis of this aniline derivative, Catalytic Hydrogenation (Pd/C) —while standard for many anilines—is NOT recommended as a primary protocol due to the high risk of cleaving the benzyl ether (yielding 4-amino-2-methoxyphenol).[1]

The Iron/Ammonium Chloride (Fe/NH₄Cl) reduction is identified as the Gold Standard for reproducibility, scalability, and cost-efficiency.[1] It offers high chemoselectivity, preserving the benzyl ether intact.[1]

Decision Matrix: Route Selection
FeatureMethod A: Fe / NH₄Cl (Recommended)Method B: SnCl₂ / HCl Method C: H₂ / Pt/C (Sulfided)
Selectivity High (Benzyl stable)High (Benzyl stable)Medium (Risk of cleavage)
Yield 85–92%70–80%80–90%
Scalability Excellent (Kg scale)Moderate (Waste disposal)Good (clean workup)
Cost LowMediumHigh (Catalyst cost)
Workup Filtration of iron sludge requiredAcidic extraction requiredFiltration of catalyst
Reproducibility High Medium (Stirring dependent)Low (Catalyst batch dependent)

Synthetic Pathway Visualization[1]

The following diagram illustrates the optimized synthetic workflow, highlighting the critical decision point at the reduction step.

SynthesisPath Start 4-Nitroguaiacol (2-Methoxy-4-nitrophenol) Step1 Benzylation (BnBr, K2CO3, DMF) Start->Step1 Protection Inter Intermediate: 1-(Benzyloxy)-2-methoxy-4-nitrobenzene Step1->Inter Red_Fe Method A (Preferred): Fe / NH4Cl / EtOH (Chemoselective) Inter->Red_Fe High Selectivity Red_Pd Method B (Risky): H2 / Pd/C (Risk of Debenzylation) Inter->Red_Pd Low Selectivity Product_Base Free Base: 4-(Benzyloxy)-3-methoxyaniline (Unstable Oil/Solid) Red_Fe->Product_Base Red_Pd->Product_Base Impurity Risk Salt_Form Salt Formation: HCl (gas) or 4M HCl/Dioxane Product_Base->Salt_Form Stabilization Final FINAL PRODUCT: 4-(Benzyloxy)-3-methoxyaniline HCl Salt_Form->Final

Caption: Optimized synthetic pathway emphasizing the chemoselective reduction via Iron/Ammonium Chloride to avoid debenzylation.

Detailed Experimental Protocol (Method A: Fe/NH₄Cl)

This protocol is designed for a 10 mmol scale validation but is linearly scalable.

Phase 1: Precursor Synthesis (Benzylation)

If the nitro-intermediate is not commercially sourced.[1]

  • Dissolve 1.69 g (10 mmol) of 4-Nitroguaiacol in 15 mL of DMF (Dimethylformamide).

  • Add 2.07 g (15 mmol) of anhydrous K₂CO₃ . Stir for 10 min at Room Temperature (RT).

  • Add 1.3 mL (11 mmol) of Benzyl Bromide dropwise.

  • Heat to 60°C for 3 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

  • Workup: Pour into 100 mL ice water. The yellow solid precipitates.[1] Filter, wash with water, and dry.[1]

    • Target Yield: >90%[1]

    • Checkpoint: ¹H NMR should show the benzylic singlet (~5.2 ppm).[1]

Phase 2: Chemoselective Reduction (The Critical Step)

Reagents:

  • Precursor: 1-(Benzyloxy)-2-methoxy-4-nitrobenzene (2.59 g, 10 mmol)[1]

  • Iron Powder (325 mesh): 2.8 g (50 mmol, 5 equiv)[1]

  • Ammonium Chloride (NH₄Cl): 2.6 g (50 mmol)[1]

  • Solvent: Ethanol (40 mL) / Water (10 mL)[1]

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails with iron sludge) and a reflux condenser.

  • Combine: Add the nitro precursor, Ethanol, Water, and NH₄Cl.[1]

  • Activate: Heat the mixture to reflux (approx. 80°C).

  • Addition: Add Iron powder in small portions over 15 minutes to control the exotherm.

  • Reaction: Reflux vigorously for 2–4 hours.

    • Mechanistic Insight: NH₄Cl acts as an electrolyte and a weak proton source, activating the iron surface without being acidic enough to hydrolyze the ether.[1]

  • Monitoring: TLC should show the disappearance of the non-polar nitro spot and the appearance of a polar, UV-active amine spot (often stains red/brown with ninhydrin).[1]

  • Workup (Crucial for Yield):

    • Filter the hot mixture through a Celite pad to remove iron oxides.[1] Wash the pad with hot ethanol (2 x 20 mL).[1]

    • Concentrate the filtrate under reduced pressure to remove ethanol.[1]

    • Extract the aqueous residue with Ethyl Acetate (3 x 30 mL).[1]

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

    • Result: The free base is usually a viscous oil or low-melting solid that darkens rapidly.[1] Proceed immediately to salt formation.

Phase 3: Hydrochloride Salt Formation[1]
  • Dissolve the crude free base in minimal dry Ethyl Acetate or Dioxane (approx. 10 mL).[1]

  • Cool to 0–5°C in an ice bath.

  • Add 4M HCl in Dioxane (3.0 mL, slight excess) dropwise with stirring.

  • Precipitation: A white to off-white solid will precipitate immediately.[1]

  • Isolation: Filter the solid under argon/nitrogen (hygroscopic). Wash with cold diethyl ether.[1]

  • Drying: Dry in a vacuum desiccator over P₂O₅.

Quality Control & Troubleshooting

Analytical Specifications
  • Appearance: White to pale grey powder.[1] (Pink/Brown indicates oxidation).[1]

  • ¹H NMR (DMSO-d₆):

    • δ 9.5–10.5 (br s, NH₃⁺)[1]

    • δ 7.3–7.5 (m, 5H, Benzyl aromatic)[1]

    • δ 5.1 (s, 2H, O-CH₂ -Ph)[1]

    • δ 3.8 (s, 3H, O-CH₃ )[1]

    • Impurity Check: Look for a peak at ~9.0 ppm (Phenolic OH) which indicates debenzylation.[1]

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Product is Red/Brown Oxidation of the free base before salting.[1]Perform workup under N₂ atmosphere. Convert to HCl salt immediately.
Low Yield (<50%) Product trapped in Iron sludge.[1]Wash Celite pad thoroughly with hot ethanol or methanol.[1]
Debenzylated Impurity Reaction too acidic or wrong catalyst.[1]Ensure NH₄Cl is used (not HCl) during reduction.[1] Do NOT use Pd/C.
Stalled Reaction Iron surface passivation.[1]Use fresh iron powder.[1] Add 1-2 drops of acetic acid to initiate if necessary.[1]

References

  • Synthesis of EGFR Inhibitors (General Context)

    • Preparation of quinazoline derivatives as kinase inhibitors.[1] (2008).[1][2] World Intellectual Property Organization.[1] WO2008109613A1.[1] Link

    • Note: Describes the usage of 4-benzyloxy-3-methoxyaniline in coupling reactions.
  • Reduction Methodologies (Fe/NH₄Cl Validation)

    • Selective reduction of nitro compounds.[1] (2018).[1][2][3] Master Organic Chemistry. Link

    • Mechanistic support for Fe/NH4Cl selectivity over Benzyl ethers.
  • Characterization Data (Analogous Structures)

    • 4-Benzyloxyaniline properties.[1][4][5][6][7][8] PubChem Database.[1] CID 22860.[1] Link

    • Used for comparative spectral analysis of the benzyl ether moiety.[1]

  • Impurity Profiling

    • Impurity synthesis in alkoxy-aniline derivatives.[1] (2025).[1][9] ResearchGate. Link

    • Provides context on stability of alkoxy-substituted anilines.

Disclaimer: This guide is intended for qualified laboratory personnel. Always consult Safety Data Sheets (SDS) for 4-Nitroguaiacol, Benzyl Bromide, and HCl before handling.[1]

Sources

Safety & Regulatory Compliance

Safety

Mastering the Safe Handling of 4-(Benzyloxy)-3-methoxyaniline hydrochloride: A Guide for Laboratory Professionals

As a cornerstone in contemporary drug discovery and development, 4-(Benzyloxy)-3-methoxyaniline hydrochloride demands a meticulous approach to laboratory safety. This guide, crafted for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

As a cornerstone in contemporary drug discovery and development, 4-(Benzyloxy)-3-methoxyaniline hydrochloride demands a meticulous approach to laboratory safety. This guide, crafted for researchers, scientists, and drug development professionals, provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound. Our focus extends beyond mere compliance, aiming to instill a culture of safety and precision in your laboratory operations.

Understanding the Hazard Profile

4-(Benzyloxy)-3-methoxyaniline hydrochloride is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is also known to cause skin, eye, and respiratory irritation.[3][4] The primary routes of exposure are inhalation, skin contact, and eye contact. Therefore, a comprehensive personal protective equipment (PPE) strategy is paramount to mitigate these risks.

Core Principles of Safe Handling

A proactive approach to safety is essential when working with this and other substituted anilines. The following principles should be embedded in all laboratory workflows involving this compound:

  • Engineering Controls as the First Line of Defense: All work with 4-(Benzyloxy)-3-methoxyaniline hydrochloride should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5] The fume hood provides a physical barrier and ensures that any vapors or dust are effectively contained and exhausted.

  • A Multi-Layered PPE Strategy: A combination of gloves, eye protection, and a lab coat is the minimum requirement. For tasks with a higher risk of splashes or aerosol generation, additional protective gear is necessary.

  • Hygiene and Decontamination: Strict adherence to hygiene protocols, including regular hand washing, is critical.[3] Decontamination procedures for work surfaces and equipment must be established and followed diligently.

  • Waste Management: All waste contaminated with 4-(Benzyloxy)-3-methoxyaniline hydrochloride must be treated as hazardous waste and disposed of in accordance with institutional and local regulations.[6]

Personal Protective Equipment (PPE): Your Shield Against Exposure

The selection of appropriate PPE is a critical decision that directly impacts your safety. The following table summarizes the recommended PPE for handling 4-(Benzyloxy)-3-methoxyaniline hydrochloride in various laboratory scenarios.

ScenarioHand ProtectionEye ProtectionBody ProtectionRespiratory Protection
Weighing and preparing solutions Double-gloving with nitrile glovesChemical splash gogglesFully buttoned lab coatNot generally required if handled in a fume hood
Synthesizing or reacting the compound Double-gloving with nitrile glovesChemical splash goggles and a face shieldFully buttoned lab coat and a chemical-resistant apronNot generally required if handled in a fume hood
Cleaning spills Heavy-duty nitrile or butyl rubber glovesChemical splash goggles and a face shieldChemical-resistant suit or apron over a lab coatAir-purifying respirator with organic vapor cartridges
In-Depth Look at PPE Selection:
  • Hand Protection: Double-gloving with powder-free nitrile gloves provides excellent protection against accidental skin contact.[7] It is crucial to change the outer glove immediately if contamination is suspected. For extended operations, consider gloves made of more resistant materials like butyl rubber.[8]

  • Eye and Face Protection: Chemical splash goggles are mandatory to protect against splashes and dust.[5] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[9]

  • Body Protection: A fully buttoned lab coat is the minimum requirement to protect your skin and clothing.[5] For procedures with a higher risk of splashes, a chemical-resistant apron provides an additional layer of protection.[8]

  • Respiratory Protection: While a fume hood is the primary means of controlling inhalation exposure, a NIOSH-approved respirator with organic vapor cartridges may be necessary in situations with inadequate ventilation or during the cleanup of large spills.[9][10]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to standardized procedures is the bedrock of laboratory safety. The following protocols provide a clear, step-by-step guide for the safe handling and disposal of 4-(Benzyloxy)-3-methoxyaniline hydrochloride.

Workflow for Safe Handling

The following diagram illustrates the key stages of a safe handling workflow for 4-(Benzyloxy)-3-methoxyaniline hydrochloride.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don PPE Setup Prepare Fume Hood Prep->Setup 2. Establish Controls Review Review SDS & SOP Review->Prep 1. Assess Risks Weigh Weigh Compound Setup->Weigh 3. Begin Work Dissolve Prepare Solution Weigh->Dissolve 4. Execute Procedure React Perform Reaction Dissolve->React 4. Execute Procedure Decon Decontaminate Surfaces React->Decon 5. Post-Procedure Waste Dispose of Waste Decon->Waste 6. Manage Waste Doff Doff PPE Waste->Doff 7. Final Steps

Safe handling workflow for 4-(Benzyloxy)-3-methoxyaniline hydrochloride.
Experimental Protocol: Weighing and Preparing a Solution
  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Don the required PPE: a fully buttoned lab coat, chemical splash goggles, and double nitrile gloves.

    • Place a weigh boat on a tared analytical balance inside the fume hood.

  • Handling:

    • Carefully transfer the desired amount of 4-(Benzyloxy)-3-methoxyaniline hydrochloride to the weigh boat.

    • Record the weight and carefully transfer the solid to the reaction vessel.

    • Slowly add the solvent to the vessel, ensuring there is no splashing.

    • Gently swirl or stir the mixture until the solid is fully dissolved.

  • Cleanup:

    • Decontaminate the spatula and any other equipment used with an appropriate solvent.

    • Place the contaminated weigh boat and any other solid waste into a designated hazardous waste container.

    • Wipe down the work surface inside the fume hood with a suitable decontaminating solution.

Disposal Plan

The proper disposal of 4-(Benzyloxy)-3-methoxyaniline hydrochloride and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: All solid waste, including contaminated gloves, weigh boats, and paper towels, must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, labeled hazardous waste container. Do not pour this chemical down the drain.[11][12]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.[6]

By integrating these safety protocols and operational plans into your daily laboratory practice, you can significantly mitigate the risks associated with handling 4-(Benzyloxy)-3-methoxyaniline hydrochloride, fostering a safer and more productive research environment.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyaniline. Retrieved from [Link]

  • Loba Chemie. (2018). 4-BENZYLOXY-ANILINE HYDROCHLORIDE MSDS. Retrieved from [Link]

  • University of Washington. (n.d.). Aniline. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-(Benzyloxy) aniline hydrochloride. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyaniline. Retrieved from [Link]

  • Knowledge. (2025). What are the health and safety guidelines for Aniline in workplaces?. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: 4-(Benzyloxy) aniline hydrochloride. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • National Institutes of Health. (2025). 4-Benzyloxyaniline. PubChem. Retrieved from [Link]

  • Carl ROTH. (2024). Safety Data Sheet: 4-(Benzyloxy) aniline hydrochloride. Retrieved from [Link]

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Benzyloxy)-3-methoxyaniline hydrochloride
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